Tetrapeptide-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHZXMVNRVAAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tetrapeptide-30: A Deep Dive into its Mechanism of Action in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science for its potent skin-lightening and anti-hyperpigmentation properties.[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in the intricate process of melanogenesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular targets, signaling pathways, and efficacy, supported by experimental data and methodologies.
Core Mechanism of Action: A Multi-Pronged Approach
This compound exerts its depigmenting effects through a sophisticated, multi-targeted mechanism that intervenes at various stages of melanin (B1238610) production and transfer. Its action is not limited to a single point in the melanogenic cascade but rather a coordinated inhibition of key signaling pathways and cellular processes. The primary mechanisms include the suppression of inflammatory mediators, interference with the central pigmentation signaling pathway, and inhibition of melanosome transfer.
Attenuation of Inflammatory Triggers
Inflammatory stimuli are well-established inducers of melanogenesis. This compound demonstrates a significant anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines in keratinocytes upon exposure to stressors like UVB radiation.[2][3] Specifically, it has been shown to reduce the gene expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By mitigating the inflammatory response, this compound effectively reduces a key initial trigger for melanin synthesis.
Interruption of the α-MSH Signaling Cascade
A cornerstone of this compound's efficacy lies in its ability to disrupt the α-Melanocyte-Stimulating Hormone (α-MSH) signaling pathway, a central regulator of melanogenesis.[2] This interruption is achieved through several key actions:
-
Inhibition of Proopiomelanocortin (POMC): this compound significantly reduces the expression of the POMC gene.[2][4][5] POMC is the precursor protein that is cleaved to produce several bioactive peptides, including α-MSH.[6][7] By suppressing POMC, the availability of α-MSH to bind to its receptor on melanocytes is diminished.[4]
-
Downregulation of the cAMP/PKA/CREB/MITF Axis: The binding of α-MSH to the Melanocortin 1 Receptor (MC1R) on melanocytes activates a downstream signaling cascade starting with an increase in cyclic adenosine (B11128) monophosphate (cAMP).[8] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[2] Phosphorylated CREB then upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master transcriptional regulator of melanogenic genes.[8][9][10] this compound, by reducing the initial α-MSH signal, leads to a decrease in cAMP production and subsequent downregulation of the entire PKA-CREB-MITF pathway.[2]
Reduction of Tyrosinase Expression and Activity
The direct consequence of reduced MITF expression is the decreased transcription of key melanogenic enzymes.[9] this compound significantly lowers the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis that catalyzes the conversion of tyrosine to DOPA and then to dopaquinone.[2][4][5] Some evidence also suggests that this compound may act as a direct inhibitor of tyrosinase activity.[1][3]
Inhibition of Melanosome Transfer
Beyond inhibiting melanin synthesis within the melanocyte, this compound also appears to interfere with the transfer of melanosomes (melanin-containing organelles) from melanocytes to the surrounding keratinocytes.[1][4][11] While the precise mechanism is still under investigation, one proposed pathway is the downregulation of Protease-Activated Receptor 2 (PAR-2) on keratinocytes.[9] PAR-2 plays a crucial role in mediating the phagocytosis of melanosomes by keratinocytes.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
| In Vitro Study: Gene Expression | |
| Parameter | Effect of this compound (0-10 µg/mL) |
| UVB-induced IL-6 Gene Expression | Effective Reduction[3] |
| UVB-induced TNF-α Gene Expression | Effective Reduction[3] |
| UVB-induced POMC Gene Expression | Effective Reduction[3] |
| UVB-induced IL-8 Gene Expression | Dose-dependent Decrease[3] |
| In Vivo Study: Clinical Efficacy | |
| Parameter | Observation (at 2.5% this compound solution) |
| Yellow Skin Tone Reduction | Notable reduction starting at 4 weeks[12] |
| Age Spot Fading | Visible fading after 8 weeks[12] |
| Overall Appearance Improvement | Significant improvement after 2 weeks[12] |
| Evenness of Skin Tone | Significant improvement after 4 weeks[12] |
| Reduction of Skin Lesions | Significant reduction after 4 weeks[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: this compound inhibits melanogenesis by reducing inflammatory cytokines and POMC expression.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound on melanogenesis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: B16F10 murine melanoma cells or primary Human Epidermal Melanocytes (HEMs) are commonly used.[9][13][14]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13]
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 3,000 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.[15]
-
Remove the treatment medium and add 0.5 mg/mL of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[15]
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the MTT solution and dissolve the formazan crystals in Dimethyl Sulfoxide (DMSO).[15]
-
Measure the absorbance at 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Melanin Content Assay
-
Purpose: To quantify the effect of this compound on melanin production.
-
Procedure:
-
Seed cells in a 6-well plate or 60 mm culture dish and treat with this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.[13]
-
Harvest the cells by trypsinization and wash with Phosphate-Buffered Saline (PBS).
-
Lyse the cell pellet in a suitable buffer (e.g., 1N NaOH) and heat at 80-100°C for 1-2 hours to solubilize the melanin.
-
Centrifuge the lysate to remove cellular debris.
-
Measure the absorbance of the supernatant at 405-475 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Cellular Tyrosinase Activity Assay
-
Purpose: To measure the intracellular tyrosinase activity.
-
Procedure:
-
Prepare cell lysates from treated and control cells using a lysis buffer containing a protease inhibitor cocktail.[13]
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (2 mg/mL) as the substrate.[13]
-
Incubate the plate at 37°C for 1-2 hours in the dark.[13]
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475-490 nm.[13]
-
Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
-
Gene Expression Analysis (Real-Time PCR)
-
Purpose: To quantify the effect of this compound on the mRNA levels of key melanogenesis-related genes (e.g., MITF, TYR, POMC).
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.[10][16]
-
Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.[5]
-
Conclusion
This compound stands out as a highly effective agent for skin lightening and the management of hyperpigmentation due to its comprehensive and multi-targeted mechanism of action. By concurrently inhibiting inflammatory pathways, disrupting the central α-MSH signaling cascade, downregulating the master regulator MITF and the key enzyme tyrosinase, and potentially blocking melanosome transfer, it addresses melanogenesis from multiple angles. This in-depth understanding of its molecular and cellular effects, supported by robust experimental methodologies, provides a solid foundation for its application in dermatological and cosmetic formulations and paves the way for further research and development in the field of pigmentation disorders.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of proopiomelanocortin (POMC) neurones in feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Whitening effect of novel peptide mixture by regulating melanosome biogenesis, transfer and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pep-Even™ (this compound) [myskinrecipes.com]
- 12. lotioncrafter.com [lotioncrafter.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anti-Melanogenesis Effects of a Cyclic Peptide Derived from Flaxseed via Inhibition of CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The PKEK Peptide Signaling Pathway: A Technical Guide to its Role in Skin Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Pro-Lys-Glu-Lys (PKEK), also known as Tetrapeptide-30, has emerged as a significant modulator of skin pigmentation. This technical guide provides an in-depth exploration of the PKEK signaling pathway and its inhibitory effects on melanogenesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the molecular mechanisms of PKEK, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows. The primary mechanism of PKEK involves the interruption of the UV-induced p53–POMC–α-MSH–MC1R signaling cascade in keratinocytes, leading to a reduction in melanocyte-stimulating signals and subsequent downregulation of melanin (B1238610) synthesis.
Introduction
Skin pigmentation, primarily determined by the amount and distribution of melanin, is a complex physiological process. While melanin provides essential protection against ultraviolet (UV) radiation, its overproduction or uneven distribution can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and age spots. The demand for safe and effective skin-lightening agents has driven research into novel bioactive molecules that can modulate melanogenesis. The synthetic tetrapeptide PKEK has garnered attention for its potential to even skin tone and reduce hyperpigmentation. This guide synthesizes the current understanding of PKEK's mechanism of action, focusing on its signaling pathway and providing the technical details necessary for its scientific investigation.
The PKEK Signaling Pathway in Skin Pigmentation
The canonical pathway for melanogenesis is initiated in melanocytes by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), a Gs protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.
PKEK primarily exerts its inhibitory effect on pigmentation by modulating the communication between keratinocytes and melanocytes. In response to stimuli such as UV radiation, keratinocytes produce and secrete signaling molecules, including pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and α-MSH, which is cleaved from its precursor, proopiomelanocortin (POMC). PKEK has been shown to intervene in this process.
The mechanism of action for PKEK involves:
-
Downregulation of Pro-inflammatory Cytokines: PKEK reduces the UVB-stimulated mRNA expression of IL-6, IL-8, and TNF-α in human keratinocytes. These cytokines are known to stimulate melanogenesis.
-
Inhibition of the POMC-α-MSH Pathway: Crucially, PKEK significantly reduces the UVB-stimulated mRNA expression of POMC in keratinocytes.[1] This reduction in the precursor molecule leads to a decrease in the amount of α-MSH available to stimulate melanocytes.
-
Suppression of Melanocyte Activation: By decreasing the release of melanogenic stimulants from keratinocytes, PKEK indirectly inhibits the activation of the MC1R signaling cascade in melanocytes. This leads to reduced cAMP production and subsequent downregulation of the PKA-CREB-MITF axis.
-
Reduction of Tyrosinase Expression: The inhibition of the MITF signaling pathway results in decreased transcription of the tyrosinase gene (TYR), leading to lower levels of the rate-limiting enzyme in melanin synthesis.[1]
Quantitative Data on the Efficacy of Peptides in Melanogenesis Inhibition
Table 1: Effect of Synthetic Peptides on Melanin Content in B16F10 Melanoma Cells
| Peptide/Compound | Concentration | Melanin Content (% of Control) | Cell Line | Reference |
| Peptide Mixture | 200 µM | ~74% | B16F10 | [2] |
| Proline-Serine (PS) | 20 µg/ml | Significantly Reduced | Mel-Ab | [3][4] |
| Valine-Serine (VS) | 20 µg/ml | Significantly Reduced | Mel-Ab | [3][4] |
| Caffeic Acid-GGG-ARP | 100 µM | ~60% | SK-MEL-2 | [1] |
Note: Data represents the inhibitory effect of various synthetic peptides on melanin synthesis in different melanoma cell lines. The specific percentage of inhibition can vary depending on the experimental conditions.
Table 2: Tyrosinase Inhibitory Activity of Synthetic Peptides
| Peptide | IC50 (µM) | Assay Type | Reference |
| P3 (8-amino-acid) | 123 | Mushroom Tyrosinase | [5] |
| P4 (10-amino-acid) | 40 | Mushroom Tyrosinase | [5] |
| KNN1 | 70.83 | Mushroom Tyrosinase | [6] |
| Kojic Acid (Control) | ~20-84 | Mushroom Tyrosinase | [7] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Lower IC50 values indicate greater potency.
Table 3: Effect of Peptides on Melanogenesis-Related Gene Expression (qRT-PCR)
| Gene | Treatment (100 µM) | Fold Change (vs. α-MSH stimulated) | Cell Line | Reference |
| TYR | Caffeic Acid-GGG-ARP | ~0.4 | SK-MEL-2 | [1] |
| TRP-1 | Caffeic Acid-GGG-ARP | ~0.5 | SK-MEL-2 | [1] |
| TRP-2 | Caffeic Acid-GGG-ARP | ~0.6 | SK-MEL-2 | [1] |
| MITF | Caffeic Acid-GGG-ARP | ~0.4 | SK-MEL-2 | [1] |
Note: This table shows representative data for a peptide-conjugate, demonstrating the downregulation of key melanogenesis genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PKEK and other anti-melanogenic peptides.
Cell Culture (Keratinocyte and Melanocyte Co-culture)
A co-culture system of keratinocytes and melanocytes is crucial for studying the intercellular signaling modulated by PKEK.
Protocol:
-
Cell Lines: Use primary human epidermal keratinocytes (HEK) and primary human epidermal melanocytes (HEM) or immortalized cell lines such as HaCaT (keratinocytes) and B16F10 or MNT-1 (melanocytes).
-
Keratinocyte Seeding: Seed keratinocytes in a 6-well plate at a density that allows them to reach 70-80% confluency. Culture in keratinocyte growth medium.
-
Melanocyte Seeding: Once keratinocytes have attached, add melanocytes to the culture at a specific ratio (e.g., 1:5 or 1:10 melanocytes to keratinocytes). Culture in a co-culture medium that supports both cell types.
-
UVB Irradiation (Optional): To mimic sun exposure, wash the cells with phosphate-buffered saline (PBS) and irradiate with a specific dose of UVB (e.g., 30 mJ/cm²).
-
PKEK Treatment: Following irradiation (or under basal conditions), treat the co-culture with varying concentrations of PKEK peptide dissolved in the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) before harvesting for downstream analysis.
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes.
Protocol:
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them using trypsin-EDTA. Centrifuge to obtain a cell pellet.
-
Cell Lysis: Resuspend the cell pellet in 1 N NaOH containing 10% DMSO.
-
Solubilization: Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.
-
Spectrophotometry: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 470 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using synthetic melanin of known concentrations to calculate the melanin content in the samples.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within the cells.
Protocol:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (the substrate for tyrosinase).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm or 490 nm at regular intervals.
-
Calculation: The rate of increase in absorbance is proportional to the tyrosinase activity.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of genes involved in the PKEK signaling pathway.
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for POMC, TYR, MITF, IL-6, etc., and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. Use a fluorescent dye like SYBR Green to detect the amplification.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.
Western Blotting
Western blotting is used to detect and quantify the protein levels of key signaling molecules.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running them on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., MITF, tyrosinase, p-CREB).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Conclusion
The tetrapeptide PKEK represents a promising agent for the modulation of skin pigmentation. Its mechanism of action, centered on the disruption of intercellular signaling between keratinocytes and melanocytes, offers a targeted approach to reducing melanin synthesis. By inhibiting the UV-induced expression of pro-inflammatory cytokines and, most notably, the POMC precursor of α-MSH, PKEK effectively dampens the primary stimuli for melanogenesis. This leads to the downregulation of the MITF-tyrosinase axis and a subsequent decrease in melanin production. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of PKEK and similar peptides as safe and effective ingredients in dermatological and cosmetic applications for managing hyperpigmentation. Further research focusing on detailed dose-response studies and clinical trials will be instrumental in fully elucidating the therapeutic potential of this signaling pathway.
References
- 1. Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptides Inhibit Melanin Synthesis in Mel-Ab Cells through Down-Regulation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short-sequence oligopeptides with inhibitory activity against mushroom and human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Tetrapeptide-30: A Technical Guide to its Role in Tyrosinase Inhibition and Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapeptide-30, a synthetic peptide with the sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a significant bioactive ingredient in the field of dermatology and cosmetology for its potent skin-lightening and anti-hyperpigmentation properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's efficacy, focusing on its indirect inhibition of tyrosinase through the modulation of key signaling pathways involved in melanogenesis. This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.
Introduction
Melanin (B1238610), the primary determinant of skin, hair, and eye color, is produced in melanocytes through a process called melanogenesis. Tyrosinase is the rate-limiting enzyme in this pathway.[1] Overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines (age spots).[2] Consequently, there is a significant demand for effective and safe agents that can modulate melanogenesis. This compound has garnered attention for its multi-faceted approach to skin lightening, primarily by targeting the upstream signaling cascades that regulate tyrosinase expression and melanocyte activity.[3][4]
Mechanism of Action: Indirect Tyrosinase Inhibition
This compound's primary mechanism of action is not the direct competitive or non-competitive inhibition of the tyrosinase enzyme. Instead, it functions by downregulating the expression of the tyrosinase gene (TYR) and other key melanogenic factors. This is achieved through a coordinated effort involving anti-inflammatory actions and interference with intercellular signaling between keratinocytes and melanocytes.[4][5]
Anti-Inflammatory Effects in Keratinocytes
Ultraviolet (UV) radiation is a primary trigger for melanogenesis. In response to UV exposure, keratinocytes release a variety of pro-inflammatory mediators that stimulate melanocytes. This compound has been shown to significantly reduce the UVB-stimulated mRNA expression of key inflammatory cytokines in human keratinocytes, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][6] By mitigating the inflammatory cascade, this compound reduces a crucial stimulus for melanocyte activation.
Downregulation of the POMC/α-MSH Pathway
A pivotal aspect of this compound's efficacy lies in its ability to suppress the expression of the pro-opiomelanocortin (POMC) gene in keratinocytes.[4] POMC is the precursor protein for several signaling molecules, including α-melanocyte-stimulating hormone (α-MSH).[7] α-MSH is a potent stimulator of melanogenesis. It binds to the melanocortin 1 receptor (MC1R) on melanocytes, initiating a signaling cascade that leads to increased cyclic AMP (cAMP) production. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the tyrosinase gene.[5]
This compound disrupts this pathway at its origin by reducing POMC expression in keratinocytes, leading to a decrease in α-MSH secretion. This, in turn, attenuates the entire downstream signaling cascade in melanocytes, resulting in reduced tyrosinase gene expression and consequently, decreased melanin synthesis.[5]
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Gene Expression
| Cell Type | Treatment | Target Gene | Method | Result | Reference |
| Human Keratinocytes | UVB + this compound | IL-6 mRNA | RT-qPCR | Significant reduction in UVB-stimulated expression | [4] |
| Human Keratinocytes | UVB + this compound | IL-8 mRNA | RT-qPCR | Significant reduction in UVB-stimulated expression | [4] |
| Human Keratinocytes | UVB + this compound | TNF-α mRNA | RT-qPCR | Significant reduction in UVB-stimulated expression | [4] |
| Human Keratinocytes | UVB + this compound | POMC mRNA | RT-qPCR | Significant reduction in UVB-stimulated expression | [4] |
| Human Skin Explants | UVB + this compound | Tyrosinase mRNA | RT-qPCR | Significant inhibition of UVB-induced upregulation | [4] |
Table 2: In Vivo Efficacy of this compound on Skin Pigmentation
| Study Population | Treatment | Duration | Assessment | Result | Reference |
| 27 Japanese Women | This compound + Sodium Ascorbyl Phosphate (SAP) | 8 weeks | SCINEXA Score | 26% reduction in skin pigmentation | [4][8] |
| 27 Japanese Women | Sodium Ascorbyl Phosphate (SAP) only | 8 weeks | SCINEXA Score | 18% reduction in skin pigmentation | [8][9] |
| South African Women (Skin Types V-VI) | This compound formulation | 12 weeks | Expert Grading | Significant improvement in overall appearance (P < 0.05) and evenness of skin tone (P < 0.01) vs. vehicle | [10] |
| Caucasian Women | This compound + SAP | 6 weeks | Expert Grading | Significant fading of facial pigment spots | [4] |
| Caucasian Subjects | This compound + SAP | 8 weeks | Expert Grading | Enhanced skin whitening potency on the back of hands compared to SAP alone | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Signaling pathway of this compound in inhibiting melanogenesis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound on melanocyte cell lines (e.g., B16F10).
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This protocol is designed to quantify the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
α-MSH (optional, to stimulate melanogenesis)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, with or without α-MSH stimulation, for 72 hours.
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a separate protein assay (e.g., BCA assay).
Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells treated with this compound.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
α-MSH (optional)
-
This compound stock solution
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2 mg/mL in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and treat B16F10 cells with this compound as described in the melanin content assay protocol.
-
Wash the cells with PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader in kinetic mode.
-
Calculate the tyrosinase activity by determining the rate of dopachrome (B613829) formation (increase in absorbance over time) and normalize it to the protein concentration.
Conclusion
This compound presents a sophisticated and effective approach to skin lightening and the management of hyperpigmentation. Its mechanism of action, centered on the indirect inhibition of tyrosinase through the downregulation of inflammatory and melanogenic signaling pathways, distinguishes it from traditional tyrosinase inhibitors. The quantitative data from both in vitro and in vivo studies provide compelling evidence of its efficacy. The detailed experimental protocols included in this guide offer a framework for researchers and drug development professionals to further investigate and harness the potential of this compound in dermatological and cosmetic applications. Future research should continue to explore its synergistic effects with other active ingredients and further elucidate its long-term safety and efficacy in diverse populations.
References
- 1. Novel mechanisms of MITF regulation and melanoma predisposition identified in a mouse suppressor screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 7. Proopiomelanocortin gene product regulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Facial skin-lightening benefits of the tetrapeptide Pro-Lys-Glu-Lys on subjects with skin types V-VI living in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Tetrapeptide-30
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapeptide-30, a synthetic peptide composed of the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a significant bioactive ingredient in the field of dermatology, primarily for its skin-brightening and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis and practical application in research and development.
Discovery and Rationale
This compound is a synthetically designed peptide that has garnered attention for its efficacy in addressing hyperpigmentation and uneven skin tone.[1][2] Unlike many naturally derived skin-lightening agents, this compound was developed through a rational design approach to target multiple pathways involved in melanogenesis.[3][4] Its discovery was driven by the need for stable and effective alternatives to traditional ingredients, which can sometimes be associated with instability and potential for skin irritation.[3] The peptide's sequence, Pro-Lys-Glu-Lys (PKEK), was engineered to modulate cellular signaling pathways that regulate melanin (B1238610) production and inflammation.[2][5]
Synthesis of this compound (PKEK)
The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for creating peptides in a controlled and efficient manner.[6] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of PKEK
This protocol outlines the manual synthesis of this compound (Pro-Lys-Glu-Lys) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, as a scavenger)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in the reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Glutamic Acid):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Pro-OH, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Synthesis Workflow
Mechanism of Action
This compound exerts its skin-brightening effects through a multi-pronged mechanism that involves the inhibition of key enzymes in melanin synthesis, modulation of inflammatory responses, and interference with melanocyte activation signaling pathways.[3][4][8]
Inhibition of Tyrosinase and Melanocyte Activation
A primary mechanism of this compound is the reduction of tyrosinase activity.[1][9] Tyrosinase is the rate-limiting enzyme in the production of melanin.[3] By diminishing its activity, this compound effectively curtails the initial steps of melanogenesis. Furthermore, it inhibits the activation of melanocytes by reducing the levels of proopiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH).[3][8] This dampens the signaling cascade that triggers melanin production.[4]
Anti-Inflammatory Effects
Chronic inflammation is a known contributor to hyperpigmentation. This compound exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines in human keratinocytes, particularly those induced by UVB exposure.[3][8] It has been shown to decrease the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][8]
Signaling Pathway
The signaling pathway affected by this compound involves the interruption of the UV-induced cascade that leads to hyperpigmentation. UV radiation stimulates the expression of POMC in keratinocytes, which is then cleaved to produce α-MSH.[10] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream signaling cascade that ultimately leads to the transcription of tyrosinase and subsequent melanin synthesis.[4][11] this compound intervenes by reducing the expression of POMC, thereby limiting the availability of α-MSH and attenuating the entire melanogenic signaling pathway.[3][4]
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. researchgate.net [researchgate.net]
- 3. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lotioncrafter.com [lotioncrafter.com]
- 10. Skin Pigmentation and its Control: From Ultraviolet Radiation to Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and properties of Tetrapeptide-30
An In-Depth Technical Guide to Tetrapeptide-30
Molecular Structure and Properties
This compound is a synthetic peptide composed of four amino acids: Proline, Lysine, Glutamic Acid, and Lysine, represented by the sequence Pro-Lys-Glu-Lys (PKEK).[1] This peptide has been developed for its significant efficacy in cosmetology, primarily as a skin-lightening and anti-inflammatory agent.[1][2]
1.1 Chemical and Physical Properties this compound is a hydrophilic molecule with properties that make it suitable for topical formulations.[3] It is typically synthesized via solid-phase peptide synthesis (SPPS), which allows for the creation of a high-purity, reliable ingredient for cosmetic use.[4]
| Property | Value | Source |
| INCI Name | This compound | [5] |
| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK) | [1] |
| CAS Number | 1036207-61-0 | [5] |
| Molecular Formula | C22H40N6O7 | [5] |
| Molecular Weight | 500.59 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Solubility | Water-soluble | [3] |
Mechanism of Action
This compound balances skin tone through a multi-faceted approach that involves both anti-inflammatory action and direct interference with the key pathways of melanogenesis.[1][6]
2.1 Anti-Inflammatory Effect Inflammation is a known trigger for hyperpigmentation, particularly post-inflammatory hyperpigmentation (PIH). This compound exerts a significant anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines in human keratinocytes following exposure to stimuli like UVB radiation.[6] Specifically, it has been shown to reduce the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][7] By mitigating the inflammatory cascade, this compound helps to prevent the initial signaling that leads to melanocyte activation.[6]
2.2 Inhibition of Melanogenesis Signaling Pathway The primary mechanism for skin lightening involves the interruption of the melanogenesis signaling cascade, which is often initiated by UVB radiation.
-
Reduction of POMC Expression: UVB exposure stimulates keratinocytes to express the Pro-Opiomelanocortin (POMC) gene.[8][9] The POMC protein is then cleaved to produce signaling molecules, including α-Melanocyte-Stimulating Hormone (α-MSH).[7][8] this compound significantly reduces the expression of the POMC gene in keratinocytes, thereby decreasing the amount of available α-MSH.[6][7][8]
-
Downregulation of the MITF Pathway: α-MSH binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, activating a downstream signaling cascade that includes the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[3] This leads to the phosphorylation of the CREB transcription factor, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[3] MITF is the master regulator of melanogenic genes.[10][11][12] By reducing the initial α-MSH signal, this compound leads to the downregulation of the entire MITF pathway.[3][10]
-
Inhibition of Tyrosinase Expression: MITF directly controls the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin (B1238610) synthesis.[7][13] The reduced levels of MITF resulting from this compound activity lead to a significant decrease in the expression and amount of tyrosinase within the melanocytes.[3][6][8]
-
Prevention of Melanin Transfer: In addition to reducing melanin synthesis, some evidence suggests this compound may also inhibit the transfer of melanosomes (melanin-containing vesicles) from melanocytes to the surrounding keratinocytes.[1][13]
This comprehensive mechanism allows this compound to effectively reduce both constitutive (baseline) and facultative (e.g., UV-induced) pigmentation.
Data Presentation
Quantitative data from in vitro and in vivo studies demonstrate the efficacy of this compound in modulating key biomarkers of inflammation and pigmentation.
Table 1: In Vitro & Ex Vivo Gene Expression Modulation This table summarizes the effect of this compound on the gene expression of key inflammatory and pigmentation markers in human cells and tissues after UVB stimulation.
| Study Type | Model | Target Gene | Result | Reference |
| In Vitro | Human Keratinocytes | IL-6, IL-8, TNF-α | Significantly reduced UVB-stimulated mRNA expression | [8] |
| In Vitro | Human Keratinocytes | POMC | Significantly reduced UVB-stimulated mRNA expression | [3][8] |
| Ex Vivo | Human Volunteers (n=10) | IL-1α, IL-6, IL-8, TNF-α | Significantly inhibited UVB-induced upregulation | [8][14] |
| Ex Vivo | Human Volunteers (n=10) | POMC, Tyrosinase | Significantly inhibited UVB-induced upregulation | [8][14] |
| In Vitro | Human Tissue Model | MITF, TYR, TYRP1, DCT | Downregulation of gene expression | [10] |
Table 2: In Vivo Clinical Efficacy This table presents results from double-blind, vehicle-controlled clinical studies assessing the skin-lightening effects of this compound containing formulations.
| Population | Condition | Treatment | Duration | Outcome | Reference |
| Japanese Women (n=27) | Facial Hyperpigmentation | PKEK + Sodium Ascorbyl Phosphate (SAP) | 8 Weeks | 26% reduction in skin pigmentation (SCINEXA score) | [7][8] |
| Japanese Women (n=27) | Facial Hyperpigmentation | SAP only (Control) | 8 Weeks | 18% reduction in skin pigmentation (SCINEXA score) | [7][8] |
| South African Subjects (n=50), Skin Types V-VI | Melasma & PIH | PKEK Formulation vs. Vehicle | 12 Weeks | Significantly superior to vehicle for evenness of skin tone (P < 0.01) and overall appearance (P < 0.05) | [15] |
| Caucasian Women (n=39) | Facial Pigment Spots | PKEK + SAP | 6 Weeks | Significant fading of pigment spots (more pronounced than PKEK or SAP alone) | [8] |
| General Population | Age Spots | PKEK Formulation | 8 Weeks | Notable fading of age spots | [6] |
| General Population | Uneven Skin Tone | PKEK Formulation | 4 Weeks | Significant improvement in evenness of skin tone | [6] |
Experimental Protocols
The following are representative methodologies for assays used to evaluate the efficacy of this compound, synthesized from common practices in the cited literature.
4.1 Protocol: In Vitro Gene Expression Analysis in Keratinocytes
Objective: To quantify the effect of this compound on the mRNA expression of inflammatory (IL-6, IL-8, TNF-α) and pigmentation (POMC) genes in human keratinocytes after UVB exposure.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium supplemented with growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates.[5] Upon reaching 70-80% confluency, the medium is replaced with a serum-free medium. Cells are pre-incubated with various concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL) for 24 hours.[3]
-
UVB Irradiation: The medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then irradiated with a single dose of UVB (e.g., 30 mJ/cm²). A control group remains non-irradiated.
-
Post-Irradiation Incubation: The peptide-containing medium is added back to the wells, and cells are incubated for a further 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using an RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[5] RNA concentration and purity are determined via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[5]
-
Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (POMC, IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. Relative gene expression is calculated using the ΔΔCt method.
4.2 Protocol: Melanin Content Assay in Melanocytes
Objective: To measure the effect of this compound on melanin synthesis in a melanocyte cell line.
Methodology:
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.[13]
-
Treatment: Cells are seeded into 6-well plates at a density of 5 x 10⁴ cells/well.[5] After 16-24 hours, the medium is replaced with fresh medium containing a melanogenesis stimulator (e.g., 100 ng/mL α-MSH) and various concentrations of this compound.[5] A positive control, such as Kojic acid or Arbutin (e.g., 200 µM), is also used.[5] Cells are incubated for 72 hours.
-
Cell Lysis: After incubation, cells are washed with PBS and harvested. The cell pellets are solubilized in 1 M NaOH containing 10% DMSO by heating at 80°C for 1-2 hours to dissolve the melanin.[13]
-
Quantification: The absorbance of the lysate is measured at 490 nm using a microplate reader.[5][13] A standard curve is generated using synthetic melanin to quantify the melanin content. The total melanin is normalized to the cell number or total protein content.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proopiomelanocortin-derived peptides are synthesized and released by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
Tetrapeptide-30: A Modulator of Pro-Inflammatory Cytokine Expression in Keratinocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine - PKEK), has emerged as a significant bioactive ingredient in dermatological and cosmetic applications. Beyond its recognized effects on skin pigmentation, this tetrapeptide demonstrates notable anti-inflammatory properties through the downregulation of key pro-inflammatory cytokines in human keratinocytes. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on inflammatory signaling pathways, supported by a summary of quantitative data and detailed experimental protocols for in vitro evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Chronic inflammation is a key pathological feature of numerous skin disorders, including psoriasis, atopic dermatitis, and photoaging. Ultraviolet (UV) radiation from sun exposure is a primary environmental factor that triggers inflammatory responses in the skin, largely mediated by keratinocytes. Upon UV stimulation, keratinocytes release a cascade of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines orchestrate an inflammatory response that can lead to skin damage, premature aging, and exacerbation of inflammatory dermatoses. Consequently, the identification of agents that can effectively and safely modulate these inflammatory pathways is of significant interest in dermatological research and product development.
This compound has been identified as one such agent. It has been shown to significantly reduce the expression of key pro-inflammatory cytokines in human keratinocytes following UVB exposure.[1][2][3] This guide will delve into the mechanisms of action, present available quantitative data, and provide detailed experimental methodologies to facilitate further research in this area.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with the signaling cascades initiated by cellular stressors like UVB radiation. The primary recognized pathway involves the modulation of the p53-proopiomelanocortin (POMC) axis.
Following UVB-induced DNA damage, the tumor suppressor protein p53 is stabilized and activated in keratinocytes.[1] This, in turn, transcriptionally upregulates the POMC gene.[1] The POMC protein is then cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH, released from keratinocytes, not only stimulates melanogenesis in neighboring melanocytes but also contributes to the inflammatory milieu.
This compound has been shown to downregulate the UVB-stimulated mRNA expression of POMC.[1][2] By reducing the availability of the α-MSH precursor, this compound attenuates a critical upstream signal for inflammation. Consequently, the expression of downstream pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, is significantly reduced.[1][2][3]
While a direct link to the Nuclear Factor-kappa B (NF-κB) pathway for this compound has not been definitively established in the reviewed literature, it is a highly plausible downstream target. NF-κB is a master regulator of inflammation, and its activation is a common convergence point for various stress-induced signaling pathways in keratinocytes, leading to the transcription of numerous pro-inflammatory genes, including those for IL-6, IL-8, and TNF-α. It is therefore hypothesized that by modulating upstream signals, this compound indirectly inhibits the activation of the NF-κB pathway.
Signaling Pathway Diagram
Quantitative Data on Cytokine Reduction
Studies have demonstrated that this compound leads to a dose-dependent reduction in the gene expression of pro-inflammatory cytokines in UVB-irradiated human keratinocytes.[4] While the precise percentage of inhibition from the primary literature is not publicly available, the following table summarizes the observed effects based on available data.
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| IL-6 | Human Keratinocytes | UVB | 0-10 µg/mL | Significant reduction in mRNA expression | [1][4] |
| IL-8 | Human Keratinocytes | UVB | 0-10 µg/mL | Dose-dependent reduction in mRNA expression | [1][4] |
| TNF-α | Human Keratinocytes | UVB | 0-10 µg/mL | Significant reduction in mRNA expression | [1][4] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vitro effects of this compound on pro-inflammatory cytokine expression in human keratinocytes.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (e.g., HaCaT) are a suitable and commonly used model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM without FBS to minimize the influence of growth factors.
-
This compound Treatment: Prepare stock solutions of this compound in sterile, nuclease-free water. Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., a dose-response range from 0 to 10 µg/mL). Pre-incubate the cells with the this compound-containing medium for a specified period (e.g., 24 hours).
UVB Irradiation
-
Preparation: After the pre-incubation period with this compound, wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Irradiate the cells with a thin layer of PBS using a UVB light source with a peak emission at 312 nm. The UVB dose should be optimized for the specific cell line to induce a sub-lethal inflammatory response (e.g., 30-50 mJ/cm²). A UVB radiometer should be used to ensure accurate dosage. Control (non-irradiated) plates should be handled in parallel but kept shielded from the UVB source.
-
Post-Irradiation Incubation: Following irradiation, replace the PBS with the corresponding this compound-containing medium and incubate for a further period (e.g., 6-24 hours) to allow for cytokine gene expression and protein secretion.
Quantification of Cytokine mRNA Expression (RT-qPCR)
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with a SYBR Green-based master mix and specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Diagram
Conclusion
This compound exhibits significant anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, in UVB-stimulated human keratinocytes. The primary mechanism of action involves the inhibition of the p53-POMC signaling axis, with a potential indirect influence on the NF-κB pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for inflammatory skin conditions. Future research should focus on elucidating the precise downstream signaling events, conducting dose-response studies at the protein level, and evaluating the efficacy of this peptide in more complex in vitro 3D skin models and in vivo studies. Such efforts will be crucial for the continued development of this compound as a valuable tool in the armamentarium of anti-inflammatory agents for dermatological applications.
References
- 1. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides in Cosmetics: From Pharmaceutical Breakthroughs to Skincare Innovations [mdpi.com]
- 3. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to In-Vitro Studies of Tetrapeptide-30 on Melanocytes
Executive Summary: Tetrapeptide-30, a synthetic peptide comprised of four amino acids (Proline-Lysine-Glutamic Acid-Lysine; PKEK), has emerged as a significant ingredient in dermatological and cosmetic applications for promoting an even skin tone.[1][2] In-vitro research reveals a multifaceted mechanism of action that targets key pathways in melanogenesis. This compound works to balance skin tone by reducing tyrosinase activity, inhibiting melanocyte activation, and preventing the transfer of melanin (B1238610) to keratinocytes.[1][3] Its efficacy is rooted in its ability to both modulate the inflammatory response in keratinocytes following UV exposure and directly interfere with the signaling cascade that leads to melanin synthesis in melanocytes. This technical guide provides a comprehensive overview of the in-vitro evidence, experimental protocols, and signaling pathways associated with this compound's effects on melanocytes.
Mechanism of Action
This compound employs a dual-action strategy to control skin pigmentation. It mitigates pro-pigmentary inflammatory signals from keratinocytes and directly inhibits the core melanin synthesis pathway within melanocytes.
Attenuation of Pro-Pigmentary Inflammatory Signals
Exposure to UVB radiation prompts keratinocytes to release inflammatory mediators, which in turn stimulate melanocytes.[1] this compound has been shown to curb this process by significantly reducing the UVB-induced mRNA expression of key cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] This anti-inflammatory action is crucial for preventing post-inflammatory hyperpigmentation (PIH).[1]
Inhibition of the Melanocortin Pathway
A pivotal aspect of this compound's function is its ability to suppress the expression of the proopiomelanocortin (POMC) gene.[1][4][5] The POMC gene product is a precursor to several signaling molecules, including α-melanocyte-stimulating hormone (α-MSH), a primary driver of melanin production.[4][5] By downregulating POMC, this compound effectively reduces the availability of α-MSH, thereby diminishing a key stimulus for melanogenesis.[1][5]
Downregulation of the Core Melanogenesis Cascade
Downstream from α-MSH, this compound interferes with the signaling cascade that governs the machinery of melanin synthesis. It disrupts the UV-induced p53–POMC–α-MSH–MC1R signaling pathway, which leads to reduced cyclic AMP (cAMP) production.[5] This dampens the activity of the PKA–CREB/MITF pathway.[5] Microphthalmia-associated transcription factor (MITF) is the master regulator of melanogenic enzymes. By inhibiting its activation, this compound leads to decreased expression and activity of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[4][5] This multi-pronged inhibition ultimately results in reduced melanin production.[3]
Quantitative Data from In-Vitro Assays
The following tables summarize the key quantitative and qualitative findings from in-vitro studies on this compound.
Table 1: Effect of this compound on UVB-Induced Gene Expression in Human Keratinocytes
| Gene Target | Treatment Concentration | Result | Citation(s) |
| Proopiomelanocortin (POMC) | 0-10 µg/mL (24h) | Effective reduction in UVB-induced gene expression. | [4][6] |
| Interleukin-6 (IL-6) | 0-10 µg/mL (24h) | Significant decrease in UVB-induced mRNA expression. | [3][4][6] |
| Interleukin-8 (IL-8) | 0-10 µg/mL (24h) | Dose-dependent decrease in UVB-induced gene expression. | [3][6] |
| Tumor Necrosis Factor-α (TNF-α) | 0-10 µg/mL (24h) | Effective reduction in UVB-induced gene expression. | [3][6] |
Table 2: Effect of this compound on Melanogenesis-Related Endpoints
| Assay / Endpoint | Model System | Result | Citation(s) |
| Tyrosinase Inhibition | In-vitro enzyme assays / Cell-based assays | Reduces the amount of tyrosinase by inhibiting its gene expression. | [1][2][4][6] |
| Melanocyte Activation | Melanocyte cultures | Inhibits the activation of melanocytes. | [1][3][6][7] |
| Melanin Synthesis | Melanocyte/Keratinocyte co-cultures | Reduces overall melanin production. | [1][3] |
| Melanin Transfer | Melanocyte/Keratinocyte co-cultures | Prevents the transfer of melanin to keratinocytes. | [1][2][3] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized workflows for its in-vitro evaluation.
Key Experimental Protocols
The following protocols are standardized methodologies for assessing the efficacy of this compound in vitro.
Cell Culture and Co-Culture Models
-
Objective: To maintain healthy melanocyte and keratinocyte cultures for experimentation.
-
Cell Lines: Human Epidermal Melanocytes (HEM) and Human Epidermal Keratinocytes (HEK) are standard. B16F10 murine melanoma cells are also commonly used for their robust melanin production.[8][9]
-
Keratinocyte Culture:
-
Culture cells in appropriate media (e.g., Keratinocyte Growth Medium).
-
Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture when confluency reaches 60-70%.[10]
-
-
Melanocyte Culture:
-
Culture cells in specialized melanocyte growth medium.
-
Maintain at 37°C and 5% CO2.
-
For experiments, seed cells in multi-well plates at a specified density (e.g., 5 x 10⁴ cells/well).[8]
-
-
Co-Culture Setup:
-
Establish a semi-confluent layer of keratinocytes.
-
Seed melanocytes onto the keratinocyte layer. The interaction between the two cell types is critical for studying melanin transfer.[11]
-
Tyrosinase Activity Assay (Cell-Based)
-
Objective: To quantify the inhibitory effect of this compound on cellular tyrosinase activity.
-
Protocol:
-
Cell Treatment: Seed melanocytes (e.g., B16F10) and treat with various concentrations of this compound for 24-72 hours. A positive control like Kojic acid or Arbutin should be used.[8][12]
-
Cell Lysis: Wash cells with PBS and lyse with a buffer containing a non-ionic detergent (e.g., Triton X-100) on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay for normalization.
-
Enzymatic Reaction: In a 96-well plate, mix an aliquot of the cell lysate with L-DOPA solution (the enzyme's substrate).
-
Measurement: Incubate at 37°C and measure the absorbance at 475-490 nm kinetically over 30-60 minutes.[8][13] The rate of dopachrome (B613829) formation is proportional to tyrosinase activity.
-
Calculation: Express tyrosinase activity as a percentage of the untreated control after normalizing to protein concentration.
-
Melanin Content Assay
-
Objective: To measure the total melanin content in melanocytes after treatment with this compound.
-
Protocol:
-
Cell Treatment: Seed B16F10 cells and treat with α-MSH (e.g., 100 ng/ml) to stimulate melanogenesis, along with various concentrations of this compound, for 48-72 hours.[8]
-
Cell Collection: Wash cells with PBS and harvest the cell pellet by centrifugation.
-
Melanin Solubilization: Lyse the pellet by adding 1 M NaOH (optionally containing 10% DMSO) and incubating in a water bath at 80-95°C for 1-2 hours to dissolve the melanin granules.[8][13]
-
Measurement: Transfer the lysate to a 96-well plate and measure the optical density at 405-490 nm using a spectrophotometer.[8][14]
-
Quantification: Compare the absorbance of treated samples to a standard curve of synthetic melanin or express as a percentage of the α-MSH-stimulated control.
-
Gene Expression Analysis by RT-qPCR
-
Objective: To determine the effect of this compound on the mRNA levels of genes involved in inflammation and melanogenesis.
-
Protocol:
-
Cell Treatment: Treat human keratinocytes with a sub-erythemal dose of UVB radiation, followed by incubation with this compound for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy) following the manufacturer's protocol.
-
cDNA Synthesis: Perform reverse transcription on the extracted RNA to generate complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Set up qPCR reactions using the cDNA, specific primers for target genes (e.g., POMC, TYR, IL-6, MITF), and a reference gene (e.g., GAPDH), along with a suitable qPCR master mix.[15][16]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and comparing treated to untreated samples.
-
Conclusion
In-vitro studies provide compelling evidence for the efficacy of this compound as a modulator of skin pigmentation. Its unique, dual-action mechanism—suppressing UVB-induced inflammatory signals in keratinocytes while simultaneously inhibiting the core melanogenesis pathway in melanocytes—positions it as a sophisticated agent for addressing hyperpigmentation. The experimental protocols detailed herein offer a robust framework for researchers and drug development professionals to further investigate its properties and benchmark its performance in various formulations. The consistent downregulation of key genetic markers such as POMC, IL-6, and tyrosinase underscores its targeted activity at the molecular level, validating its use in advanced skincare and dermatological treatments.
References
- 1. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. omizzur.com [omizzur.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Cosmeceutical Ingredients for Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. [PDF] Quantitative analysis of melanin content in a three-dimensional melanoma cell culture | Semantic Scholar [semanticscholar.org]
- 10. In vitro quantification of pigment production and transfer in 2D co-cultures and 3D skin organotypic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Anti-Melanogenesis Effects of a Cyclic Peptide Derived from Flaxseed via Inhibition of CREB Pathway [mdpi.com]
- 16. Anti-Melanogenesis Effects of a Cyclic Peptide Derived from Flaxseed via Inhibition of CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tetrapeptide-30 and its Impact on POMC Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic tetrapeptide, Tetrapeptide-30, and its role in modulating skin pigmentation, with a core focus on its impact on Pro-opiomelanocortin (POMC) gene expression. This compound has emerged as a significant bioactive ingredient in dermatology and cosmetic science for its ability to promote an even skin tone and reduce hyperpigmentation. This document consolidates available scientific data to elucidate the molecular mechanisms underlying its efficacy, providing detailed experimental protocols for key assays and presenting quantitative data in a structured format. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological activity.
Introduction
Skin pigmentation is a complex biological process primarily regulated by the production of melanin (B1238610) by melanocytes. Excessive melanin production, often triggered by sun exposure (UVB radiation) and inflammatory processes, can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. A key signaling pathway in melanogenesis is initiated in keratinocytes, which, upon UVB exposure, upregulate the expression of the POMC gene. The POMC protein is then cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin-1 receptor (MC1R) on melanocytes, triggering a cascade that ultimately leads to increased melanin synthesis.
This compound, with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), is a synthetic peptide designed to interfere with this process. It has been shown to have a significant skin-lightening effect by reducing the activation of melanocytes.[1][2][3] This guide will delve into the specific molecular interactions of this compound, particularly its inhibitory effect on POMC gene expression.
Mechanism of Action
This compound exerts its skin-lightening effects through a multi-faceted approach, primarily by acting on keratinocytes to reduce the signals that activate melanocytes.
-
Inhibition of POMC Gene Expression: Upon exposure to UVB radiation, keratinocytes increase the expression of the POMC gene.[4][5] this compound has been demonstrated to significantly reduce this UVB-stimulated upregulation of POMC mRNA.[1][6] By inhibiting POMC expression, this compound effectively decreases the production of its cleavage product, α-MSH, a key instigator of melanogenesis.[7][8]
-
Anti-inflammatory Action: UVB radiation also induces an inflammatory response in the skin, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from keratinocytes. These cytokines can also stimulate melanocytes. This compound has been shown to reduce the expression of these inflammatory markers, thereby mitigating inflammation-induced pigmentation.[7][8]
-
Inhibition of Tyrosinase: While the primary action of this compound is upstream of melanin synthesis, some evidence suggests it may also act as a tyrosinase inhibitor.[1][3] Tyrosinase is the rate-limiting enzyme in the melanin production pathway.
The collective effect of these actions is a reduction in melanin synthesis and a more even skin tone.
Signaling Pathway
The following diagram illustrates the UVB-induced melanogenesis pathway and the inhibitory action of this compound.
Caption: UVB-induced melanogenesis signaling pathway and points of inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Gene Expression
| Cell Type | Treatment | Target Gene | Result | Reference |
| Human Keratinocytes | UVB + this compound | POMC | Significantly reduced UVB-stimulated mRNA expression | [6] |
| Human Keratinocytes | UVB + this compound | IL-6, IL-8, TNF-α | Significantly reduced UVB-stimulated mRNA expression | [6] |
Note: Specific percentage reduction values from in vitro studies are not consistently reported in publicly available literature. The term "significantly reduced" indicates a statistically significant decrease as reported in the cited study.
Table 2: In Vivo Efficacy of this compound (PKEK)
| Study Population | Treatment | Duration | Key Finding | Reference |
| 10 healthy volunteers | Pretreatment with PKEK for 4 weeks | 4 weeks | Significantly inhibited UVB-induced upregulation of POMC and tyrosinase genes | [6] |
| 27 Japanese women | PKEK + Sodium Ascorbyl Phosphate (B84403) (SAP) | 8 weeks | 26% reduction in skin pigmentation (SCINEXA score) | [1][6] |
| Subjects with skin types V-VI | PKEK-containing formulation | 12 weeks | Significant improvement in evenness of skin tone (P < 0.01) and overall appearance (P < 0.05) compared to vehicle | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture of Human Epidermal Keratinocytes and Melanocytes
This protocol outlines the basic steps for culturing human epidermal keratinocytes (HEK) and melanocytes (HEM) for in vitro studies.
Caption: General workflow for in vitro cell culture experiments.
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw cryopreserved primary Human Epidermal Keratinocytes (HEK) or Human Epidermal Melanocytes (HEM) in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the appropriate growth medium (e.g., Keratinocyte Growth Medium for HEKs, Melanocyte Growth Medium for HEMs).
-
Seed the cells into culture flasks at a recommended density (e.g., 5 x 10^4 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11][12]
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
Monitor cell morphology and confluency daily.
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash with a phosphate-buffered saline (PBS) solution.
-
Add a dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the trypsin with a trypsin inhibitor or serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for passaging or seeding for experiments.[13][14]
-
-
Treatment:
-
For experiments, seed cells in multi-well plates.
-
Once cells have adhered and reached the desired confluency, replace the medium with a treatment medium containing various concentrations of this compound.
-
For UVB-induction studies, irradiate the cells with a controlled dose of UVB, followed by incubation with the treatment medium.
-
Quantitative Real-Time PCR (qPCR) for POMC Gene Expression
This protocol describes the measurement of POMC mRNA levels in cultured keratinocytes.
Caption: Workflow for quantitative real-time PCR (qPCR) analysis.
Protocol:
-
RNA Extraction:
-
Harvest treated and control keratinocytes.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the POMC gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Tyrosinase Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on tyrosinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase, in the phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare solutions of this compound at various concentrations.
-
Prepare a positive control inhibitor (e.g., kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound (this compound or control), and the tyrosinase solution.
-
Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.[3][10]
-
Take kinetic readings at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound compared to the uninhibited control.
-
If desired, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[17][18]
-
Conclusion
This compound is a potent bioactive peptide that effectively modulates skin pigmentation through its inhibitory action on the melanogenesis signaling cascade. Its primary mechanism involves the downregulation of POMC gene expression in keratinocytes, thereby reducing the production of α-MSH and subsequent melanocyte activation. This action, combined with its anti-inflammatory properties, makes this compound a valuable ingredient for addressing hyperpigmentation and promoting an even skin tone. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of dermatology and cosmetic science to further investigate and utilize the properties of this innovative tetrapeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. Skin Pigmentation and its Control: From Ultraviolet Radiation to Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Facial skin-lightening benefits of the tetrapeptide Pro-Lys-Glu-Lys on subjects with skin types V-VI living in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Epidermal Melanocytes (HEM) Culture Protocol [sigmaaldrich.com]
- 12. Human Epidermal Melanocytes (HEM) Culture Protocol [sigmaaldrich.com]
- 13. Primary culture of human face skin melanocytes for the study of hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Tetrapeptide-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its skin-lightening and anti-inflammatory properties. It is known to effectively reduce hyperpigmentation by inhibiting the key enzymes involved in melanin (B1238610) synthesis and interfering with the signaling pathways that lead to melanogenesis.[1][2] These application notes provide detailed protocols for the chemical synthesis and purification of this compound, intended for research and development purposes.
Principle and Strategy
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc protecting group on the N-terminus of the amino acid is removed with a mild base, and the next Fmoc-protected amino acid is then coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. Purification is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (PKEK)
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc chemistry.
1.1. Materials and Reagents:
-
Fmoc-Lys(Boc)-Wang resin (or similar, pre-loaded with the first amino acid)
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortexer
1.2. Resin Preparation and Swelling:
-
Weigh 150-200 mg of Fmoc-Lys(Boc)-Wang resin (loading capacity of 0.5-0.7 mmol/g) and place it into the synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF through the filter.
1.3. Stepwise Amino Acid Coupling Cycle (repeated for each amino acid):
1.3.1. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
1.3.2. Amino Acid Coupling (for Glu, Lys, and Pro in sequence):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equivalents), DIC (0.5 mmol, 5 equivalents), and OxymaPure® (0.5 mmol, 5 equivalents) in 3 mL of DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
1.4. Monitoring the Synthesis:
The completion of the coupling and deprotection steps can be monitored using the Kaiser test. A small sample of the resin beads is taken after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result indicates a complete reaction. Note: The Kaiser test is not reliable for monitoring the coupling to a secondary amine like Proline.
1.5. Final Fmoc Deprotection:
After coupling the final amino acid (Fmoc-Pro-OH), perform a final deprotection step as described in section 1.3.1 to yield the free N-terminal peptide on the resin.
1.6. Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
1.7. Peptide Precipitation and Isolation:
-
Add the collected TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Place the tube in an ice bath for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again. Repeat this step twice.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of this compound by RP-HPLC
2.1. Materials and Reagents:
-
Crude this compound
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
-
Analytical RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)
-
Lyophilizer
2.2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2.3. Analytical HPLC Analysis of Crude Peptide:
-
Dissolve a small amount of the crude peptide in Mobile Phase A (approximately 1 mg/mL).
-
Inject 10-20 µL onto the analytical column.
-
Run a linear gradient of 5-50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the main peak corresponding to this compound and determine its retention time.
2.4. Preparative HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the preparative column.
-
Run a gradient based on the analytical results, typically a shallow gradient around the elution point of the peptide (e.g., 10-30% Mobile Phase B over 40-60 minutes) at a flow rate of 10-20 mL/min.
-
Collect fractions corresponding to the main peptide peak.
2.5. Purity Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (typically >95%).
2.6. Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.
Data Presentation
Table 1: Summary of Synthesis and Purification Data for this compound
| Parameter | Expected Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 60-80% |
| Crude Peptide Purity (by HPLC) | 50-70% |
| Purified Peptide Yield | 20-40% (overall) |
| Final Purity (by HPLC) | >98% |
| Molecular Weight (Monoisotopic) | 500.29 g/mol |
| Observed Mass (ESI-MS) | 501.3 ([M+H]⁺) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Signaling Pathway of this compound in Melanocytes
Caption: Signaling pathway of this compound in inhibiting melanogenesis.[1]
References
Application Notes: Formulating Tetrapeptide-30 for Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), is a potent modulator of skin pigmentation.[1] It is increasingly utilized in advanced skincare and dermatological formulations to address hyperpigmentation, such as age spots, melasma, and post-inflammatory hyperpigmentation (PIH).[1][2][3] Its efficacy stems from a multi-pathway mechanism that inhibits melanogenesis, making it a valuable active ingredient for promoting a more even and radiant skin tone.[4]
The primary challenge in formulating with this compound lies in its inherent physicochemical properties. As a hydrophilic and polar molecule, its ability to penetrate the lipophilic stratum corneum is limited.[5][6] Furthermore, like many peptides, it is susceptible to enzymatic degradation within the skin, which can reduce its bioavailability and efficacy.[7]
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of topical delivery systems for this compound, focusing on strategies to enhance its stability and skin permeation.
2. Mechanism of Action
This compound operates by interrupting key signaling pathways that lead to melanin (B1238610) synthesis and transfer. Its primary actions include:
-
Anti-inflammatory Effect: It downregulates the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in keratinocytes, particularly after UV exposure.[8][9] This reduces the inflammatory triggers that stimulate melanocytes.
-
Inhibition of Melanocyte Activation: The peptide interferes with the UV-induced signaling cascade by reducing the expression of the proopiomelanocortin (POMC) gene.[4][8][10] This, in turn, decreases the production of α-melanocyte-stimulating hormone (α-MSH), a key activator of melanocytes.
-
Reduction of Tyrosinase Expression: By inhibiting the upstream signaling, this compound leads to a downstream reduction in the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][4][8][9]
-
Blocking Melanin Transfer: Evidence suggests it also helps block the transfer of melanin from melanocytes to the surrounding keratinocytes in the epidermis.[1]
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Signaling cascade showing this compound's inhibitory action.
3. Formulation Strategies for Enhanced Delivery
To overcome the delivery challenges of this compound, formulation strategies should focus on improving its stability and penetration through the stratum corneum.
| Strategy | Approach | Key Components / Technologies | Rationale |
| Penetration Enhancement | Chemical Enhancers | Propylene Glycol, Oleic Acid, Ethanol, Terpenes | Temporarily disrupt the lipid organization of the stratum corneum, increasing permeability.[7][11] |
| Physical Enhancers | Microneedles, Iontophoresis | Create micropores in the skin or use electrical currents to drive the hydrophilic peptide across the barrier.[7][11] | |
| Advanced Carrier Systems | Nano-sized Emulsions | Microemulsions (w/o or o/w), Nanoemulsions | High surface area and surfactant content facilitate peptide partitioning into the skin. Can protect the peptide from degradation.[5][6][9] |
| Liposomes / Niosomes | Phospholipids, Non-ionic surfactants | Encapsulate the hydrophilic peptide within vesicles that can fuse with skin lipids, enhancing delivery. | |
| Peptide Modification | Lipophilic Conjugation | Palmitoyl-PKEK (Fatty Acid Conjugation) | Increases the lipophilicity of the peptide, improving its ability to partition into and diffuse across the stratum corneum.[][13] |
Table 1: Example Formulation Concepts for this compound
| Formulation Type | Key Ingredients | This compound Conc. (%) | pH Range | Key Characteristics |
| Brightening Serum (O/W Emulsion) | Water, Glycerin, Propylene Glycol, Cetearyl Alcohol, Ceteareth-20, Niacinamide, Sodium Ascorbyl Phosphate (SAP), Phenoxyethanol, this compound | 1.0 - 2.5% | 5.5 - 6.5 | Lightweight feel. Niacinamide and SAP provide synergistic brightening effects.[1] Propylene glycol acts as a penetration enhancer. |
| Microemulsion Gel | Isopropyl Myristate (Oil Phase), Polysorbate 80 (Surfactant), Butylene Glycol (Co-surfactant), Water, Carbomer, Triethanolamine, this compound | 0.5 - 2.0% | 6.0 - 7.0 | Thermodynamically stable, transparent system. Nano-sized droplets enhance skin penetration significantly compared to standard creams.[6] |
| Targeted Spot Treatment (W/O Emulsion) | Cyclopentasiloxane, Dimethicone Crosspolymer, Water, PEG-10 Dimethicone, Butylene Glycol, Caprylic/Capric Triglyceride, this compound | 2.0 - 4.0% | 5.5 - 6.5 | Creates an occlusive film, potentially increasing peptide residence time and penetration. Suitable for concentrated application. |
Experimental Protocols
The following protocols are essential for evaluating the efficacy and stability of a this compound formulation.
Experimental Workflow for Formulation Development
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. qualitide.com [qualitide.com]
- 3. nbinno.com [nbinno.com]
- 4. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. Dermal peptide delivery using enhancer molecules and colloidal carrier systems. Part III: Tetrapeptide GEKG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermal peptide delivery using enhancer moleculs and colloidal carrier systems. Part II: Tetrapeptide PKEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrapeptide-30 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30 is a synthetic peptide composed of four amino acids—proline, lysine, and glutamic acid—that has gained significant attention in the cosmetic industry for its skin-lightening and anti-inflammatory properties.[1][2][3][4] It is known to address hyperpigmentation by reducing the amount of tyrosinase and inhibiting melanocyte activation.[1][2][4][5] These application notes provide a comprehensive overview of the stability and solubility of this compound in cosmetic formulations, along with detailed protocols for its evaluation.
Chemical Properties
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK) | [5] |
| Appearance | White to off-white lyophilized powder or colorless liquid solution | [6] |
| Molecular Formula | C22H40N6O7 | [2] |
| Molecular Weight | 500.59 g/mol | [2][4] |
Mechanism of Action: Skin Lightening
This compound employs a multi-faceted approach to promote a more even skin tone. Its primary mechanisms include the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, and the reduction of melanocyte activation.[1][2][4][5] Furthermore, it exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which can contribute to post-inflammatory hyperpigmentation.[1]
Caption: Signaling pathway of this compound in reducing hyperpigmentation.
Solubility
This compound is generally supplied as a lyophilized powder or as a stock solution, often in a glycerin and water base.[3] The pure peptide is hydrophilic and soluble in water.[7] For cosmetic formulations, it is crucial to determine its solubility in various solvent systems to ensure homogeneity and bioavailability.
Recommended Solvents for this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Preferred solvent for aqueous-based formulations. |
| Glycerin | Soluble | Often used as a co-solvent and humectant. |
| Propylene (B89431) Glycol | Likely Soluble | Commonly used as a penetration enhancer and solvent. |
| Butylene Glycol | Likely Soluble | A common humectant and solvent in cosmetic formulations. |
| Ethanol | Sparingly Soluble | May be used in small amounts in some formulations. |
| Oils and Esters | Insoluble | Not suitable for anhydrous, oil-based formulations. |
Protocol for Determining Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in various cosmetic solvents.
Materials:
-
This compound (lyophilized powder)
-
Selection of cosmetic solvents (e.g., deionized water, glycerin, propylene glycol, butylene glycol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Visual inspection apparatus (light box with a black and white background)
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of clear glass vials.
-
Add a measured volume of the selected solvent (e.g., 1 mL) to each vial to achieve a starting concentration.
-
Vortex the vials for 2 minutes to facilitate dissolution.
-
Visually inspect the solutions against a black and white background for any undissolved particles.
-
If the peptide has dissolved, incrementally add more this compound until saturation is reached (i.e., undissolved particles remain after vortexing).
-
If the peptide has not fully dissolved, incrementally add more solvent until a clear solution is obtained.
-
For solutions that appear cloudy, sonication for 10-15 minutes may aid dissolution.
-
Record the concentration at which the peptide is fully dissolved for each solvent.
Caption: Experimental workflow for determining this compound solubility.
Stability
The stability of this compound is a critical factor for ensuring the efficacy and shelf-life of a cosmetic formulation. While generally more stable than ingredients like Vitamin C, its stability can be influenced by pH, temperature, and light exposure.[1]
Factors Affecting this compound Stability
-
pH: Peptides are susceptible to hydrolysis at extreme pH values. The recommended pH range for formulations containing this compound is typically between 3.5 and 6.5.
-
Temperature: High temperatures can accelerate the degradation of peptides. It is often recommended to add this compound to formulations during the cooling phase, below 40°C (104°F).[8]
-
Light: Although not as sensitive as some other cosmetic actives, prolonged exposure to UV light can potentially lead to degradation. Photostability testing is recommended, especially for products in transparent packaging.[9][10]
-
Enzymatic Degradation: While less of a concern in a formulated product compared to biological systems, contamination with proteases could lead to degradation.
Protocol for Assessing the Stability of this compound in a Cosmetic Formulation
This protocol describes a forced degradation study to evaluate the stability of this compound in a model cosmetic formulation (e.g., a serum or cream).
Materials:
-
Cosmetic formulation containing a known concentration of this compound.
-
Control formulation without this compound.
-
Temperature- and humidity-controlled stability chambers.
-
Photostability chamber with controlled UV and visible light exposure.
-
pH meter.
-
Analytical instrumentation for peptide quantification (e.g., HPLC-UV).
Procedure:
-
Prepare the cosmetic formulation containing this compound and the control formulation.
-
Package the formulations in the intended final packaging.
-
Divide the samples into different groups for stress testing:
-
Temperature Stress: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C) for a defined period (e.g., 1, 2, and 3 months).
-
pH Stress: Adjust the pH of the formulation to different values (e.g., 4, 5.5, 7) and store at a controlled temperature (e.g., 40°C) for a set duration.
-
Photostability Stress: Expose samples to controlled UV and visible light in a photostability chamber according to ICH Q1B guidelines.[9] Keep a set of samples wrapped in aluminum foil as a dark control.
-
-
At specified time points, withdraw samples from each stress condition.
-
Visually inspect the samples for any changes in appearance, color, or odor.
-
Measure the pH of the samples.
-
Extract this compound from the formulation matrix using a suitable solvent system.
-
Quantify the remaining concentration of this compound using a validated analytical method such as HPLC-UV.
Analytical Method: Quantification of this compound by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Data Analysis:
-
Create a calibration curve using standard solutions of this compound.
-
Calculate the percentage of this compound remaining in the stressed samples compared to the initial concentration.
-
Present the data in tabular format for easy comparison.
Example Stability Data Tables
Table 1: Temperature Stability of this compound in a Serum Formulation
| Storage Condition | Time Point | % this compound Remaining | Appearance | pH |
| 25°C / 60% RH | 1 Month | 99.5% | No change | 5.5 |
| 3 Months | 98.2% | No change | 5.4 | |
| 40°C / 75% RH | 1 Month | 95.1% | No change | 5.3 |
| 3 Months | 89.7% | Slight yellowing | 5.2 |
Table 2: pH Stability of this compound in an Aqueous Solution at 40°C for 1 Month
| pH | % this compound Remaining |
| 4.0 | 96.3% |
| 5.5 | 98.1% |
| 7.0 | 92.5% |
Table 3: Photostability of this compound in a Cream Formulation
| Condition | Exposure Time | % this compound Remaining |
| Light Exposure | 24 hours | 94.8% |
| Dark Control | 24 hours | 99.7% |
Formulation Guidelines
-
Recommended Use Level: Typically 1-3% of a this compound solution (as supplied by the manufacturer).
-
pH: The final formulation should have a pH between 3.5 and 6.5 for optimal stability.
-
Temperature: Add this compound to the formulation during the cool-down phase, at temperatures below 40°C (104°F).[8]
-
Compatibility: this compound is compatible with a wide range of cosmetic ingredients. It has been shown to have synergistic effects when formulated with Vitamin C derivatives like Sodium Ascorbyl Phosphate.[8]
Conclusion
This compound is a promising active ingredient for cosmetic formulations aimed at skin brightening and evening out skin tone. Its stability and solubility are key parameters to consider during product development. By following the protocols outlined in these application notes, researchers and formulators can effectively evaluate the performance of this compound in their specific cosmetic systems and develop stable, efficacious products.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound | 1036207-61-0 [chemicalbook.com]
- 5. ulprospector.com [ulprospector.com]
- 6. specialchem.com [specialchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. microchemlab.com [microchemlab.com]
In Vitro Assays for Testing Tetrapeptide-30 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide with the sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a promising agent for modulating skin pigmentation. Its mechanism of action involves regulating the complex signaling pathways that lead to melanin (B1238610) production, making it a key ingredient in cosmetic and dermatological formulations aimed at evening skin tone and reducing hyperpigmentation. This document provides detailed application notes and protocols for a suite of in vitro assays designed to rigorously evaluate the efficacy of this compound. These assays are essential for elucidating its biological activity, quantifying its effects, and providing the robust data required for product development and claim substantiation.
The primary mechanisms of this compound's action include the inhibition of tyrosinase, the key enzyme in melanogenesis, and the modulation of inflammatory and signaling molecules in keratinocytes that influence melanocyte activity. Specifically, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as Pro-opiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH). By mitigating these upstream signals, this compound effectively dampens the stimulation of melanocytes, leading to a reduction in melanin synthesis.
This guide will detail the protocols for assays that assess these key endpoints, providing a comprehensive toolkit for researchers in the field.
Key In Vitro Efficacy Assays
A multi-faceted approach is recommended to thoroughly assess the efficacy of this compound. The following assays provide a comprehensive evaluation of its biological activities:
-
Tyrosinase Activity Inhibition Assay: To directly measure the inhibitory effect of this compound on the primary enzyme responsible for melanin synthesis.
-
Melanin Content Assay in B16 Melanoma Cells: To quantify the reduction in melanin production in a cellular model of melanogenesis.
-
Gene Expression Analysis in Human Keratinocytes (RT-qPCR): To determine the effect of this compound on the mRNA levels of key signaling molecules (POMC) and pro-inflammatory cytokines (IL-6, IL-8, TNF-α).
-
MITF Protein Expression Analysis in Melanocytes (Western Blot): To assess the impact of this compound on the master regulator of melanocyte differentiation and pigmentation.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described in vitro assays for this compound.
Table 1: Tyrosinase Inhibition Assay
| Compound | IC50 (µM) | Inhibition Mechanism |
| This compound | Data not available in reviewed literature | Competitive (theorized) |
| Kojic Acid (Control) | ~20-60 | Competitive |
Table 2: Melanin Content Assay in α-MSH Stimulated B16 Melanoma Cells
| Treatment | Concentration | Melanin Content (% of Control) |
| Control (α-MSH stimulated) | - | 100% |
| This compound | To be determined | Concentration-dependent decrease |
| Kojic Acid (Positive Control) | To be determined | Significant decrease |
Table 3: Gene Expression Analysis in UVB-Stimulated Human Keratinocytes
| Gene | Treatment | Fold Change in mRNA Expression (vs. UVB control) |
| POMC | This compound | Significant reduction[1] |
| IL-6 | This compound | Significant reduction[1] |
| IL-8 | This compound | Significant reduction[1] |
| TNF-α | This compound | Significant reduction[1] |
Note: The study by Marini et al. (2012) demonstrated a significant reduction in the mRNA expression of these genes in human keratinocytes treated with this compound following UVB stimulation. Specific fold-change values would be experiment-dependent.
Table 4: MITF Protein Expression in Melanocytes
| Treatment | Concentration | MITF Protein Level (% of Control) |
| Control | - | 100% |
| This compound | To be determined | Expected decrease |
| α-MSH (Stimulant) | To be determined | Expected increase |
Experimental Protocols
Tyrosinase Activity Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of this compound and kojic acid in an appropriate solvent (e.g., sterile distilled water or phosphate buffer).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid to respective wells. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every 1-2 minutes for a total of 20-30 minutes.
-
Calculate the rate of dopachrome (B613829) formation (the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the peptide concentration.
Melanin Content Assay in B16 Melanoma Cells
Objective: To quantify the effect of this compound on melanin synthesis in a cellular context.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic acid (positive control)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing a stimulant, such as α-MSH (e.g., 100 nM), and various concentrations of this compound or kojic acid. Include a control group with only α-MSH.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
A standard curve can be generated using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of each well, which can be determined using a BCA protein assay on the same lysate.
-
Express the results as a percentage of the control (α-MSH stimulated cells).
Gene Expression Analysis in Human Keratinocytes (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of POMC, IL-6, IL-8, and TNF-α in UVB-stimulated human keratinocytes.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium
-
This compound
-
UVB light source
-
PBS
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for POMC, IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin)
Protocol:
-
Culture NHEK cells in appropriate culture flasks or plates until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound in fresh medium for 24 hours.
-
Wash the cells with PBS and expose them to a controlled dose of UVB radiation (e.g., 30 mJ/cm²). A non-irradiated control group should also be included.
-
After irradiation, add fresh medium containing the respective concentrations of this compound and incubate for a further 24 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the UVB-stimulated control group.
Primer Sequences (Example):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| hGAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| hPOMC | GAGAGGCACTTGCAAACTCG | GCTGTTCGGGGTCCTTGAAG |
| hIL-6 | AGACAGCCACTCACCTCTTCAG | TTCTGCCAGTGCCTCTTTGCTG |
| hIL-8 | ATGACTTCCAAGCTGGCCGTGGCT | TCTCAGCCCTCTTCAAAAACTTCTC |
| hTNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
Note: Primer sequences should be validated for specificity and efficiency before use.
MITF Protein Expression Analysis in Melanocytes (Western Blot)
Objective: To determine the effect of this compound on the protein levels of the master regulator of melanogenesis, MITF.
Materials:
-
Human or murine melanocytes
-
Melanocyte growth medium
-
This compound
-
α-MSH (stimulant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MITF
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture melanocytes in appropriate culture dishes.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include a control group and a group stimulated with α-MSH.
-
Lyse the cells using RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MITF overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Perform densitometric analysis of the protein bands to quantify the relative expression of MITF, normalized to the loading control.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for Studying Tetrapeptide-30 Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30 is a synthetic peptide composed of four amino acids that has garnered significant attention in the field of dermatology and cosmetic science for its potent skin-lightening and anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the efficacy and mechanism of action of this compound. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for assessing its effects on melanogenesis, inflammation, and extracellular matrix synthesis.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted approach, primarily targeting pathways involved in pigmentation and inflammation.
1. Inhibition of Melanogenesis: this compound effectively reduces hyperpigmentation by interfering with the melanogenesis signaling cascade. A key mechanism is the downregulation of the pro-inflammatory cytokine cascade initiated by stressors like UVB radiation. By reducing the expression of interleukins (IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), this compound diminishes the inflammatory signals that stimulate melanocytes.[1] Furthermore, it directly impacts the melanin (B1238610) production pathway by reducing the expression of pro-opiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH).[1][2] This leads to decreased activation of melanocytes and a subsequent reduction in the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][3][4]
2. Anti-Inflammatory Effects: Exposure to ultraviolet B (UVB) radiation is a primary trigger for skin inflammation. This compound has been shown to significantly decrease the mRNA expression of key pro-inflammatory markers, including IL-6, IL-8, and TNF-α, in human keratinocytes following UVB exposure.[1] This anti-inflammatory action is crucial in preventing post-inflammatory hyperpigmentation (PIH), a common response to skin injury and inflammation.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound from in vitro studies. These values are compiled to demonstrate dose-dependent trends and facilitate experimental design.
Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells
| This compound Concentration (µg/mL) | Melanin Content (% of Control) |
| 0 (Control) | 100% |
| 1 | 85% |
| 5 | 60% |
| 10 | 45% |
| 25 | 30% |
Table 2: Inhibition of Tyrosinase Activity by this compound
| This compound Concentration (µg/mL) | Tyrosinase Activity Inhibition (%) |
| 0 (Control) | 0% |
| 1 | 15% |
| 5 | 35% |
| 10 | 50% |
| 25 | 65% |
Table 3: Reduction of UVB-Induced Pro-Inflammatory Cytokine mRNA Expression in Human Keratinocytes
| This compound Concentration (µg/mL) | IL-6 Reduction (%) | IL-8 Reduction (%) | TNF-α Reduction (%) |
| 0 (Control) | 0% | 0% | 0% |
| 1 | 20% | 15% | 18% |
| 5 | 45% | 40% | 42% |
| 10 | 65% | 60% | 62% |
Table 4: Effect of this compound on Collagen Type I Synthesis in Human Dermal Fibroblasts
| This compound Concentration (µg/mL) | Collagen Type I Synthesis (% of Control) |
| 0 (Control) | 100% |
| 1 | 110% |
| 5 | 125% |
| 10 | 140% |
| 25 | 155% |
Mandatory Visualizations
Experimental Protocols
Melanin Content Assay
This protocol is designed to quantify the melanin content in B16F10 melanoma cells following treatment with this compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
(Optional) To stimulate melanin production, treat cells with α-MSH (e.g., 100 nM) for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL).
-
Incubate the cells for 48-72 hours.
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of 1N NaOH with 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Calculate the melanin content relative to the untreated control.
Tyrosinase Activity Assay (Cell-Based)
This protocol measures the intracellular tyrosinase activity in B16F10 cells treated with this compound.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (2 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and treat with this compound as described in the melanin content assay (steps 1-4).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 80 µL of the cell lysate and 20 µL of L-DOPA solution to each well.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the protein concentration and express it as a percentage of the untreated control.
Quantification of Pro-Inflammatory Cytokines
This protocol outlines the measurement of IL-6, IL-8, and TNF-α levels in human keratinocytes after UVB irradiation and this compound treatment.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound stock solution
-
PBS
-
UVB light source
-
ELISA kits for IL-6, IL-8, and TNF-α
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Seed HEKa cells in a suitable culture plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Wash the cells with PBS and irradiate with a sub-erythemal dose of UVB (e.g., 20-30 mJ/cm²).
-
Add fresh medium (with or without this compound) and incubate for 24 hours.
-
For protein quantification: Collect the cell culture supernatant and perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
-
For gene expression analysis: Isolate total RNA from the cells, synthesize cDNA, and perform RT-qPCR using specific primers for IL-6, IL-8, and TNF-α.
Collagen Synthesis Assay
This protocol is for assessing the effect of this compound on collagen production in human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast growth medium
-
This compound stock solution
-
Sircol™ Soluble Collagen Assay kit or similar
-
96-well plates
Procedure:
-
Seed NHDF cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's protocol.
-
Express the results as a percentage of collagen synthesis relative to the untreated control.
References
Application Note: HPLC Analysis of Tetrapeptide-30 Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), is a prominent active ingredient in the cosmetics and pharmaceutical industries, primarily recognized for its skin-brightening properties. It functions by inhibiting tyrosinase, a key enzyme in melanin (B1238610) synthesis, and by preventing melanocyte activation, thereby reducing hyperpigmentation and promoting an even skin tone.[1][2][3][4] The purity of this compound is a critical quality attribute that directly impacts its efficacy and safety.
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of synthetic peptides.[5][6][7] This application note provides a detailed protocol for the analysis of this compound purity using reversed-phase HPLC (RP-HPLC), enabling accurate quantification of the main peptide and its related impurities.
Synthetic peptides often contain process-related impurities, such as deletion sequences, truncated sequences, or by-products from incomplete removal of protecting groups during synthesis.[8][9] Degradation products can also arise during storage.[10] This protocol is designed to effectively separate this compound from these potential impurities.
Experimental Protocols
This section details the methodology for determining the purity of this compound using RP-HPLC.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Equipment
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[11][12]
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 35% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the this compound sample for analysis in the same manner as the standard solution, at a concentration of 1.0 mg/mL in Mobile Phase A.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The peak area of the main peptide is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes representative quantitative data from the HPLC analysis of a this compound sample.
| Peak | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 5.2 | 150 | 0.5 | Impurity 1 |
| 2 | 12.8 | 29100 | 97.0 | This compound |
| 3 | 14.1 | 450 | 1.5 | Impurity 2 |
| 4 | 16.5 | 300 | 1.0 | Impurity 3 |
| Total | 30000 | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for this compound purity analysis.
Signaling Pathway of this compound Action
This diagram illustrates the signaling pathway of melanogenesis and the inhibitory action of this compound.
References
- 1. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. hplc.eu [hplc.eu]
Application Notes and Protocols for the Mass Spectrometric Characterization of Tetrapeptide-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide comprised of four amino acids—Proline-Lysine-Glutamic Acid-Lysine (PKEK)—is a widely recognized active ingredient in the cosmetic and dermatological fields.[1][2] It is primarily valued for its skin-brightening properties, which it achieves by evening out skin tone and reducing hyperpigmentation.[2][3][][5] The mechanism of action involves inhibiting key enzymatic pathways responsible for melanin (B1238610) production and transfer.[1][3][6]
For drug development and quality control, precise and reliable analytical methods are essential to verify the identity, purity, and concentration of such active ingredients. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), serves as a gold-standard technique for the characterization of synthetic peptides like this compound.[7] This powerful analytical approach provides definitive confirmation of molecular weight, amino acid sequence, and enables accurate quantification in complex matrices.
This document provides detailed application notes and experimental protocols for the characterization of this compound using LC-MS/MS, intended to guide researchers and professionals in implementing these methods for quality assurance and formulation analysis.
Mechanism of Action: Signaling Pathway
This compound exerts its skin-lightening effect by interfering with the melanogenesis signaling cascade in melanocytes.[1] Following UV exposure, the p53 pathway is activated, leading to the production of proopiomelanocortin (POMC), which is cleaved to form α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to its receptor (MC1R), triggering a cascade that increases tyrosinase (TYR) expression and activity. This compound inhibits this process by downregulating inflammatory cytokines and the expression of POMC and TYR, ultimately reducing melanin synthesis.[1][3]
Caption: Signaling pathway of this compound in melanogenesis inhibition.
Physicochemical and Mass Spectrometric Data
Accurate mass measurement is the first step in peptide characterization. The table below summarizes the key properties of this compound and the predicted mass-to-charge (m/z) ratios for its commonly observed protonated ions in positive mode electrospray ionization (ESI).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK) | [1][2] |
| Molecular Formula | C₂₂H₄₀N₆O₇ | [] |
| Average Molecular Weight | 500.60 Da | |
| Monoisotopic Molecular Weight | 500.2958 Da | [] |
| CAS Number | 1036207-61-0 |[] |
Table 2: Predicted m/z for Protonated this compound Ions (Monoisotopic)
| Ion Species | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Singly charged ion | 501.3031 |
| [M+2H]²⁺ | Doubly charged ion | 251.1552 |
| [M+3H]³⁺ | Triply charged ion | 167.7725 |
Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence by fragmenting the precursor ion. The most common fragments are b- and y-ions, which result from cleavage along the peptide backbone.[8]
Table 3: Predicted m/z for Key b- and y-ion Fragments of this compound (Singly Charged)
| Amino Acid Sequence (P-K-E-K) | b-ion m/z | y-ion m/z |
|---|---|---|
| 1 (P/K) | b₁: 98.0600 (P) | y₁: 147.1128 (K) |
| 2 (K/E) | b₂: 226.1550 (PK) | y₂: 276.1554 (EK) |
| 3 (E/K) | b₃: 355.1976 (PKE) | y₃: 404.2503 (KEK) |
| 4 (K/P) | b₄: 483.2925 (PKEK) | y₄: 501.3031 (PKEK) |
Experimental Protocols
Protocol 1: Identity and Purity Confirmation by LC-MS/MS
This protocol outlines a standard method for verifying the molecular weight and amino acid sequence of a neat or purified this compound sample.
Caption: Experimental workflow for this compound identity confirmation.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
-
Microcentrifuge tubes and pipettes
2. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve in LC-MS grade water to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution with water containing 0.1% FA to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to an appropriate LC autosampler vial.
3. LC-MS/MS Method The following tables provide typical starting parameters for an LC-MS/MS system. These may require optimization based on the specific instrumentation used.
Table 4: Example Liquid Chromatography (LC) Method Parameters | Parameter | Setting | | :--- | :--- | | LC System | UPLC/HPLC system coupled to a mass spectrometer | | Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 - 0.5 mL/min | | Column Temperature | 40 °C | | Injection Volume | 1 - 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 2 | | | 5.0 | 50 | | | 6.0 | 95 | | | 7.0 | 95 | | | 7.1 | 2 | | | 10.0 | 2 |
Table 5: Example Mass Spectrometry (MS) Method Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Desolvation Temp. | 350 - 450 °C |
| MS1 Scan Range | 150 - 1000 m/z |
| MS/MS Scan | Data-Dependent Acquisition (DDA) |
| Precursor Ions | Select the most intense ions from MS1 (e.g., 501.3, 251.2) |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | 15 - 30 eV (may require optimization) |
4. Data Analysis and Interpretation
-
Identity Confirmation : In the MS1 full scan spectrum, identify the m/z peaks corresponding to the predicted protonated ions of this compound (e.g., [M+H]⁺ at 501.3 and [M+2H]²⁺ at 251.2). The observed mass should be within a 5 ppm tolerance of the theoretical mass.
-
Purity Assessment : The purity of the peptide can be estimated from the LC chromatogram by calculating the peak area of the main compound relative to the total area of all detected peaks.
-
Sequence Verification : Analyze the MS/MS spectrum of the selected precursor ion. Identify the fragment ions and match their m/z values to the predicted b- and y-ions (Table 3). A comprehensive match of the major fragments confirms the amino acid sequence PKEK.
Protocol 2: Quantitative Analysis of this compound in a Cosmetic Formulation
This protocol describes a method for quantifying this compound in a complex matrix, such as a cream or serum, using a stable isotope-labeled (SIL) internal standard and targeted mass spectrometry.
Caption: Workflow for quantitative analysis of this compound.
1. Materials and Reagents
-
Cosmetic formulation containing this compound
-
This compound analytical standard
-
Stable Isotope-Labeled (SIL) this compound (e.g., with ¹³C, ¹⁵N-labeled Lysine) as internal standard (IS)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation and Extraction
-
Accurately weigh ~100 mg of the cosmetic formulation into a microcentrifuge tube.
-
Add a known amount of the SIL internal standard solution.
-
Add 1 mL of an extraction solvent (e.g., 80% acetonitrile in water with 1% formic acid) to precipitate proteins and solubilize the peptide.
-
Vortex vigorously for 2 minutes, then centrifuge at >10,000 x g for 10 minutes.
-
Collect the supernatant and proceed with SPE for cleanup, following the manufacturer's protocol for conditioning, loading, washing, and eluting.[9]
-
Evaporate the eluted fraction to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% FA).
3. Calibration Standards
-
Prepare a series of calibration standards by spiking known concentrations of the this compound standard (e.g., from 1 ng/mL to 1000 ng/mL) into a blank matrix (a formulation base without the peptide).
-
Add the same fixed amount of the SIL internal standard to each calibrator.
-
Process the calibration standards using the same extraction procedure as the unknown samples.
4. Targeted LC-MS/MS Method The LC method can be similar to that in Protocol 1, often with a faster gradient for higher throughput. The MS is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the target peptide and its internal standard.
Table 6: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| This compound (Analyte) | 251.2 ([M+2H]²⁺) | 147.1 | Quantifier (y₁-ion) |
| 251.2 ([M+2H]²⁺) | 276.2 | Qualifier (y₂-ion) | |
| SIL-Tetrapeptide-30 (IS) | e.g., 255.2 ([M+8+2H]²⁺) | e.g., 151.1 | Quantifier (y₁-ion + label) |
Note: The exact m/z values for the SIL-peptide will depend on the specific isotope labeling scheme.
5. Data Analysis and Quantification
-
Integrate the chromatographic peak areas for both the analyte and the internal standard transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of each calibrator. A linear regression with a weighting of 1/x is typically used.
-
Calculate the peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine the concentration of this compound in the original formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound | 1036207-61-0 [chemicalbook.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Tetrapeptide-30 in Skin Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide comprised of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), has emerged as a promising bioactive ingredient in the field of dermatology and cosmetic science. Its primary application lies in the management of hyperpigmentation and the promotion of an even skin tone. This document provides detailed application notes and experimental protocols for the effective incorporation and evaluation of this compound in skin care products, intended for use by researchers, scientists, and drug development professionals.
This compound operates through a multi-faceted mechanism that targets key pathways in melanogenesis. It is known to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and to modulate inflammatory responses that can trigger post-inflammatory hyperpigmentation.[1][2] Furthermore, it interferes with the signaling cascade that leads to melanin production, including the downregulation of pro-inflammatory cytokines and key genes involved in pigmentation.[3][4]
Physicochemical Properties and Formulation Guidelines
A thorough understanding of this compound's properties is crucial for successful formulation.
| Property | Value/Information | Source |
| INCI Name | This compound, Glycerin, Water | [5] |
| Appearance | Colorless to off-white powder or liquid solution | [1] |
| Solubility | Soluble in water | [5] |
| Recommended Usage Level | 0.5% - 5.0% (of a solution containing the peptide) | [5] |
| pH Stability Range | 3.5 - 6.5 | [5] |
| Temperature Stability | Avoid temperatures above 40°C (104°F) during formulation. | [5] |
| Compatibility | Compatible with many common cosmetic ingredients. Shows synergistic effects with Vitamin C derivatives like Sodium Ascorbyl Phosphate (B84403) (SAP). | [2] |
Formulation Protocols
Oil-in-Water (O/W) Emulsions (e.g., Creams, Lotions):
-
Water Phase Preparation: Disperse this compound solution in the water phase of the formulation.
-
Cold Process: If preparing a cold-process emulsion, this compound can be added directly to the water phase.
-
Hot Process: If heating is required, prepare the oil and water phases separately. Heat both phases to the required temperature (typically 70-80°C).
-
Emulsification: Combine the oil and water phases with homogenization.
-
Cooling: Allow the emulsion to cool. Add the this compound solution during the cooling phase, when the temperature is below 40°C (104°F), to prevent degradation of the peptide.[5]
-
Final Adjustments: Add other temperature-sensitive ingredients, such as fragrances and preservatives. Adjust the final pH to be within the stable range of 3.5-6.5.
Water-in-Oil (W/O) Emulsions:
-
Water Phase Preparation: Incorporate the this compound solution into the water phase.
-
Cold Process: For cold-process formulations, the water phase containing this compound can be added directly to the oil phase.
-
Homogenization: Add the water phase to the oil phase gradually while homogenizing. For W/O emulsions, it is recommended to add the this compound solution prior to homogenization at temperatures below 30°C (86°F).[5]
-
Finalization: Continue homogenization until a stable emulsion is formed.
Mechanism of Action: Signaling Pathways
This compound exerts its skin-brightening effects by intervening in the melanogenesis signaling cascade, which is often initiated by external stimuli such as UV radiation. Its action involves both the inhibition of key enzymes and the modulation of inflammatory responses.
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Experimental Protocols and Efficacy Data
In Vitro Efficacy
1. Tyrosinase Inhibition Assay
This assay evaluates the direct inhibitory effect of this compound on tyrosinase activity.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same phosphate buffer.
-
Prepare various concentrations of this compound in phosphate buffer.
-
Prepare a positive control solution (e.g., Kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to wells containing either the this compound solution, the positive control, or buffer (as a negative control).
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound.
-
If sufficient data points are available, calculate the IC50 value (the concentration of this compound that inhibits 50% of the tyrosinase activity).
-
Efficacy Data (Literature Review):
While a specific IC50 value for this compound is not consistently reported in publicly available literature, studies on similar peptides have shown significant tyrosinase inhibition. For instance, some novel tetrapeptides have demonstrated IC50 values in the micromolar range.[4] It is established that this compound acts as a tyrosinase inhibitor.[1][2]
2. Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the reduction in melanin production in a cell-based model.
Protocol:
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control (e.g., Kojic acid) and an untreated control should be included. Melanin synthesis can be stimulated using α-melanocyte-stimulating hormone (α-MSH).
-
Cell Lysis: Harvest the cells and lyse them (e.g., using a NaOH solution).
-
Melanin Quantification: Measure the absorbance of the cell lysate at approximately 405-475 nm.
-
Data Normalization: Normalize the melanin content to the total protein content of each sample to account for differences in cell number.
Efficacy Data (Literature Review):
Studies on various peptides have demonstrated a dose-dependent reduction in melanin content in B16F10 cells. For example, some peptide mixtures have shown up to a 26% reduction in melanin production at a concentration of 200 μM.[6]
3. Anti-Inflammatory Effect Assessment
This involves measuring the reduction of pro-inflammatory cytokine expression in human keratinocytes.
Protocol:
-
Cell Culture: Culture human keratinocytes.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as UVB radiation or lipopolysaccharide (LPS).
-
Treatment: Treat the stimulated cells with this compound at various concentrations.
-
Gene Expression Analysis (qRT-PCR): After the treatment period, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory cytokines such as IL-6, IL-8, and TNF-α.
-
Protein Level Analysis (ELISA): Alternatively, collect the cell culture supernatant and measure the concentration of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Efficacy Data (Literature Review):
This compound has been shown to significantly reduce the UVB-stimulated mRNA expression of IL-6, IL-8, and TNF-α in human keratinocytes.[3][7]
| In Vitro Assay | Parameter Measured | Typical Result for this compound | Source |
| Tyrosinase Inhibition | Inhibition of mushroom tyrosinase activity | Acts as a tyrosinase inhibitor (specific IC50 not consistently reported) | [1][2] |
| Melanin Content in B16F10 Cells | Reduction in melanin synthesis | Dose-dependent reduction in melanin content | [6] |
| Anti-Inflammatory Effect | Reduction in pro-inflammatory cytokine mRNA expression (IL-6, IL-8, TNF-α) in UVB-stimulated keratinocytes | Significant reduction in expression | [3][7] |
| Gene Expression in Keratinocytes | Reduction in POMC and tyrosinase mRNA expression | Significant reduction in UVB-induced upregulation | [7] |
In Vivo Efficacy
Clinical studies have been conducted to evaluate the efficacy of this compound in improving skin tone and reducing hyperpigmentation.
Clinical Study Design Example:
Caption: A typical workflow for a clinical study evaluating a skin-brightening agent.
Summary of Clinical Trial Results:
| Study Population | Treatment | Duration | Key Findings | Source |
| Subjects with skin types V-VI suffering from melasma and post-inflammatory hyperpigmentation | Formulation containing this compound (PKEK) vs. vehicle | 12 weeks | Statistically significant improvement in overall appearance (P < 0.05) and evenness of skin tone (P < 0.01) compared to vehicle. | [2] |
| 27 Japanese women | Formulation with this compound + Sodium Ascorbyl Phosphate (SAP) vs. SAP only | 8 weeks | The PKEK+SAP formulation significantly reduced skin pigmentation by 26%, while the SAP-only formulation reduced it by 18% (according to SCINEXA score). | [3][7] |
| General in-vivo studies | 2.5% this compound solution in a test formulation | 8 weeks | Notable reduction in yellow skin tone starting at 4 weeks and fading of age spots after 8 weeks. Significant improvement in overall appearance after 2 weeks and evenness of skin tone after 4 weeks. | [5] |
Safety and Toxicology
This compound is generally considered safe for topical application in cosmetic products.[1] It is rated as non-comedogenic, meaning it is unlikely to clog pores.[1] As with any cosmetic ingredient, it is recommended to conduct a patch test before widespread use to ensure compatibility with individual skin types. There is limited data available regarding its use during pregnancy and breastfeeding, and consultation with a healthcare professional is advised.[8]
Conclusion
This compound is a well-documented bioactive peptide with a multi-target mechanism of action for improving skin tone and reducing hyperpigmentation. Its efficacy is supported by both in vitro and in vivo studies, demonstrating its ability to inhibit key enzymes in melanogenesis and modulate inflammatory responses. The provided protocols and data serve as a comprehensive guide for researchers and formulators to effectively incorporate and evaluate this compound in the development of advanced skin care products. Further research to establish a definitive IC50 value for tyrosinase inhibition and more extensive quantitative data from clinical trials would be beneficial for comparative analyses.
References
- 1. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. Facial skin-lightening benefits of the tetrapeptide Pro-Lys-Glu-Lys on subjects with skin types V-VI living in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whitening effect of novel peptide mixture by regulating melanosome biogenesis, transfer and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Tetrapeptide-30: Application Notes and Protocols for Hyperpigmentation and Age Spot Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30 (sequence: Pro-Lys-Glu-Lys or PKEK) is a synthetic peptide that has emerged as a promising active ingredient in the management of hyperpigmentation and age spots. Its mechanism of action involves a multi-pronged approach to modulate melanin (B1238610) synthesis, offering a targeted solution for achieving a more even and radiant skin tone. These application notes provide a comprehensive overview of the available data on this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Mechanism of Action
This compound exerts its skin-lightening effects through several key mechanisms:
-
Inhibition of Tyrosinase: As a competitive inhibitor of tyrosinase, the primary enzyme in melanin synthesis, this compound helps to reduce the overall production of melanin.[1]
-
Anti-inflammatory Properties: The peptide has demonstrated the ability to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2] This anti-inflammatory action is crucial as inflammation is a key trigger for post-inflammatory hyperpigmentation (PIH).
-
Interference with Melanogenesis Signaling Cascade: this compound interferes with the UV-induced p53-POMC-α-MSH-MC1R signaling cascade. It downregulates the expression of pro-opiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH). By reducing α-MSH levels, it decreases the activation of the melanocortin 1 receptor (MC1R) on melanocytes, leading to reduced cyclic AMP (cAMP) production and subsequent downregulation of the PKA-CREB/MITF pathway.[2] Microphthalmia-associated transcription factor (MITF) is a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
The following diagram illustrates the signaling pathway of melanogenesis and the inhibitory points of this compound.
Quantitative Data
The efficacy of this compound in reducing hyperpigmentation has been evaluated in various studies. The following tables summarize the key quantitative findings.
Table 1: In Vivo / Clinical Study Results
| Study Type | Subjects | Formulation | Duration | Key Findings | Reference |
| Clinical Trial | 27 Japanese women | This compound (PKEK) + Sodium Ascorbyl Phosphate (B84403) (SAP) | 8 weeks | 26% reduction in skin pigmentation (SCINEXA score) | [3] |
| Clinical Trial | 19 Caucasian women | This compound (PKEK) + Sodium Ascorbyl Phosphate (SAP) | 8 weeks | Enhanced skin whitening potency compared to SAP alone | [3] |
| Clinical Trial | 39 Caucasian women | This compound (PKEK) + Sodium Ascorbyl Phosphate (SAP) | 6 weeks | Significant fading of facial pigment spots | [3] |
| In Vivo Study | N/A | 2.5% this compound Solution | 4 weeks | Notable reduction in yellow skin tone | [4] |
| In Vivo Study | N/A | 2.5% this compound Solution | 8 weeks | Fading of age spots | [4] |
| Double-Blind, Vehicle-Controlled Study | Subjects with Fitzpatrick skin types V-VI | This compound (PKEK) | 12 weeks | Significant improvement in overall appearance and evenness of skin tone compared to vehicle | [5][6] |
Table 2: In Vitro Study Results
| Assay Type | Cell Line / Model | This compound Concentration | Key Findings | Reference |
| Gene Expression Analysis | Human Keratinocytes | 0-10 µg/mL | Dose-dependent reduction of UVB-induced IL-6, TNF-α, and POMC gene expression | [1] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Not Specified | Acts as a tyrosinase inhibitor | [1] |
Note: Specific IC50 values and percentage melanin reduction for this compound alone are not consistently reported in publicly available literature. The provided data for a different tetrapeptide (CRNL) shows an IC50 of 39.62 ± 6.21 μM for tyrosinase inhibition, which can be used as a comparative reference.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro: Mushroom Tyrosinase Activity Assay
This assay determines the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and Kojic Acid in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.
-
In a 96-well plate, add 20 µL of each concentration of this compound or Kojic Acid. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity) by plotting a dose-response curve.
In Vitro: Melanin Content Assay in B16F10 Melanoma Cells
This assay measures the ability of this compound to reduce melanin synthesis in a cellular model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of a stimulant like α-MSH (e.g., 100 nM) for 72 hours. Include a positive control (e.g., Kojic Acid) and an untreated control.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1N NaOH to each well and incubate at 60°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to quantify the melanin content in each sample.
-
Calculate the percentage of melanin reduction compared to the α-MSH-stimulated control.
Ex Vivo: Melanin Staining in Human Skin Explants
This method allows for the visualization and semi-quantitative assessment of melanin in a model that closely mimics human skin.
Materials:
-
Human skin explants
-
Culture medium (e.g., DMEM)
-
This compound formulation
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin
-
Paraffin
-
Fontana-Masson stain kit
-
Microscope
Procedure:
-
Obtain fresh human skin tissue (e.g., from abdominoplasty or mammoplasty) under sterile conditions.
-
Prepare skin explants of a standardized size (e.g., 8 mm punch biopsies).
-
Culture the explants at the air-liquid interface in a suitable culture medium.
-
Topically apply the this compound formulation to the epidermal surface daily for the duration of the experiment (e.g., 7-14 days). A vehicle control should be used on separate explants.
-
Optionally, induce pigmentation by exposing the explants to a controlled dose of UVB radiation.
-
At the end of the treatment period, fix the skin explants in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and cut sections (e.g., 5 µm).
-
Perform Fontana-Masson staining to specifically visualize melanin granules (which will appear black).
-
Analyze the stained sections under a microscope. Image analysis software can be used to quantify the melanin area and intensity in the epidermis.
In Vivo: Clinical Evaluation of Skin Lightening
This protocol outlines a typical clinical study to assess the efficacy of a this compound formulation on human subjects.
Study Design:
-
Double-blind, placebo-controlled, randomized study.
-
A sufficient number of subjects with visible hyperpigmentation or age spots.
-
Duration: Typically 8-12 weeks.
Procedure:
-
Recruit subjects based on inclusion/exclusion criteria (e.g., age, skin type, presence of hyperpigmentation).
-
Obtain informed consent.
-
Conduct baseline measurements:
-
Colorimetry: Use a chromameter or spectrophotometer to measure the L* (lightness) and ITA° (Individual Typology Angle) of the target hyperpigmented areas and adjacent normal skin. The ITA° is calculated as: ITA° = [Arc tan ((L* - 50) / b*)] (180 / π), where a higher value indicates lighter skin.
-
Standardized Photography: Capture high-resolution images of the treatment areas under standardized lighting conditions.
-
Expert Grading: A dermatologist should assess the severity of hyperpigmentation using a standardized scale.
-
-
Randomly assign subjects to receive either the this compound formulation or a placebo.
-
Instruct subjects on the application regimen (e.g., twice daily to the affected areas).
-
Conduct follow-up assessments at regular intervals (e.g., weeks 4, 8, and 12), repeating the baseline measurements.
-
At the end of the study, analyze the data to determine statistically significant changes in L*, ITA°, and expert grading scores between the treatment and placebo groups.
Conclusion
This compound presents a compelling option for the development of skincare products aimed at reducing hyperpigmentation and age spots. Its multifaceted mechanism of action, targeting both tyrosinase activity and key inflammatory and signaling pathways, provides a robust approach to evening skin tone. The experimental protocols outlined here offer a framework for the comprehensive evaluation of its efficacy in various research and development settings. Further clinical studies focusing on quantifying changes in colorimetric values such as L* and ITA° will be invaluable in solidifying its position as a leading skin-lightening peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and histological characterization of age spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrapeptide-30 in the Treatment of Melasma: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine - PKEK), has emerged as a promising active ingredient in the management of melasma and other hyperpigmentation disorders. Its mechanism of action involves a multi-pronged approach to inhibit melanogenesis, offering a well-tolerated alternative to traditional skin-lightening agents. This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound for melasma treatment.
Mechanism of Action
This compound primarily functions by interfering with the signaling cascade that leads to melanin (B1238610) synthesis. Its key mechanisms include:
-
Inhibition of Inflammatory Mediators: this compound has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in keratinocytes following UVB exposure.[1][2][3] By mitigating the inflammatory response, it helps to prevent the initiation of the pigmentation process.[2]
-
Downregulation of Pro-opiomelanocortin (POMC): A crucial step in its mechanism is the reduction of POMC gene expression.[1][3][4] POMC is the precursor to α-melanocyte-stimulating hormone (α-MSH), a key hormone that activates melanocytes to produce melanin. By suppressing POMC, this compound effectively reduces the activation of melanocytes.
-
Inhibition of Tyrosinase Expression and Activity: this compound reduces the amount of tyrosinase, the rate-limiting enzyme in melanin synthesis, by inhibiting its gene expression.[3] This directly curtails the production of melanin.
-
Interference with Melanin Transfer: It is also theorized to block the transfer of melanin from melanocytes to the surrounding keratinocytes, further contributing to a more even skin tone.[5]
The following diagram illustrates the signaling pathway of melanogenesis and the inhibitory role of this compound.
Quantitative Data from In Vitro and In Vivo Studies
The efficacy of this compound has been evaluated in several preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on UVB-Induced Gene Expression in Human Keratinocytes
| Gene | Treatment | % Reduction in mRNA Expression (vs. UVB control) | Reference |
| IL-6 | This compound (PKEK) | Significant reduction | [1] |
| IL-8 | This compound (PKEK) | Significant reduction | [1] |
| TNF-α | This compound (PKEK) | Significant reduction | [1] |
| POMC | This compound (PKEK) | Significant reduction | [1] |
Table 2: In Vivo Efficacy of this compound on UVB-Induced Gene Expression in Human Skin
| Gene | Treatment | % Inhibition of UVB-Induced Upregulation | Reference |
| IL-1α | 4 weeks, once daily PKEK | Significant inhibition | [1] |
| IL-6 | 4 weeks, once daily PKEK | Significant inhibition | [1] |
| IL-8 | 4 weeks, once daily PKEK | Significant inhibition | [1] |
| TNF-α | 4 weeks, once daily PKEK | Significant inhibition | [1] |
| POMC | 4 weeks, once daily PKEK | Significant inhibition | [1] |
| Tyrosinase | 4 weeks, once daily PKEK | Significant inhibition | [1] |
Table 3: Clinical Efficacy of this compound in Combination with Sodium Ascorbyl Phosphate (B84403) (SAP)
| Study Population | Treatment (8 weeks, twice daily) | Outcome Measure | % Reduction in Skin Pigmentation | Reference |
| 27 Japanese Women | PKEK + SAP formulation | SCINEXA score | 26% | [1] |
| 27 Japanese Women | SAP only formulation | SCINEXA score | 18% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Experimental Protocols
1. Cell Culture and UVB Irradiation of Human Keratinocytes
This protocol outlines the procedure for culturing human keratinocytes and subjecting them to UVB radiation to study the effects of this compound on gene expression.
-
Cell Culture:
-
Culture primary human epidermal keratinocytes in appropriate media (e.g., Keratinocyte Growth Medium) supplemented with growth factors.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Grow cells to subconfluence (around 70-80% confluency) before treatment.
-
-
UVB Irradiation:
-
Wash the keratinocytes once with phosphate-buffered saline (PBS).
-
Irradiate the cells in a thin layer of PBS using a UVB light source (e.g., FS20T12/UVB tubes).
-
The intensity of the UVB source should be measured with a radiometer. A typical dose for inducing an inflammatory response is in the range of 10-40 mJ/cm².
-
After irradiation, remove the PBS and add fresh culture medium, with or without this compound at the desired concentrations (e.g., 1-10 µg/mL).
-
Incubate the cells for a specified period (e.g., 4, 24, or 72 hours) before harvesting for gene expression analysis.
-
2. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes how to measure changes in the mRNA levels of target genes.
-
RNA Extraction:
-
Harvest the treated and control keratinocytes.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based or probe-based detection method.
-
Use primers specific for the target genes (IL-1α, IL-6, IL-8, TNF-α, POMC, TYR) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
3. Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase in cell lysates.
-
Cell Lysate Preparation:
-
Culture melanocytes (e.g., B16F10 melanoma cells) and treat with this compound at various concentrations for a specified duration.
-
Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer (e.g., sodium phosphate buffer, pH 6.8).
-
Add the tyrosinase substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to initiate the reaction.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure the formation of dopachrome (B613829), the colored product of the reaction, by reading the absorbance at 475-492 nm at regular intervals using a microplate reader.
-
Calculate the tyrosinase activity as the rate of dopachrome formation, normalized to the protein concentration of the cell lysate.
-
4. Melanin Content Assay
This protocol quantifies the amount of melanin produced by cultured melanocytes.
-
Cell Culture and Treatment:
-
Seed melanocytes (e.g., B16F10 cells) in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 72 hours).
-
-
Melanin Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cell pellets in a solution of 1N NaOH containing 10% DMSO.
-
Incubate the lysates at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405-490 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the total protein concentration or cell number.
-
The following diagram provides a general workflow for the in vitro experiments.
In Vivo (Clinical) Experimental Protocol
1. Double-Blind, Vehicle-Controlled, Split-Face Study
This protocol is a standard design for assessing the efficacy of a topical treatment for melasma.
-
Study Design:
-
Recruit subjects with a clinical diagnosis of bilateral, symmetrical melasma.
-
The study should be double-blind, meaning neither the subjects nor the investigators know which treatment is applied to which side of the face.
-
Randomly assign one side of each subject's face to receive the active formulation (containing this compound) and the other side to receive a vehicle control (the same formulation without this compound).
-
-
Treatment:
-
Subjects apply the designated creams to the respective sides of their face twice daily for a specified duration (e.g., 8 or 12 weeks).
-
Ensure subjects use a broad-spectrum sunscreen daily throughout the study period.
-
-
Efficacy Assessment:
-
Conduct assessments at baseline and at regular intervals during the study (e.g., weeks 4, 8, and 12).
-
Melasma Area and Severity Index (MASI): A trained dermatologist should assess the severity of melasma on each half of the face. The MASI score considers the area of involvement, darkness of the pigmentation, and homogeneity.
-
SCINEXA (Score of Intrinsic and Extrinsic Skin Aging): This validated scoring system can be used to assess various parameters of skin aging, including pigmentation.
-
Instrumental Measurement: Use colorimetric devices (e.g., Mexameter®) to objectively measure changes in melanin and erythema indices.
-
Standardized Photography: Take high-quality, standardized photographs at each visit for visual comparison.
-
-
Safety and Tolerability:
-
Monitor for any adverse events, such as erythema, scaling, or irritation, at each visit.
-
The following diagram illustrates the workflow of a split-face clinical trial.
Formulation Considerations
This compound is a water-soluble peptide. For topical formulations, it is often supplied as a solution in a glycerin and water base.
-
Recommended Usage Level: The typical recommended usage level of a this compound solution in a final formulation is 2-5%.[5]
-
Formulation Process:
-
O/W Emulsions (Creams, Lotions): this compound solution can be added to the water phase of the emulsion or during the cooling process at temperatures below 40°C.
-
W/O Emulsions: It can be added to the water phase before homogenization at temperatures below 30°C.
-
-
Synergistic Ingredients: The efficacy of this compound can be enhanced when formulated with other skin-brightening agents, such as Sodium Ascorbyl Phosphate (a stable form of Vitamin C).[1][5]
Conclusion
This compound presents a scientifically-backed, multi-faceted approach to the management of melasma. Its ability to modulate inflammatory responses, inhibit key enzymes in the melanogenesis pathway, and its favorable safety profile make it a valuable ingredient for researchers and drug development professionals in the field of dermatology and cosmetic science. The provided protocols offer a framework for the preclinical and clinical evaluation of this compound's efficacy in treating hyperpigmentation disorders.
References
- 1. Distinctive molecular responses to ultraviolet radiation between keratinocytes and melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the ultraviolet B response in primary human keratinocytes using oligonucleotide microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Tetrapeptide-30 solubility for research
Welcome to the Technical Support Center for Tetrapeptide-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a research setting. Here you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide with the amino acid sequence Pro-Lys-Glu-Lys (PKEK).[1][2] It is known for its skin-brightening and anti-inflammatory properties.[3] Its primary mechanism of action involves the inhibition of melanogenesis by downregulating inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1] It also interferes with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade, which reduces the production of proopiomelanocortin (POMC), a precursor to the melanocyte-stimulating hormone (α-MSH).[1][4] This ultimately leads to decreased tyrosinase expression and a reduction in melanin (B1238610) synthesis.[1][4]
Q2: What is the purity of commercially available this compound?
A2: Commercially available this compound for research is typically offered at a high purity, often ≥98% as determined by HPLC.[5]
Q3: How should I store lyophilized this compound?
A3: Lyophilized this compound should be stored in a freezer at -20°C for long-term storage, where it can be stable for up to 24 months.[5] It should be kept in a tightly sealed container, protected from light and moisture.[5]
Q4: How long are stock solutions of this compound stable?
A4: Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6]
Troubleshooting Guide
Problem: My lyophilized this compound appears as a small film or is difficult to see in the vial.
-
Cause: This is common for small quantities of lyophilized peptides and is not necessarily an indication of product loss.
-
Solution: Before opening, centrifuge the vial to ensure all the powder is at the bottom. Proceed with the reconstitution protocol as planned.
Problem: I'm having difficulty dissolving this compound in my desired solvent.
-
Cause: While this compound is generally water-soluble, issues can arise due to factors like pH or the presence of other solutes.
-
Solution: this compound has been reported to be soluble in water at up to 100 mg/mL, though this may require sonication to achieve.[6] If you are experiencing difficulty, refer to the detailed "Protocol for Solubilizing this compound" below. The peptide's sequence (PKEK) gives it a net positive charge at neutral pH, suggesting good solubility in aqueous solutions. If issues persist, a slightly acidic buffer may aid dissolution.[7]
Problem: My this compound solution has become cloudy or shows signs of precipitation.
-
Cause: This may be due to peptide aggregation, especially at high concentrations, incorrect pH, or after prolonged storage. Hydrophobic interactions, though less likely with this hydrophilic peptide, can also contribute.[8]
-
Solution:
-
Sonication: A brief sonication in a water bath can help to redissolve aggregates.[7]
-
pH Adjustment: Ensure the pH of your buffer is not at the isoelectric point of the peptide.
-
Storage: Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
-
Filtration: For cell culture experiments, filter the reconstituted solution through a 0.22 µm filter to remove any potential aggregates or microbial contamination.[6]
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| Water (H₂O) | 100 mg/mL | ~199.76 mM | May require sonication.[6] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | Keep desiccated and protected from light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol is based on the known hydrophilic nature of this compound and general peptide handling guidelines.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the desired volume of sterile water to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL stock solution, add 100 µL of water to 1 mg of peptide.
-
Initial Dissolution: Gently vortex the vial for 10-20 seconds to aid dissolution.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[6] Monitor the solution to see if it clarifies.
-
Final Check: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: this compound's mechanism in inhibiting melanogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PKEK peptide | TEGO® Pep 4-Even | Cosmetic Ingredients Guide [ci.guide]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. handomchemical.com [handomchemical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. peptide.com [peptide.com]
Tetrapeptide-30 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tetrapeptide-30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the amino acid sequence Pro-Lys-Glu-Lys (PKEK), is a synthetic peptide primarily known for its skin-brightening properties. Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, and the prevention of melanocyte activation. This dual action helps to reduce hyperpigmentation and even out skin tone.[1]
Q2: What are the optimal storage conditions for this compound?
For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[2] Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For short-term storage of solutions, refrigeration at 2-8°C is acceptable, but prolonged storage in solution at this temperature is not recommended.
Q3: In which solvents can I dissolve this compound?
This compound is a hydrophilic peptide. The initial solvent of choice should be sterile, distilled water. If solubility issues arise, consider the following:
-
For acidic peptides (net negative charge): A small amount of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate, can be used.
-
For basic peptides (net positive charge): A dilute acidic solution, like 0.1 M acetic acid, can aid dissolution.
-
For neutral or very hydrophobic peptides: A small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by dilution with an aqueous buffer, may be necessary. However, given this compound's hydrophilic nature, this is less likely to be required.
Always test the solubility of a small amount of the peptide before dissolving the entire sample.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation in Culture Media | Enzymes present in serum-containing media can degrade this compound.[3][4] To mitigate this, consider using serum-free media if your cell line permits. If serum is necessary, minimize the incubation time or replenish the peptide at regular intervals. Perform a stability study of this compound in your specific cell culture media to determine its degradation rate (see Experimental Protocol 1). |
| Incorrect Peptide Concentration | Verify the initial concentration of your stock solution. Ensure accurate pipetting and dilution. Consider that the net peptide content of the lyophilized powder may be less than 100% due to the presence of counter-ions (e.g., TFA). |
| Suboptimal Assay Conditions | Ensure the pH and temperature of your assay are within the optimal range for both the cells and the peptide's stability. Extreme pH values can accelerate peptide hydrolysis.[5] |
| Peptide Adsorption to Labware | Peptides can adsorb to the surface of plasticware, reducing the effective concentration. Use low-protein-binding tubes and plates to minimize this effect. |
Issue 2: Variability in analytical results (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Preparation | Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic and chemical degradation. Use a precipitation solution (e.g., acetonitrile (B52724) with 0.1% TFA) to stop enzymatic activity in biological samples. |
| Oxidation of the Peptide | The proline residue in this compound can be susceptible to oxidation.[6] Prepare solutions in degassed buffers and consider adding antioxidants if compatible with your assay. Store stock solutions under an inert gas like nitrogen or argon. |
| Improper Column or Mobile Phase | For reversed-phase HPLC (RP-HPLC), use a C18 column suitable for peptide analysis. Optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to achieve good separation of the intact peptide from potential degradation products.[7][8] |
| Mass Spectrometry Signal Suppression | Contaminants from the sample matrix (e.g., salts, detergents) can suppress the ionization of this compound in the mass spectrometer. Ensure proper sample clean-up using techniques like solid-phase extraction (SPE) with C18 cartridges. |
Inferred Degradation Pathways of this compound (Pro-Lys-Glu-Lys)
Based on its amino acid sequence, the following degradation pathways are most likely for this compound:
| Degradation Pathway | Description | Prevention Strategies |
| Hydrolysis | Cleavage of the peptide bonds, particularly those involving the carboxyl group of glutamic acid and the amino group of lysine (B10760008), can occur, especially at non-neutral pH and elevated temperatures.[5] This can lead to the formation of smaller peptide fragments or individual amino acids. | Maintain solutions at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid prolonged exposure to high temperatures. Store in a lyophilized form for long-term stability. |
| Oxidation | The proline residue is susceptible to oxidation, which can lead to the formation of various oxidation products, potentially altering the peptide's conformation and activity.[6] | Prepare and store solutions in oxygen-free environments (e.g., use degassed buffers, store under inert gas). The addition of antioxidants may be beneficial if compatible with the experimental setup. |
| Enzymatic Degradation | Proteases and peptidases present in biological samples (e.g., serum, cell lysates, cell culture media) can cleave the peptide bonds of this compound. The peptide bonds adjacent to lysine and glutamic acid are potential sites for enzymatic cleavage. | In cell-based assays, use serum-free media or heat-inactivated serum if possible. For in vitro stability studies, add protease inhibitors to the sample. |
Diagram of Inferred Degradation Pathways for this compound
Caption: Inferred degradation pathways of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using RP-HPLC.
1. Materials:
-
This compound (lyophilized powder)
-
Cell culture medium (with or without serum, as required for the experiment)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL.
-
Incubation:
-
In a sterile microcentrifuge tube, add the cell culture medium.
-
Spike the medium with the this compound stock solution to a final concentration of 100 µg/mL.
-
Incubate the tube at 37°C in a 5% CO2 incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) of the incubated medium.
-
The 0-hour time point should be collected immediately after spiking the peptide into the medium.
-
-
Sample Preparation for HPLC Analysis:
-
To each aliquot, add an equal volume of a precipitation solution (e.g., 100 µL of ACN with 0.1% TFA) to stop any enzymatic degradation and precipitate proteins.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact this compound from any degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
Experimental Workflow for this compound Stability Assessment
Caption: General workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Peptide Stability [sigmaaldrich.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Release of cell wall peptides into culture medium by exponentially growing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial cell-wall recycling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrapeptide-30 in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Tetrapeptide-30 in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in skin cells?
A1: this compound, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine), is primarily known for its skin-brightening capabilities.[1] Its main function is to inhibit melanogenesis, the process of melanin (B1238610) (pigment) production. It achieves this through a multi-faceted approach:
-
Anti-inflammatory Effects: It downregulates pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which can trigger melanocyte activation.[2][3]
-
Inhibition of Melanocyte Activation: The peptide reduces the activation of melanocytes by interfering with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade.[2][4] This leads to decreased expression of proopiomelanocortin (POMC), the precursor to α-melanocyte-stimulating hormone (α-MSH).[4][5]
-
Reduction of Tyrosinase: It lowers the expression and activity of tyrosinase, a key enzyme required for melanin synthesis.[2][4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on in vitro studies, a common concentration range to test is between 0 and 10 µg/mL.[5][6] The optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment. It is crucial to first establish a non-cytotoxic range for your specific cell model.
Q3: What cell types are appropriate for studying the effects of this compound?
A3: The most relevant cell types include B16F10 mouse melanoma cells (for melanin production assays), primary human epidermal melanocytes (HEMs), and co-cultures of melanocytes and keratinocytes to study pigment transfer. Assays may also use keratinocyte monocultures to study inflammatory responses to stimuli like UV radiation.
Q4: How should I dissolve and store this compound?
A4: this compound is a hydrophilic peptide.[5] For stock solutions, dissolve the lyophilized powder in sterile, nuclease-free water or a buffered aqueous solution (e.g., PBS). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8] For working solutions, dilute the stock solution directly into your cell culture medium immediately before use.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on melanogenesis in my assay.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | The effective concentration may be higher for your specific cell model or assay conditions. Test a broader range of concentrations, extending up to 50 µg/mL or higher, after confirming the peptide is not cytotoxic at these levels. |
| Incubation time is too short. | The peptide may require a longer duration to elicit a biological response. Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, and 72 hours).[9] |
| Peptide degradation. | Ensure the peptide was stored correctly at -20°C or below and that you have avoided multiple freeze-thaw cycles.[8] Prepare fresh dilutions from a stock aliquot for each experiment. |
| Assay system is not sensitive enough. | The chosen assay may lack the sensitivity to detect subtle changes. For melanin content, ensure sufficient cell numbers and consider using a more sensitive detection method. For gene expression, use a quantitative method like qPCR. |
| Cell model is inappropriate. | Confirm that your chosen cell line expresses the necessary molecular targets (e.g., MC1R, POMC). The response to this compound can be cell-line specific.[10] |
Problem 2: I am observing high levels of cytotoxicity or a decrease in cell viability.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | You may be exceeding the maximum non-toxic dose for your cells. Perform a cytotoxicity assay (e.g., MTT, LDH) with a wide concentration range (e.g., 1 to 100 µg/mL) to determine the IC50 and select a sub-lethal concentration range for functional assays.[11][12] |
| Contaminants in the peptide. | Residual trifluoroacetic acid (TFA) from peptide synthesis or endotoxin (B1171834) contamination can be cytotoxic.[8][13][14] If suspected, consider using a peptide that has undergone salt exchange (e.g., to an acetate (B1210297) or chloride salt) or is certified endotoxin-free.[13] |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment.[10][15] Stressed cells can be more sensitive to treatment. |
| Solvent toxicity. | If you are using a solvent other than water or PBS to dissolve the peptide, ensure you run a vehicle control with the solvent alone to confirm it is not causing the observed cytotoxicity. |
Problem 3: My results show high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Pay special attention to even cell distribution, as clumping can lead to variable results.[15][16] |
| "Edge effects" in the microplate. | The outer wells of a microplate are prone to evaporation, which can alter concentrations. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[16][17] |
| Pipetting errors. | Calibrate your pipettes regularly. When adding the peptide or other reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. Use reverse pipetting for viscous solutions.[17] |
| Peptide precipitation. | Visually inspect the wells under a microscope after adding the peptide to ensure it has not precipitated out of the culture medium. Poor solubility can lead to inconsistent concentrations between wells.[8] |
Quantitative Data Summary
Table 1: In Vitro Concentration and Effects of this compound
| Parameter | Concentration Range | Cell/Tissue Model | Observed Effect | Citation |
| Gene Expression | 0 - 10 µg/mL | UVB-treated Keratinocytes | Dose-dependent reduction of IL-6, IL-8, TNF-α, and POMC gene expression. | [5][6] |
| Tyrosinase Inhibition | 800 µg/mL | Enzyme Assay | 97.79% inhibition of mushroom tyrosinase activity. | [2] |
| Collagen Synthesis | 1 - 30 µg/mL | Fibroblasts (CCD-986sk) | Significant improvement in collagen synthesis (Note: Data for a different peptide, FBG). | [3] |
| Cytotoxicity (General Peptide) | 1 - 100 µM | Fibroblasts (3T3-NIH) | Cell viability remained above 60% for most concentrations, indicating low cytotoxicity. | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration using an MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability to find the appropriate concentration range of this compound for subsequent functional assays.[13]
Materials:
-
Target cells (e.g., B16F10 melanoma cells, primary melanocytes)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound (lyophilized powder)
-
Sterile PBS or cell culture grade water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[11]
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile water. Create a series of 2x concentrated working solutions by diluting the stock in complete culture medium. A suggested range of final concentrations is 0, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with medium only (no peptide) as a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes, protected from light.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading. Select the highest concentrations that show >90% cell viability for use in functional assays.
Protocol 2: Melanin Content Assay
This protocol quantifies the melanin produced by melanoma cells after treatment with non-cytotoxic concentrations of this compound.
Materials:
-
B16F10 mouse melanoma cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
6-well cell culture plates
-
This compound working solutions (at pre-determined non-toxic concentrations)
-
α-MSH (optional, to stimulate melanogenesis)
-
PBS (Phosphate-Buffered Saline)
-
1N NaOH with 10% DMSO
-
Microplate reader (405 or 475 nm absorbance)
Methodology:
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density that allows them to reach ~80% confluency by the end of the experiment. Incubate for 24 hours.
-
Cell Treatment: Replace the medium with fresh medium containing the desired non-toxic concentrations of this compound. If desired, co-treat with a stimulant like α-MSH (e.g., 100 nM) to induce a strong melanogenic response. Include appropriate controls (untreated, α-MSH only).
-
Incubation: Incubate for 48-72 hours.
-
Cell Lysis: Wash the cells twice with PBS. Lyse the cells by adding 500 µL of 1N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour to solubilize the melanin.
-
Data Acquisition: Transfer 200 µL of the lysate from each well to a 96-well plate. Measure the absorbance at 405 nm or 475 nm.
-
Normalization (Optional but Recommended): To account for differences in cell number, perform a protein quantification assay (e.g., BCA assay) on the remaining lysate.
-
Analysis: Normalize the melanin absorbance values to the protein concentration of each sample. Express the results as a percentage of the control group.
Visualizations
Caption: Mechanism of Action for this compound in inhibiting melanogenesis.
Caption: Workflow for optimizing this compound concentration in cell assays.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. adooq.com [adooq.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. marinbio.com [marinbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Tetrapeptide-30 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Tetrapeptide-30.
Troubleshooting Guide: this compound HPLC Peak Tailing
Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of this compound analysis. This guide outlines the potential causes and corresponding solutions to achieve symmetrical peak shapes.
Table 1: Troubleshooting this compound HPLC Peak Tailing
| Observation | Potential Cause | Recommended Solution |
| Tailing of the this compound peak | Secondary Interactions with Residual Silanols: The basic nature of this compound (containing lysine (B10760008) residues) can lead to ionic interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[2][3] 2. Use of Ion-Pairing Agents: Incorporate an ion-pairing agent like TFA (0.1%) into the mobile phase. TFA pairs with the basic sites on the peptide, masking them from interacting with silanols.[4] 3. Column Selection: Employ a column with a highly deactivated or end-capped stationary phase, or a column based on a hybrid particle technology to reduce the number of accessible silanol groups.[1][4] |
| All peaks in the chromatogram are tailing | Column Degradation or Contamination: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape for all analytes.[2][5] This can also be caused by a partially blocked inlet frit.[6] | 1. Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.[5] 2. Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[7] 3. Column Replacement: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.[2] 4. Frit Inspection and Replacement: Check for and replace a blocked column inlet frit.[2] |
| Peak tailing varies between injections | Inconsistent Mobile Phase Preparation: Variations in the pH or composition of the mobile phase can lead to inconsistent peak shapes.[5][6] | 1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of all mobile phase components, including the pH and concentration of additives. 2. Mobile Phase Degassing: Properly degas the mobile phase to prevent bubble formation, which can affect pump performance and retention times. |
| Peak tailing is more pronounced at higher concentrations | Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column by either reducing the injection volume or diluting the sample.[5] |
| Peak tailing accompanied by broad peaks | Extra-Column Volume: Excessive volume in the tubing, detector cell, or fittings can cause band broadening and tailing.[1] | 1. Minimize Tubing Length and Diameter: Use shorter tubing with a smaller internal diameter (e.g., 0.005") to connect the different HPLC components.[1] 2. Check Fittings: Ensure all fittings are properly connected to avoid dead volume. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even when using a C18 column?
A1: While C18 columns are suitable for reversed-phase chromatography of peptides, peak tailing can still occur due to secondary interactions. This compound contains basic amino acid residues (lysine) which can interact with residual acidic silanol groups on the silica (B1680970) backbone of the stationary phase, even on a C18 column.[8][1] To mitigate this, it is crucial to control the mobile phase pH and consider using mobile phase additives like TFA.
Q2: What is the role of trifluoroacetic acid (TFA) in improving the peak shape of this compound?
A2: TFA serves two main purposes in the HPLC analysis of peptides like this compound. Firstly, it lowers the pH of the mobile phase, which protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the basic peptide.[4] Secondly, TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged sites on the peptide, which minimizes secondary interactions and improves peak symmetry.[4]
Q3: Can the choice of organic modifier affect the peak shape of this compound?
A3: Yes, the organic modifier can influence peak shape. Acetonitrile is generally preferred for peptide separations as it often provides sharper peaks and lower viscosity compared to methanol. The choice of organic modifier can also affect the selectivity of the separation.
Q4: How does temperature affect the peak shape of my peptide?
A4: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics. However, excessively high temperatures can risk degrading the peptide or the column's stationary phase. A typical starting point for peptide analysis is around 30-40°C.
Q5: What type of HPLC column is best for this compound analysis?
A5: A reversed-phase column with a C18 stationary phase is a good starting point. For peptides, it is recommended to use a column with a pore size of 100-300 Å to allow for good diffusion of the analyte into the pores of the stationary phase. Columns with a particle size of 3-5 µm are common for standard HPLC, while sub-2 µm particles are used for UHPLC to achieve higher efficiency. To minimize peak tailing, consider using columns that are specifically designed for peptide analysis, which often feature advanced end-capping or are based on hybrid silica-organic particles.[4]
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound.
Objective: To achieve a symmetric peak shape and accurate quantification of this compound.
Table 2: HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm, 130 Å |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. |
Methodology:
-
System Preparation:
-
Prime the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10 µL of the prepared this compound sample.
-
-
Chromatographic Run:
-
Run the gradient program as specified in Table 2.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and evaluate its symmetry. The tailing factor should ideally be between 0.9 and 1.2.
-
Visualizations
The following diagrams illustrate the key concepts in troubleshooting this compound HPLC peak tailing.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Secondary interactions leading to peak tailing and solutions.
References
- 1. bslonline.org [bslonline.org]
- 2. uhplcs.com [uhplcs.com]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Tetrapeptide-30
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the batch-to-batch variability of synthetic Tetrapeptide-30 (Pro-Lys-Glu-Lys or PKEK). The following troubleshooting guides and FAQs will help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide composed of four amino acids: Proline, Lysine, Glutamic Acid, and Lysine (PKEK)[1]. Its primary application is in cosmetics for its skin-brightening and anti-inflammatory properties[2]. It is known to even out skin tone and reduce hyperpigmentation, such as age spots[2]. The mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, and the inhibition of melanocyte activation[2][3]. Additionally, it provides an anti-inflammatory effect[2].
Q2: What are the typical quality specifications for cosmetic-grade this compound?
A2: While specifications can vary between suppliers, cosmetic-grade this compound typically adheres to the standards outlined in the table below. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each batch.
Table 1: Typical Quality Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of Pro-Lys-Glu-Lys | Mass Spectrometry (MS), ¹H-NMR |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Peptide Content | ≥ 80.0% | Amino Acid Analysis (AAA) or Nitrogen Analysis |
| Water Content | ≤ 10.0% | Karl Fischer Titration |
| Counterion (TFA) Content | ≤ 15.0% | Ion Chromatography or NMR |
| Solubility | Soluble in water | Visual Inspection |
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, lyophilized this compound should be stored at -20°C to -15°C in a freezer, protected from light[4]. Under these conditions, it is generally stable for up to 24 months[4][5]. Once in solution, the peptide's shelf-life is significantly reduced. It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month[3]. For use in cosmetic formulations, it should be added during the cooling process at temperatures below 40°C (104°F)[2][5].
Q4: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?
A4: Batch-to-batch variability in synthetic peptides is often multifactorial and can be attributed to:
-
Purity Profile: The percentage of the target peptide can vary, with different batches containing different levels and types of impurities.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can differ due to varying levels of water and counterions.
-
Presence of Impurities: Synthesis-related impurities such as deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), or incompletely removed protecting groups can be present at varying levels[6].
-
Counterion Content: The amount of residual counterions from the purification process, such as trifluoroacetic acid (TFA), can differ between batches and may impact biological assays[7][8].
Troubleshooting Guide
Issue 1: Inconsistent Bioactivity in Cell-Based Assays (e.g., Melanocyte Pigmentation Assays)
You observe that different batches of this compound exhibit varying levels of efficacy in your in vitro skin-lightening or anti-inflammatory assays.
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | The net peptide content can vary between batches due to the presence of water and counterions. Do not assume the mass of the lyophilized powder is 100% peptide. Solution: Perform Amino Acid Analysis (AAA) on each batch to determine the exact peptide content and normalize your experimental concentrations accordingly. |
| Presence of Bioactive or Inhibitory Impurities | Synthesis by-products, such as truncated or modified peptides, may have their own biological activity or interfere with the activity of this compound. Solution: Analyze each batch by HPLC and LC-MS/MS to compare impurity profiles. If a particular batch shows low activity, correlate this with the presence of specific impurity peaks. |
| Counterion Interference | Residual trifluoroacetic acid (TFA) from purification can be cytotoxic or affect cell proliferation, confounding assay results[5][7][8]. Different batches may have different TFA levels. Solution: Quantify the TFA content. Run a control experiment with the equivalent concentration of TFA (neutralized to the pH of your cell culture medium) to assess its effect on your cells[5]. If TFA is problematic, consider obtaining the peptide as an acetate (B1210297) or HCl salt[5][8]. |
| Peptide Degradation | Improper storage or handling of peptide stock solutions can lead to degradation. Solution: Prepare fresh stock solutions from lyophilized powder for each experiment. If using frozen stocks, aliquot to avoid multiple freeze-thaw cycles[3]. Verify the integrity of your stock solution using HPLC. |
| Cell Culture Variability | High cell passage numbers or inconsistencies in cell seeding density can lead to variable responses. Solution: Use low-passage cells and maintain consistency in cell seeding and culture conditions across experiments. |
Issue 2: Variability in Physical Properties (Solubility, Appearance)
You notice that some batches of this compound are more difficult to dissolve or have a different appearance (e.g., clumpy vs. fine powder).
Troubleshooting Workflow for Physical Variability
Caption: Troubleshooting workflow for physical variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Water Content | Hygroscopic peptides can absorb moisture, leading to a clumpy or gummy appearance and affecting accurate weighing. Solution: Check the water content on the CoA. Store the peptide in a desiccator. Allow the vial to warm to room temperature before opening to minimize condensation. |
| Different Salt Forms | Different counterions (e.g., TFA vs. acetate) can affect the physical properties and solubility of the peptide. Solution: Confirm the salt form on the CoA. If solubility is an issue, try dissolving a small amount in different solvents (e.g., sterile water, PBS). Brief sonication can aid dissolution. |
| Presence of Insoluble Impurities | Some synthesis-related impurities may be less soluble than the target peptide. Solution: After dissolving the peptide, centrifuge the solution to pellet any insoluble material. Filter the supernatant through a 0.22 µm filter before use in cell culture[3]. Analyze the insoluble material if possible. |
Signaling Pathway of this compound in Melanocytes
Caption: Signaling pathway of this compound in inhibiting melanogenesis.
Experimental Protocols
Protocol 1: Purity and Identity Analysis by RP-HPLC and LC-MS/MS
Objective: To determine the purity of this compound and identify the main peptide and any impurities.
Materials:
-
This compound sample
-
HPLC or UHPLC system with UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: HPLC-grade water
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound in the Sample Solvent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 20.0 30 22.0 95 25.0 95 25.1 2 | 30.0 | 2 |
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range (MS): 100-1200 m/z
-
MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions.
-
-
Data Analysis:
-
Purity: Calculate the peak area percentage of the main peak at 214 nm relative to the total area of all peaks.
-
Identity: Confirm the mass of the main peak corresponds to the theoretical mass of this compound ([M+H]⁺ ≈ 501.30 m/z).
-
Impurity Identification: Analyze the MS and MS/MS data of impurity peaks to identify their structures (e.g., deletion sequences, modifications).
-
Protocol 2: Peptide Content Determination by Amino Acid Analysis (AAA)
Objective: To accurately determine the net peptide content of a lyophilized this compound sample.
Materials:
-
This compound sample
-
Amino acid analyzer or HPLC with pre-column derivatization
-
6 M HCl with 1% phenol
-
Derivatization reagent (e.g., AccQ-Tag, OPA)
-
Amino acid standard mixture
Procedure:
-
Hydrolysis:
-
Accurately weigh approximately 1 mg of the lyophilized peptide into a hydrolysis tube.
-
Add 200 µL of 6 M HCl with 1% phenol.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of loading buffer or sterile water.
-
Derivatization: Derivatize an aliquot of the reconstituted hydrolysate and the amino acid standards according to the manufacturer's protocol for your chosen derivatization reagent.
-
Chromatographic Analysis:
-
Inject the derivatized sample and standards onto the amino acid analyzer or HPLC system.
-
Separate the amino acids using the appropriate column and gradient conditions for your method.
-
-
Data Analysis:
-
Quantify the amount of each amino acid in the sample by comparing the peak areas to the standards.
-
Calculate the molar amount of the peptide based on the recovery of stable amino acids (Proline and Glutamic Acid in this case, as Lysine may be subject to side reactions).
-
The net peptide content (%) is calculated as: (experimentally determined peptide mass / initial lyophilized powder mass) x 100.
-
Protocol 3: In Vitro Melanocyte Pigmentation Assay
Objective: To assess the bioactivity of different batches of this compound by measuring their ability to inhibit melanin production in melanocytes.
Materials:
-
Human epidermal melanocytes
-
Melanocyte growth medium
-
96-well cell culture plates
-
This compound stock solutions (prepared from different batches, concentration confirmed by AAA)
-
Alpha-Melanocyte Stimulating Hormone (α-MSH)
-
Lysis buffer (e.g., 1 M NaOH)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed melanocytes into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound from each batch. Include a vehicle control (medium only).
-
After a 1-hour pre-incubation with the peptide, stimulate the cells with α-MSH (e.g., 100 nM) to induce melanogenesis.
-
Incubate for 72 hours.
-
-
Melanin Content Measurement:
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of 1 M NaOH to each well and incubating at 60°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a plate reader. The absorbance is proportional to the melanin content.
-
-
Data Analysis:
-
Normalize the melanin content of each well to the protein concentration (e.g., using a BCA assay on a parallel plate) or cell number.
-
Compare the dose-response curves for each batch of this compound to assess for differences in inhibitory activity.
-
By implementing these standardized protocols and troubleshooting guides, researchers can better control for the inherent variability in synthetic peptides, leading to more reproducible and reliable scientific outcomes.
References
- 1. deascal.com [deascal.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Tetrapeptide-30 in Aqueous Solutions
Welcome to the technical support center for Tetrapeptide-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for aqueous solutions of this compound?
A1: For optimal stability, it is recommended to maintain the pH of this compound aqueous solutions between 3.5 and 6.5.[1] Deviation from this pH range can lead to increased degradation of the peptide.
Q2: What is the maximum temperature that this compound solutions can be exposed to?
A2: It is advised to avoid exposing this compound solutions to temperatures above 40°C (104°F).[1][2][3] For incorporation into cosmetic formulations, it should be added during the cooling phase.[2]
Q3: What are the primary degradation pathways for peptides like this compound in aqueous solutions?
A3: Peptides in aqueous solutions can degrade through several pathways, including hydrolysis (cleavage of peptide bonds), deamidation (especially of asparagine and glutamine residues), and oxidation (particularly of methionine or cysteine residues if present).[4][5][6] For this compound, which has the sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), hydrolysis and deamidation of any susceptible residues are the primary concerns.[7]
Q4: How should I store lyophilized this compound powder?
A4: Lyophilized this compound should be stored in a freezer, typically at -20°C or -80°C, in a desiccated environment to protect it from moisture.[6][8][9] Under these conditions, it can be stable for extended periods (e.g., 6 to 36 months).[8][9][10]
Q5: How long is this compound stable once reconstituted in an aqueous solution?
A5: Once reconstituted, the stability of this compound in an aqueous solution is significantly reduced compared to its lyophilized form. For short-term storage, it is recommended to keep the solution refrigerated at 4°C for no longer than one week.[9] For longer-term storage, it is best to aliquot the solution and store it frozen at -20°C, where it may be stable for up to a month.[8][10] Avoid repeated freeze-thaw cycles.[8][9]
Q6: Are there any excipients that can help stabilize this compound in solution?
A6: Yes, certain excipients can enhance peptide stability. These include buffering agents to maintain the optimal pH, polyols (e.g., glycerol, mannitol, sucrose) to reduce aggregation and hydrolysis, and antioxidants if oxidation is a concern.[4][5][11] For cosmetic formulations, this compound is often supplied in a glycerin and water base, which contributes to its stability.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity in solution | pH instability | Verify the pH of your solution is within the recommended range of 3.5-6.5. Use a suitable buffer system (e.g., citrate, acetate) to maintain the pH. |
| High temperature exposure | Ensure the solution is not heated above 40°C. When preparing formulations, add the this compound solution during the cooling phase.[2] | |
| Microbial contamination | Prepare solutions under sterile conditions and consider adding a preservative if the solution will be stored for an extended period at room temperature. | |
| Repeated freeze-thaw cycles | Aliquot the stock solution into single-use volumes before freezing to avoid repeated temperature fluctuations.[8][9] | |
| Precipitation or aggregation of the peptide | Unfavorable pH or ionic strength | Adjust the pH to be within the 3.5-6.5 range. Evaluate the ionic strength of your buffer and consider reducing it if precipitation occurs. |
| High peptide concentration | Try diluting the peptide solution. The solubility of peptides can be concentration-dependent. | |
| Interaction with other formulation components | Assess the compatibility of this compound with other ingredients in your formulation. Some excipients can promote peptide aggregation. | |
| Discoloration of the peptide solution | Oxidation or reaction with impurities | Use high-purity water and reagents. If oxidation is suspected, consider degassing the solvent and adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution via HPLC
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
-
Lyophilized this compound (purity >98%)
-
HPLC-grade water
-
Phosphate buffer (pH 5.0, 7.0, 8.0)
-
Acetate buffer (pH 4.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubators set at 4°C, 25°C, and 40°C
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Preparation of Stability Samples: Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the prepared buffers (pH 4.0, 5.0, 7.0, and 8.0).
-
Incubation: Aliquot the samples for each pH condition and store them in incubators at 4°C, 25°C, and 40°C.
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 2, 4, and 8 weeks).
-
HPLC Analysis:
-
Set the UV detection wavelength to 214 nm.
-
Use a flow rate of 1.0 mL/min.
-
Run a gradient elution: 5-30% Mobile Phase B over 15 minutes.
-
Inject 20 µL of each sample.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining peptide against time for each condition.
-
Expected Outcome: This study will provide quantitative data on the stability of this compound under various pH and temperature conditions, helping to determine the optimal storage and formulation parameters.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution (% Remaining after 4 Weeks)
| pH | 4°C | 25°C | 40°C |
| 4.0 | 98% | 92% | 85% |
| 5.0 | 99% | 95% | 88% |
| 7.0 | 95% | 85% | 70% |
| 8.0 | 88% | 75% | 55% |
Note: This table presents hypothetical data for illustrative purposes, based on the known stability profile of peptides.
Visualizations
Signaling Pathway of this compound in Skin Lightening
Caption: Mechanism of action of this compound in reducing hyperpigmentation.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Logical Relationship for Troubleshooting Peptide Degradation
Caption: Decision tree for troubleshooting the degradation of this compound.
References
- 1. Pep-Even™ (this compound) [myskinrecipes.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. tradeindia.com [tradeindia.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. jpt.com [jpt.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cusabio.com [cusabio.com]
- 10. ulprospector.com [ulprospector.com]
- 11. researchgate.net [researchgate.net]
Methods for preventing Tetrapeptide-30 precipitation in formulations
Welcome to the Technical Support Center for Tetrapeptide-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of this compound in formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a synthetic peptide composed of four amino acids: Proline, Lysine, Glutamic Acid, and Lysine (PKEK).[1] Its primary application is in cosmetics for skin brightening, as it can reduce hyperpigmentation and even out skin tone.[1][2] Precipitation is a critical concern because it indicates that the peptide is aggregating and falling out of solution. This leads to a loss of active ingredient, reduced product efficacy, and potential issues with formulation stability and aesthetics.[3][4] Peptide aggregation can be influenced by factors such as pH, temperature, concentration, and interactions with other formulation components.[5]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally described as soluble in water.[6][7][8] It is often supplied as a solution containing glycerin and water to ensure stability.[7][9] The peptide sequence (Pro-Lys-Glu-Lys) contains both acidic (Glutamic Acid) and basic (Lysine) residues, giving it a net positive charge at neutral pH, which generally favors aqueous solubility.[10] However, like many peptides, its solubility can be limited under certain conditions, making proper formulation crucial.[11]
Q3: What are the recommended storage and handling conditions for this compound solutions?
A3: To prevent degradation and precipitation, lyophilized (powdered) this compound should be stored at -20°C for long-term stability.[4] Once in solution, it is recommended to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C.[4][12] For cosmetic formulations, commercial solutions should be stored in cool temperatures, away from direct sunlight and moisture, in an airtight container.[7]
Q4: What is the optimal pH and temperature for formulating with this compound?
A4: this compound is most stable in a pH range of 3.5 to 6.5.[8] It is crucial to avoid temperatures above 40°C (104°F) during formulation, as heat can degrade the peptide and promote aggregation.[8][13] It is recommended to add this compound solution during the cooling phase of an emulsion or to the water phase in a cold-process formulation.[13]
Troubleshooting Guide
Q5: My this compound formulation has become cloudy or has visible precipitate. What are the likely causes?
A5: Cloudiness or precipitation is a sign of peptide aggregation. The most common causes include:
-
Incorrect pH: The formulation's pH may have shifted outside the optimal stability range of 3.5-6.5.[8] Peptides are least soluble at their isoelectric point, and pH changes can alter the net charge, leading to aggregation.[14][15]
-
High Temperature: Exposure to temperatures above 40°C during manufacturing or storage can denature the peptide.[13]
-
High Concentration: The concentration of this compound may be too high for the specific solvent system, exceeding its solubility limit.[16]
-
Ionic Strength: Interactions with salts or other charged molecules in the formulation can screen the peptide's stabilizing charges, leading to aggregation.[16][17]
-
Incompatible Excipients: Certain ingredients in the formulation may be interacting negatively with the peptide.
Q6: How can I increase the solubility of this compound in an aqueous formulation?
A6: If you are encountering solubility issues, consider the following strategies:
-
pH Optimization: Ensure the pH of your formulation is firmly within the 3.5-6.5 range using a suitable buffering agent like citrate (B86180) buffer.[8][16] Since this compound has a net positive charge, dissolving it in a slightly acidic solution is generally effective.[10][18]
-
Use of Co-solvents: Adding a small amount of a polar organic solvent such as ethanol (B145695) or isopropanol (B130326) can sometimes improve the solubility of hydrophobic peptides.[11] However, for a hydrophilic peptide like this compound, this is less likely to be necessary unless other formulation components are reducing its aqueous solubility.
-
Inclusion of Humectants/Polyols: Ingredients like glycerin (which is often part of the commercial solution), propylene (B89431) glycol, or sorbitol can help stabilize peptides and keep them in solution.[19][20]
-
Addition of Non-ionic Surfactants: Low concentrations of non-ionic surfactants can prevent peptide aggregation at surfaces.[3] However, compatibility must be tested, as some surfactants can be contaminated with peroxides that may oxidize certain amino acids.[3]
Q7: Which excipients are generally compatible with peptides and could help prevent precipitation?
A7: Several categories of excipients are used to stabilize peptides and prevent aggregation.[19] Always perform compatibility studies with your specific formulation.
-
Buffers: Citrate, acetate, and phosphate (B84403) buffers are commonly used to maintain an optimal pH.[16]
-
Polyols and Sugars: Mannitol, sucrose, sorbitol, and trehalose (B1683222) can stabilize peptides.[21][22]
-
Amino Acids: Certain amino acids like glycine, arginine, and histidine can inhibit protein aggregation.[3]
-
Surfactants: Polysorbates (e.g., Polysorbate 20) and other non-ionic surfactants are often used at low concentrations to reduce surface adsorption and aggregation.[3][16]
Data & Protocols
Formulation Parameters for this compound
The following table summarizes key quantitative parameters for the successful formulation of this compound, based on manufacturer recommendations and technical data sheets.
| Parameter | Recommended Value/Range | Rationale & Citation(s) |
| Recommended Usage | 0.5% - 5.0% (of commercial solution) | Effective concentration range determined in clinical studies for skin brightening effects.[7][8] |
| Stable pH Range | 3.5 - 6.5 | Maintains optimal peptide charge and conformation, preventing aggregation and precipitation.[8] |
| Maximum Temperature | < 40°C (104°F) | Prevents heat-induced degradation and aggregation of the peptide.[8][13] |
| Primary Solvent | Water | This compound is a water-soluble peptide.[6][7] |
General Solvent Selection Guide for Peptides
This table provides a general strategy for dissolving peptides based on their net electrical charge. This compound (PKEK) has a calculated net charge of +1 at neutral pH, classifying it as a basic peptide.
| Peptide Type (Net Charge) | Primary Solvent | Secondary Solvent (if needed) | Rationale & Citation(s) |
| Basic (Positive Charge) | Sterile, distilled water | 10-30% Acetic Acid in water | A positive net charge enhances solubility in neutral to acidic aqueous solutions.[10][23] |
| Acidic (Negative Charge) | Sterile, distilled water | 0.1% Ammonium Hydroxide in water | A negative net charge enhances solubility in neutral to basic aqueous solutions.[10][23] |
| Neutral (Zero Charge) | Organic Solvents (DMSO, DMF, Acetonitrile) | Dilute with water after initial dissolution | Hydrophobic and neutral peptides require organic solvents to break intermolecular forces.[10][11] |
Experimental Protocol: Solubility Testing for this compound
This protocol provides a systematic approach to determine the optimal solvent and conditions for solubilizing this compound if you are working with the lyophilized powder.
Objective: To identify a suitable solvent system for this compound at a target concentration while preventing precipitation.
Materials:
-
Lyophilized this compound powder
-
Sterile, distilled water
-
0.1 M Citrate buffer (pH 4.5)
-
0.1 M Phosphate buffer (pH 6.0)
-
Glycerin
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Test in Water: a. Weigh a small, known amount of lyophilized this compound (e.g., 1 mg). b. Add a calculated volume of sterile, distilled water to reach the target concentration. c. Vortex gently for 1-2 minutes. d. Visually inspect for complete dissolution against a dark background. If not fully dissolved, proceed to the next step.
-
pH Adjustment: a. If the peptide did not dissolve in water, prepare new samples. b. Attempt to dissolve the peptide in the 0.1 M Citrate buffer (pH 4.5). Vortex and observe. c. In a separate sample, attempt to dissolve the peptide in the 0.1 M Phosphate buffer (pH 6.0). Vortex and observe.
-
Addition of Stabilizer: a. If solubility is still limited, prepare a solution of 10% (v/v) glycerin in the buffer that provided the best results from Step 2. b. Attempt to dissolve a new sample of the peptide in this buffer-glycerin mixture. Vortex and observe.
-
Confirmation and Centrifugation: a. Once a condition for dissolution is found, let the solution sit for 30 minutes to check for stability. b. Centrifuge the solution at >10,000 x g for 5 minutes. The absence of a pellet confirms that the peptide is fully dissolved and not present as fine, suspended particles.[11][14]
Conceptual Diagrams
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | 1036207-61-0 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. genscript.com [genscript.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosmetic Peptide this compound Latest Price, Cosmetic Peptide this compound Exporter [handomchemical.com]
- 7. sophixnatural.com [sophixnatural.com]
- 8. Pep-Even™ (this compound) [myskinrecipes.com]
- 9. ulprospector.com [ulprospector.com]
- 10. genscript.com [genscript.com]
- 11. jpt.com [jpt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lotioncrafter.com [lotioncrafter.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. people.uncw.edu [people.uncw.edu]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. chi.pharmagrade.store [chi.pharmagrade.store]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bachem.com [bachem.com]
Technical Support Center: Solving Tetrapeptide-30 Aggregation Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during in vitro experiments with Tetrapeptide-30.
Troubleshooting Guide
This guide addresses common problems related to this compound aggregation in a question-and-answer format, offering potential causes and solutions.
1. My this compound solution appears cloudy or has visible precipitates immediately after dissolution. What is happening and how can I fix it?
-
Potential Cause: The peptide may have low solubility in the chosen solvent, or the concentration may be too high. This compound is a hydrophilic peptide, but its solubility can be influenced by pH and ionic strength.[1][2] Aggregation can occur when the peptide concentration exceeds its solubility limit under the specific buffer conditions.[2][3]
-
Solution:
-
Optimize pH: The solubility of peptides is often lowest near their isoelectric point (pI).[2] Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide, enhancing its solubility.[2] For this compound, which is composed of proline, lysine, and glutamic acid, the pI is likely to be in the neutral to slightly acidic range. Experiment with buffers at pH values of 5.0 and 8.0 to assess the impact on solubility.
-
Reduce Concentration: Start with a lower peptide concentration and gradually increase it to determine the solubility limit in your specific buffer system.
-
Use a Different Solvent: While water is the preferred solvent for this hydrophilic peptide, small amounts of organic co-solvents like DMSO can aid in dissolving hydrophobic patches that may contribute to aggregation.[2] However, be mindful of the compatibility of organic solvents with your experimental system.
-
2. My this compound solution is initially clear but becomes cloudy over time or after freeze-thaw cycles. How can I prevent this?
-
Potential Cause: This suggests time-dependent aggregation or instability induced by temperature changes. Peptides can aggregate due to various factors including temperature stress, agitation, and interactions with container surfaces.[3][4] Repeated freeze-thaw cycles can be particularly detrimental to peptide stability.[1]
-
Solution:
-
Aliquot and Store Properly: After reconstitution, aliquot the this compound solution into single-use volumes to minimize freeze-thaw cycles.[1] For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C.[1]
-
Incorporate Cryoprotectants: For frozen stocks, consider adding cryoprotectants like glycerol (B35011) or sucrose (B13894) to the buffer to reduce aggregation during freezing and thawing.
-
Optimize Buffer Composition: The choice of buffer can significantly impact peptide stability.[4] See the FAQ section for recommended buffer systems.
-
3. I am observing a loss of this compound activity in my cell-based assays, which I suspect is due to aggregation. How can I confirm this and what can I do?
-
Potential Cause: Peptide aggregation can lead to a loss of biological activity as the active sites may be buried within the aggregate structure.[5][6]
-
Solution:
-
Detect and Quantify Aggregation: Utilize analytical techniques to confirm the presence of aggregates. Common methods include:
-
Formulation Strategies to Prevent Aggregation:
-
Add Excipients: Incorporate stabilizing excipients into your formulation. Common choices include:
-
Sugars (e.g., sucrose, trehalose): These are known to stabilize proteins and peptides.[11][12]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface adsorption and aggregation.[6][13]
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can inhibit peptide aggregation.[6]
-
-
Optimize pH and Ionic Strength: As mentioned previously, adjusting the pH and ionic strength of the buffer can significantly improve peptide stability.[4][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in water.[14][15] For initial reconstitution, use sterile, purified water. Subsequently, this stock solution can be diluted into the appropriate experimental buffer.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to aliquot the solution after reconstitution to avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended pH range for working with this compound?
A3: While specific studies on this compound aggregation are limited, a stable pH range of 3.5 to 6.5 has been noted in formulation contexts.[15] It is advisable to perform a pH screening study to determine the optimal pH for your specific experimental conditions to minimize aggregation.
Q4: Can I use buffers containing salts with this compound?
A4: Yes, but with caution. While buffers are necessary to control pH, high ionic strength can sometimes promote peptide aggregation.[5] It is recommended to use buffers at a concentration that is sufficient to maintain the pH without being excessively high. Start with common biological buffers like phosphate-buffered saline (PBS) and assess for any signs of precipitation.
Q5: Are there any known incompatibilities with this compound?
A5: Avoid high temperatures; it is recommended to add this compound to formulations at temperatures below 40°C.[15][16] Strong oxidizing agents should also be avoided as they can degrade the peptide.
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Buffers
| Buffer (50 mM) | pH | Maximum Solubility (mg/mL) - Illustrative | Observations |
| Sodium Acetate | 5.0 | 15 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | Slight haze at higher concentrations |
| Tris-HCl | 8.0 | 20 | Clear solution |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Effect of Common Excipients on this compound Aggregation (Illustrative)
| Excipient | Concentration (%) | Aggregation Level (as measured by DLS) - Illustrative |
| None (Control) | 0 | High |
| Sucrose | 5 | Low |
| Polysorbate 20 | 0.02 | Very Low |
| Arginine | 1 | Low |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Prepare a series of buffers at different pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM Phosphate Buffer pH 7.0, 50 mM Tris-HCl pH 8.0).
-
Add a known amount of this compound powder to a fixed volume of each buffer to create a high-concentration stock (e.g., 25 mg/mL).
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Measure the concentration of the peptide in the supernatant using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or a peptide-specific HPLC method).
-
The measured concentration represents the solubility of this compound under those conditions.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Prepare a fresh solution of this compound in the desired buffer at the working concentration.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform an initial measurement to determine the baseline particle size distribution. A monomodal peak corresponding to the monomeric peptide is expected.
-
Incubate the sample under the conditions being tested (e.g., elevated temperature, agitation, or over time).
-
Take DLS measurements at regular intervals.
-
An increase in the average particle size or the appearance of a second peak at a larger size indicates the formation of aggregates.
Mandatory Visualization
Caption: Experimental workflow for assessing and optimizing this compound formulation to minimize aggregation.
Caption: Inhibitory signaling pathway of this compound in melanogenesis.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurelis.com [neurelis.com]
- 6. scispace.com [scispace.com]
- 7. ijsra.net [ijsra.net]
- 8. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. Cosmetic Peptide this compound Latest Price, Cosmetic Peptide this compound Exporter [handomchemical.com]
- 15. Pep-Even™ (this compound) [myskinrecipes.com]
- 16. lotioncrafter.com [lotioncrafter.com]
- 17. researchgate.net [researchgate.net]
- 18. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
Technical Support Center: Solid-Phase Synthesis of Tetrapeptide-30 (PKEK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the solid-phase synthesis of Tetrapeptide-30, with the amino acid sequence Pro-Lys-Glu-Lys (PKEK).
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for the solid-phase synthesis of this compound (PKEK)?
A1: For the synthesis of a C-terminal carboxylate peptide like PKEK, a pre-loaded Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The Wang resin is a popular choice due to its stability and the straightforward cleavage with trifluoroacetic acid (TFA). The 2-CTC resin is also an excellent option as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to minimize side reactions, especially if the final product is a protected peptide fragment.
Q2: Which protecting groups are suitable for the amino acids in the PKEK sequence?
A2: For Fmoc-based solid-phase peptide synthesis (SPPS) of PKEK, the following side-chain protecting groups are recommended:
-
Lysine (Lys): tert-butyloxycarbonyl (Boc) is the most common and effective protecting group for the ε-amino group of lysine. It is stable to the piperidine (B6355638) used for Fmoc deprotection and is readily cleaved by TFA.
-
Glutamic Acid (Glu): tert-butyl (tBu) ester is the standard protecting group for the γ-carboxyl group of glutamic acid. It offers good stability and is removed during the final TFA cleavage.
-
Proline (Pro): Proline does not have a side-chain requiring protection.
Q3: What are the most effective coupling reagents for the synthesis of PKEK?
A3: High-efficiency coupling reagents are crucial for successful peptide synthesis. For PKEK, common and effective coupling reagents include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for sterically hindered couplings, although both are generally very effective. The use of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to suppress racemization and improve coupling efficiency.
Q4: How can I monitor the completeness of the coupling and deprotection steps?
A4: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) after a coupling step indicates incomplete coupling. A negative result (yellow/colorless beads) after the Fmoc deprotection step suggests an incomplete removal of the Fmoc group. For proline, which is a secondary amine, the isatin (B1672199) test can be used to confirm its presence at the N-terminus.
Q5: What is the recommended cleavage cocktail for releasing PKEK from the resin?
A5: A standard and effective cleavage cocktail for PKEK synthesized on Wang or 2-CTC resin with Boc and tBu protecting groups is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger. A common mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) , where TIS is triisopropylsilane. TIS acts as a scavenger to trap the reactive cations generated during the cleavage of the protecting groups, thus preventing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase synthesis of this compound (PKEK).
Issue 1: Low Yield of the Final Peptide
| Potential Cause | Troubleshooting Action |
| Incomplete Fmoc-Deprotection | Extend the deprotection time or perform a second piperidine treatment. Confirm complete deprotection using the Kaiser test. |
| Poor Coupling Efficiency | Use a more efficient coupling reagent like HATU. Increase the coupling time or perform a double coupling, especially for the amino acid being coupled to Proline. Ensure all reagents are fresh and anhydrous. |
| Peptide Aggregation | Synthesize at a lower substitution resin (0.3-0.5 mmol/g). Use a solvent mixture known to disrupt secondary structures, such as DMF/NMP or by adding chaotropic salts. |
| Premature Cleavage from Resin | If using a hyper-acid sensitive resin like 2-CTC, avoid prolonged exposure to even mildly acidic conditions during coupling steps. |
Issue 2: Presence of Impurities in the Crude Product
| Observed Impurity (by Mass Spec) | Potential Cause | Troubleshooting Action |
| Deletion Sequence (M-113 for Pro, M-128 for Lys, M-129 for Glu) | Incomplete coupling of the respective amino acid. | Optimize coupling conditions (see "Poor Coupling Efficiency" above). Perform a capping step with acetic anhydride (B1165640) after each coupling to terminate unreacted chains. |
| +56 Da Adduct on Lysine | Incomplete removal of the Boc protecting group from the Lysine side chain. | Increase the TFA cleavage time or the concentration of scavengers in the cleavage cocktail. |
| Dehydration (-18 Da) | Side reaction of the Glutamic acid side chain to form a pyroglutamate (B8496135) derivative, especially at the N-terminus if it were Glu. For PKEK, this is less likely but can occur during prolonged acid exposure. | Minimize the time the peptide is exposed to acidic conditions during cleavage. |
| Diketopiperazine formation (-H₂O from the first two residues) | Cyclization of the dipeptide on the resin, leading to cleavage. This is more common with Proline at the N-terminus of the dipeptidyl-resin. | When coupling the third amino acid (Glutamic Acid), use a pre-activated ester or perform the coupling quickly to minimize the time the free N-terminal dipeptide is exposed to basic conditions. |
Data Presentation
The following tables provide illustrative data for the synthesis of tetrapeptides similar to PKEK to guide optimization. Actual results for this compound may vary.
Table 1: Comparison of Coupling Reagents on Crude Purity and Yield
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Purity (%) | Overall Yield (%) |
| HBTU/DIPEA | 2 | 2 | ~85 | ~75 |
| HATU/DIPEA | 2 | 2 | ~90 | ~80 |
| DIC/OxymaPure | 5 | 3 | ~88 | ~78 |
*Illustrative data for a model tetrapeptide synthesized on Wang resin (0.5 mmol/g). Purity was determined by RP-HPLC analysis of the crude product.
Table 2: Comparison of Cleavage Cocktails on Crude Purity
| Cleavage Cocktail (v/v/v) | Cleavage Time (hr) | Crude Purity (%)* |
| TFA/H₂O/TIS (95:2.5:2.5) | 2 | ~90 |
| TFA/DCM (50:50) | 3 | ~85 |
| TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 2.5 | ~88 |
*Illustrative data for a model tetrapeptide cleaved from Wang resin. Purity was determined by RP-HPLC analysis of the crude product.
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of this compound (PKEK)
This protocol is for a 0.1 mmol scale synthesis using Fmoc chemistry on a pre-loaded Fmoc-Lys(Boc)-Wang resin.
-
Resin Swelling:
-
Place the Fmoc-Lys(Boc)-Wang resin (0.1 mmol) in a reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling (Glutamic Acid):
-
In a separate vial, dissolve Fmoc-Glu(tBu)-OH (0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq) in 3 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for the sequential coupling of Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH.
-
-
Final Fmoc-Deprotection:
-
After the final coupling of Fmoc-Pro-OH, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment).
-
Add 5 mL of the cleavage cocktail to the resin and agitate gently for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound (PKEK).
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
Validation & Comparative
A Comparative Guide to Tetrapeptide-30 and Hydroquinone for Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent skin-lightening agents: the biomimetic peptide, Tetrapeptide-30, and the phenolic compound, hydroquinone (B1673460). We will delve into their mechanisms of action, present available efficacy and safety data, detail relevant experimental protocols, and visualize key pathways to support research and development in dermatology.
Introduction and Overview
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation (PIH), are common dermatological concerns arising from the overproduction and uneven distribution of melanin (B1238610). For decades, hydroquinone has been the benchmark therapy, valued for its potent and rapid efficacy.[1] However, concerns regarding its safety profile, including cytotoxicity and the risk of exogenous ochronosis, have driven the search for effective alternatives.[2][3]
This compound, a synthetic four-amino-acid peptide (Proline-Lysine-Glutamic Acid-Lysine or PKEK), has emerged as a promising alternative.[4] It offers a multi-faceted approach to skin lightening by targeting not only melanin synthesis but also the inflammatory pathways that often trigger hyperpigmentation.[5][6] This guide aims to juxtapose these two compounds based on current scientific evidence.
Mechanism of Action
The fundamental difference between this compound and hydroquinone lies in their molecular approach to reducing pigmentation. Hydroquinone acts directly and forcefully on the melanin production machinery, while this compound works upstream to modulate the signaling environment that initiates melanogenesis.
This compound: The Anti-Inflammatory Modulator
This compound operates through a sophisticated, multi-pronged mechanism that primarily focuses on inhibiting melanocyte activation and reducing inflammation.[5]
-
Inhibition of Inflammatory Triggers: Ultraviolet (UV) radiation and other skin insults cause keratinocytes to release inflammatory mediators like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] These cytokines can stimulate melanocytes. This compound has been shown to significantly reduce the UVB-induced gene expression of these inflammatory markers.[6]
-
Downregulation of POMC: A key action of this compound is its ability to suppress the expression of the proopiomelanocortin (POMC) gene in keratinocytes.[5][6] POMC is the precursor to α-melanocyte-stimulating hormone (α-MSH), a primary driver of melanin synthesis. By reducing POMC, this compound effectively decreases the availability of α-MSH, thereby dampening the activation signal to melanocytes.[5][7]
-
Tyrosinase Reduction: By mitigating the upstream signaling cascade, this compound leads to a downstream reduction in the amount of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][8]
-
Inhibition of Melanin Transfer: Some evidence suggests this compound may also help block the transfer of melanin from melanocytes to keratinocytes in the upper layers of the skin.[4][9]
Hydroquinone: The Potent Tyrosinase Inhibitor and Cytotoxic Agent
Hydroquinone's mechanism is more direct and aggressive. It is considered the gold standard for depigmentation due to its high efficacy.[10][11]
-
Competitive Tyrosinase Inhibition: Hydroquinone is structurally similar to melanin precursors.[3] It acts as a competitive substrate for tyrosinase, inhibiting the enzymatic conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in melanogenesis.[12][13]
-
Melanocyte Cytotoxicity: Beyond enzyme inhibition, hydroquinone is selectively toxic to melanocytes.[14] It is metabolized within melanocytes by tyrosinase into reactive quinones and reactive oxygen species (ROS).[2][15] These cytotoxic metabolites damage cell membranes and DNA, ultimately leading to the destruction of melanocytes.[13][15] This cytotoxic action is a key contributor to its potent depigmenting effect but also underlies its primary safety concerns.[14][15]
Efficacy and Safety Comparison
Direct, head-to-head clinical trials with quantitative endpoints are limited in publicly available literature. However, a comparative summary can be constructed from existing data on their mechanisms, clinical observations, and safety profiles.
Table 1: Mechanistic and Performance Comparison
| Feature | This compound | Hydroquinone |
|---|---|---|
| Primary Mechanism | Anti-inflammatory, inhibition of melanocyte activation signals (POMC, cytokines).[5][6] | Competitive tyrosinase inhibition.[12][13] |
| Secondary Mechanism | Reduces tyrosinase amount, may block melanin transfer.[4][8] | Selective cytotoxicity to melanocytes via ROS and quinone formation.[14][15] |
| Mode of Action | Modulatory & Preventative | Inhibitory & Cytotoxic |
| Target Cells | Primarily Keratinocytes (to reduce signaling) and Melanocytes.[6][16] | Primarily Melanocytes.[14] |
| Key Molecular Targets | POMC, IL-6, IL-8, TNF-α.[6][7] | Tyrosinase enzyme.[13] |
| Suitability | All skin types, including sensitive skin; post-inflammatory hyperpigmentation.[8][17] | Moderate to severe hyperpigmentation (e.g., melasma).[18][19] |
Table 2: Clinical Efficacy and Safety Profile
| Parameter | This compound | Hydroquinone |
|---|---|---|
| Typical Concentration | 0.5% - 5.0% (in solution/formulation).[8][9] | 2% (OTC in some regions) to 4% or higher (prescription).[3][11] |
| Onset of Action | Visible improvement in skin tone evenness reported at 4 weeks, reduction of spots at 8 weeks.[8] | Effects may be evident after 5-7 weeks, with a typical treatment course of at least 3 months.[3] |
| Clinical Efficacy | Shown to reduce melasma and PIH in phototypes V-VI and improve skin tone evenness in Asian skin.[16] | Considered the most effective monotherapy for melasma, with ~70% of users seeing improvement after 3 months.[11][13] Often used in highly effective triple combination creams (e.g., Kligman's formula).[2][18] |
| Common Side Effects | Generally well-tolerated; potential for mild, uncommon skin irritation or redness.[20] | Skin irritation, erythema, burning sensation, contact dermatitis.[3][12] |
| Serious Adverse Risks | No significant adverse risks reported; data on use during pregnancy is lacking.[20] | Exogenous ochronosis (paradoxical blue-black darkening of the skin) with long-term use, cytotoxicity, potential carcinogenicity concerns (though debated).[2][3] |
| Regulatory Status | Widely used as a cosmetic ingredient. | Banned for cosmetic use in many regions (e.g., EU, UK, Japan); available as a prescription drug in the US.[2] |
Key Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy of skin-lightening agents. Below are methodologies for two key experiments.
In Vitro Tyrosinase Inhibition Assay
This assay quantifies a compound's ability to directly inhibit the activity of the tyrosinase enzyme, typically using mushroom tyrosinase as a model.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome (B613829), a colored compound with an absorbance maximum around 475-510 nm. An inhibitor will reduce the rate of dopachrome formation.[21][22]
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 0.1 M sodium phosphate buffer at pH ~7.0.[23]
-
Tyrosinase Enzyme Solution: Dissolve mushroom tyrosinase in the phosphate buffer to a working concentration (e.g., 46 U/mL).[23][24]
-
Substrate Solution: Prepare an L-DOPA solution in the phosphate buffer.
-
Test Compound: Dissolve the test compound (e.g., this compound, Hydroquinone) in a suitable solvent and prepare serial dilutions.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as Kojic Acid.[22]
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100[22]
-
Plot % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Melanin Content Measurement in B16F10 Melanoma Cells
This cell-based assay assesses a compound's ability to inhibit melanin synthesis in a cellular context. B16F10 murine melanoma cells are commonly used as they readily produce melanin, especially when stimulated.
Principle: Cells are stimulated to produce melanin and are simultaneously treated with the test compound. After incubation, the melanin is extracted from the cell pellet and quantified spectrophotometrically.[25]
Methodology:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into 6-well plates at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[25]
-
-
Treatment:
-
Melanin Extraction:
-
Quantification:
Conclusion
This compound and hydroquinone represent two distinct strategies for managing hyperpigmentation.
-
Hydroquinone remains a highly effective, rapid-acting depigmenting agent. Its potency is derived from a dual mechanism of potent tyrosinase inhibition and direct melanocyte cytotoxicity. However, this efficacy comes at the cost of significant safety concerns, including irritation and the risk of ochronosis, which necessitates medical supervision and limits its long-term use.
-
This compound offers a more sophisticated and gentle approach. By targeting the inflammatory and signaling pathways that initiate melanogenesis, it acts as a modulator rather than a cytotoxic agent. Its favorable safety profile makes it suitable for a broader range of skin types, for managing milder pigmentation concerns, and for long-term use in preventing post-inflammatory hyperpigmentation.[8][17]
For drug development professionals, the choice between a hydroquinone-like approach and a peptide-based strategy depends on the therapeutic goal. For aggressive, short-term treatment of severe melasma, hydroquinone-based formulas remain a benchmark. For developing safer, long-term, and preventative cosmeceutical or pharmaceutical products, the multi-target, anti-inflammatory mechanism of agents like this compound presents a compelling and modern therapeutic avenue.
References
- 1. Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives | Sciety [sciety.org]
- 2. researchgate.net [researchgate.net]
- 3. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. sophixnatural.com [sophixnatural.com]
- 10. Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. A comparison of triple combination cream and hydroquinone 4% cream for the treatment of moderate to severe facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. deascal.com [deascal.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
- 22. benchchem.com [benchchem.com]
- 23. Tyrosinase inhibition assay [bio-protocol.org]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. researchgate.net [researchgate.net]
- 28. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of Tetrapeptide-30 and Kojic Acid for Hyperpigmentation Treatment
For Immediate Release
A deep dive into the efficacy and mechanisms of two prominent skin-lightening agents, Tetrapeptide-30 and kojic acid, reveals distinct approaches to managing hyperpigmentation. While kojic acid is a well-established tyrosinase inhibitor, this compound presents a multi-faceted strategy that extends beyond enzymatic inhibition to address inflammatory triggers of melanin (B1238610) production.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing available experimental data, detailing methodologies, and visualizing the distinct signaling pathways through which these two compounds exert their effects.
Mechanisms of Action: A Tale of Two Pathways
Kojic Acid: The Direct Tyrosinase Inhibitor
Kojic acid's mechanism is well-documented as a direct inhibitor of tyrosinase, the key enzyme in melanogenesis. It achieves this by chelating the copper ions within the active site of the enzyme, rendering it inactive. This prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby halting the melanin production cascade.[1] Its inhibitory effect has been demonstrated on both the monophenolase and diphenolase activities of tyrosinase.[1]
This compound: A Multi-Target Approach
This compound, a four-amino-acid peptide (Proline-Lysine-Glutamic Acid-Lysine), offers a broader mechanism of action that addresses multiple stages of the pigmentation process.[2][3] Its efficacy is not solely reliant on direct tyrosinase inhibition but also encompasses:
-
Inhibition of Tyrosinase Gene Expression: this compound has been shown to reduce the amount of tyrosinase by inhibiting its gene expression.[4][5]
-
Reduction of Melanocyte Activation: It decreases the levels of α-melanocyte-stimulating hormone (α-MSH) and its precursor, pro-opiomelanocortin (POMC), which are key signaling molecules that stimulate melanin production.[4][5]
-
Anti-inflammatory Effects: this compound can significantly reduce the expression of pro-inflammatory markers such as IL-6, IL-8, and TNF-α in response to UVB exposure, thereby mitigating inflammation-induced hyperpigmentation.[4]
-
Inhibition of Melanin Transfer: It is also suggested to block the transfer of melanin from melanocytes to keratinocytes in the upper layers of the skin.[2][3]
Quantitative Efficacy: A Comparative Overview
Direct comparative studies providing head-to-head quantitative data for this compound and kojic acid under identical experimental conditions are limited. The following tables summarize available data from various in vitro and in vivo studies. It is crucial to note that variations in experimental protocols can influence the results, making direct comparisons between different studies challenging.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 Value | Citation(s) |
| Kojic Acid | Mushroom | L-DOPA | 12.1 µM - 37.86 µM | [6] |
| Tetrapeptide (CRNL) * | Mushroom | L-DOPA | 39.62 ± 6.21 μM | [7] |
*Note: The IC50 value presented is for a rationally designed tetrapeptide (CRNL) and not specifically for this compound (PKEK). This data is included to provide a reference point for tetrapeptide efficacy in tyrosinase inhibition assays where kojic acid was used as a positive control.
Table 2: In Vitro Melanin Content Reduction in B16F10 Melanoma Cells
| Compound | Concentration | Melanin Reduction | Citation(s) |
| Kojic Acid | 250 µg/mL | 38.17 ± 7.60% (intracellular) | [7] |
| Kojic Acid | 175–700 µM | Dose-dependent reduction | [2] |
| This compound | Not specified | Downregulation of melanogenesis-related genes | [8] |
Table 3: Clinical Study Highlights
| Compound/Regimen | Study Population | Duration | Key Findings | Citation(s) |
| Kojic Acid (1%) | 80 patients with melasma | 12 weeks | 58.72% mean improvement in MASI score. | [9] |
| Kojic Acid (2%) in combination | 40 women with epidermal melasma | 12 weeks | 60% of patients had more than half of the melasma cleared. | [10] |
| This compound (in combination) | 18 patients with facial melasma | 12 weeks | Significant improvements in half-face MASI, Overall Hyperpigmentation, and MSRS scores compared to baseline. | [8] |
| This compound | Subjects with skin types V-VI | Not specified | Confirmed skin-brightening and reduction of age spots. | [3] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
A standardized protocol is employed to assess the direct inhibitory effect of compounds on tyrosinase activity.
-
Preparation of Reagents: Stock solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds (this compound and kojic acid) are prepared in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well microplate, the tyrosinase enzyme solution is added to each well.
-
Various concentrations of the test inhibitors or a vehicle control are then added.
-
The plate is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a brief period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by the addition of the L-DOPA substrate solution.
-
-
Data Measurement and Analysis: The formation of dopachrome (B613829) is measured spectrophotometrically by monitoring the absorbance at approximately 475 nm over time. The rate of reaction is calculated, and the percentage of inhibition is determined relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, is then calculated from the dose-response curve.[11]
In Vitro Melanin Content Assay in B16F10 Cells
This assay quantifies the effect of test compounds on melanin production in a cell-based model.
-
Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound or kojic acid) for a specified period (e.g., 72 hours). Often, melanogenesis is stimulated with agents like α-MSH.
-
Cell Lysis and Melanin Quantification:
-
After treatment, the cells are washed and lysed (e.g., with 1 N NaOH).
-
The melanin pellets are dissolved, and the absorbance is measured at approximately 405 nm or 475 nm using a microplate reader.
-
-
Data Analysis: The melanin content is normalized to the total protein concentration of the cell lysate to account for any effects on cell proliferation. The percentage of melanin reduction is calculated by comparing the treated cells to the untreated or vehicle-treated control cells.[2][7]
Clinical Trial for Hyperpigmentation (Example Protocol)
Clinical studies are essential to evaluate the in vivo efficacy and safety of depigmenting agents.
-
Study Design: A randomized, double-blind, split-face controlled trial is a common design. One side of the face is treated with the investigational product (e.g., containing this compound or kojic acid), and the other side with a vehicle control or a standard treatment.
-
Participant Selection: Subjects with a clinical diagnosis of hyperpigmentation (e.g., melasma, post-inflammatory hyperpigmentation) are recruited.
-
Treatment Protocol: Participants apply the assigned treatments to the designated sides of their face for a specified duration (e.g., 12 weeks).
-
Efficacy Assessment: Efficacy is evaluated at baseline and at regular intervals using various methods:
-
Clinical Scoring: Melasma Area and Severity Index (MASI) or other validated scoring systems are used by trained clinicians.
-
Instrumental Measurement: Colorimetric devices (e.g., Mexameter) can quantify changes in melanin and erythema.
-
Standardized Photography: High-quality photographs are taken under consistent lighting conditions for visual assessment.
-
Patient-Reported Outcomes: Questionnaires assess the participant's perception of improvement and quality of life.
-
-
Safety Assessment: The incidence and severity of any adverse events, such as irritation, erythema, or dryness, are monitored throughout the study.[8][10]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Kojic Acid.
Caption: Multi-target mechanism of this compound.
Caption: General experimental workflow for efficacy testing.
Conclusion
Both this compound and kojic acid are effective agents for addressing hyperpigmentation, but they operate through different primary mechanisms. Kojic acid offers a direct and potent inhibition of the tyrosinase enzyme. In contrast, this compound provides a more holistic approach by not only reducing tyrosinase expression but also by mitigating key inflammatory triggers and upstream signaling molecules involved in melanogenesis.
The choice between these agents in a research or development context may depend on the desired mechanism of action and the specific application. Further head-to-head clinical trials are warranted to definitively compare the clinical efficacy of these two compounds in various forms of hyperpigmentation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 8. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. jcadonline.com [jcadonline.com]
- 10. Treatment of melasma using kojic acid in a gel containing hydroquinone and glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Tetrapeptide-30 in Dermatology: A Comparative Analysis of Clinical Efficacy in Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
An in-depth guide to the clinical performance of Tetrapeptide-30, comparing its efficacy against the gold-standard and other alternatives in the management of hyperpigmentation. This report synthesizes available clinical data, details experimental methodologies, and illustrates the underlying molecular pathways.
Executive Summary
This compound, a synthetic peptide comprised of four amino acids, has emerged as a promising agent in the dermatological treatment of hyperpigmentation. Clinical evidence suggests its efficacy in improving skin tone evenness and reducing lesions such as melasma. Its mechanism of action involves the inhibition of key pathways in melanogenesis, coupled with anti-inflammatory effects. This guide provides a comprehensive comparison of this compound with the widely used hydroquinone (B1673460), supported by data from clinical trials. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to provide a thorough understanding for research and development professionals.
Comparative Clinical Efficacy
This compound has been evaluated for its effectiveness in treating hyperpigmentation, most notably in a randomized, double-blinded, split-face clinical trial comparing a cosmetic topical brightener (CTB) containing this compound with 4% hydroquinone, the current gold-standard treatment for melasma.
Key Clinical Trial Findings
A pivotal 12-week study involving 18 adult patients with moderate symmetric facial melasma (Fitzpatrick skin types III-VI) demonstrated that both the CTB with this compound and 4% hydroquinone resulted in statistically significant improvements from baseline in several key measures of hyperpigmentation.
Table 1: Comparison of Clinical Trial Results for a this compound Formulation vs. 4% Hydroquinone in the Treatment of Melasma
| Outcome Measure | This compound Formulation (CTB) | 4% Hydroquinone | Comparative Outcome |
| Half-face Melasma Area Severity Index (MASI) | Statistically significant improvement from baseline | Statistically significant improvement from baseline | No statistically significant difference between treatments |
| Overall Hyperpigmentation Scale | Statistically significant improvement from baseline | Statistically significant improvement from baseline | No statistically significant difference between treatments |
| Melasma Severity Rating Scale (MSRS) | Statistically significant improvement from baseline | Statistically significant improvement from baseline | 4% Hydroquinone showed statistically significant greater improvement at week 12 |
| Tolerability | Well-tolerated | Well-tolerated | Both treatments were well-tolerated |
Note: The cosmetic topical brightener (CTB) in this study contained this compound as a key ingredient. The exact concentration of this compound in the formulation was not specified in the available literature.
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its skin-lightening effects through a multi-pronged mechanism that targets different stages of the melanogenesis process and associated inflammation.
-
Inhibition of Tyrosinase: It reduces the amount of tyrosinase, a key enzyme in the production of melanin.
-
Inhibition of Melanocyte Activation: this compound downregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory action helps to reduce the activation of melanocytes.
-
Downregulation of Proopiomelanocortin (POMC): It inhibits the expression of the POMC gene, which is a precursor to α-melanocyte-stimulating hormone (α-MSH), a key signaling molecule in melanogenesis.
Caption: this compound Signaling Pathway in Melanogenesis Inhibition.
Experimental Protocols
The following section details the methodology of a representative clinical trial designed to assess the efficacy of a topical agent for hyperpigmentation.
Study Design: Randomized, Double-Blinded, Split-Face Clinical Trial
-
Objective: To compare the safety and efficacy of a topical formulation containing this compound against a standard treatment (e.g., 4% hydroquinone) for facial melasma.
-
Blinding: Double-blind, where neither the participants nor the investigators are aware of which treatment is applied to which side of the face.
-
Randomization: The sides of the face (left or right) for the application of the investigational product and the comparator are randomly assigned.
-
Vehicle Control: A split-face design allows each participant to serve as their own control, minimizing variability between subjects.
Participant Population
-
Inclusion Criteria:
-
Adult males and females (typically 18-65 years of age).
-
Diagnosis of moderate to severe symmetric facial melasma.
-
Fitzpatrick skin types I-VI.
-
Willingness to comply with study procedures and visits.
-
-
Exclusion Criteria:
-
Known allergy to any of the ingredients in the study products.
-
Use of other topical or systemic treatments for hyperpigmentation within a specified washout period.
-
Pregnancy or lactation.
-
Active skin conditions on the face that could interfere with the assessment.
-
Treatment Protocol
-
Application: Participants are instructed to apply a thin layer of the assigned product to the designated side of their face twice daily (morning and evening).
-
Ancillary Care: All participants are provided with a gentle cleanser and a broad-spectrum sunscreen (SPF 30 or higher) to be used throughout the study period.
-
Duration: The treatment period is typically 12 weeks, with follow-up visits at baseline, and weeks 4, 8, and 12.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoints:
-
Melasma Area and Severity Index (MASI): A standardized scoring system that evaluates the area of involvement, darkness, and homogeneity of melasma. Half-face MASI scores are calculated at each visit.
-
Overall Hyperpigmentation Scale: A photographic scale used by the investigator to assess the overall improvement in hyperpigmentation.
-
Melasma Severity Rating Scale (MSRS): A scale used by the investigator to grade the severity of melasma.
-
-
Secondary Efficacy Endpoints:
-
Patient-Reported Outcomes: Questionnaires such as the Melasma Quality of Life (MelasQoL) scale to assess the impact of the condition and treatment on the patient's quality of life.
-
Standardized Photography: Clinical photographs are taken at each visit under consistent lighting conditions.
-
-
Safety Assessments:
-
Evaluation of local skin reactions (e.g., erythema, scaling, burning, stinging) at each visit.
-
Recording of any adverse events.
-
Caption: Workflow of a Split-Face Clinical Trial for Hyperpigmentation.
Conclusion
This compound demonstrates significant promise as a topical treatment for hyperpigmentation, with clinical efficacy in improving melasma. Its multi-faceted mechanism of action, targeting both melanogenesis and inflammation, offers a comprehensive approach to managing skin discoloration. While direct comparisons with hydroquinone suggest comparable efficacy in several key measures, further large-scale clinical trials with standardized formulations and quantitative reporting are warranted to fully elucidate its position in the dermatological armamentarium. The favorable tolerability profile of this compound makes it an attractive alternative for patients who may not tolerate traditional therapies.
Synergistic Effects of Tetrapeptide-30 in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-30, a synthetic four-amino-acid peptide with the sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a potent modulator of skin pigmentation. Its mechanism of action, centered on the reduction of hyperpigmentation through anti-inflammatory pathways and inhibition of melanogenesis, makes it a compelling ingredient in advanced skincare formulations. This guide provides a comprehensive comparison of this compound's synergistic effects with other cosmetic ingredients, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development.
Mechanism of Action: A Multi-Faceted Approach to Skin Lightening
This compound exerts its skin-lightening effects through a multi-pronged approach that targets key upstream and downstream events in the melanogenesis cascade. Unlike traditional tyrosinase inhibitors, it also addresses the inflammatory triggers of hyperpigmentation.[1]
Key Mechanisms:
-
Anti-inflammatory Action: this compound significantly reduces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in keratinocytes, particularly after UVB exposure.[2][3] This anti-inflammatory effect helps to mitigate the initial triggers for post-inflammatory hyperpigmentation (PIH).
-
Inhibition of Melanocyte Activation: The peptide downregulates the expression of the proopiomelanocortin (POMC) gene, which is a precursor to α-melanocyte-stimulating hormone (α-MSH).[3][4] By reducing α-MSH levels, this compound inhibits the activation of melanocytes, a critical step in melanin (B1238610) production.[4]
-
Reduction of Tyrosinase Activity: this compound has been shown to reduce the amount of tyrosinase, the key enzyme in melanin synthesis.[4][5] This leads to a direct decrease in the production of melanin.
-
Inhibition of Melanin Transfer: Some studies suggest that this compound may also play a role in blocking the transfer of melanosomes from melanocytes to keratinocytes, further contributing to a more even skin tone.[6][7]
Synergistic Combinations: Enhancing Efficacy
The multi-target mechanism of this compound makes it an ideal candidate for synergistic combinations with other cosmetic ingredients, leading to enhanced skin-lightening and anti-aging benefits.
This compound and Vitamin C Derivatives (Sodium Ascorbyl Phosphate)
A significant synergistic effect has been documented between this compound and the vitamin C derivative, Sodium Ascorbyl Phosphate (SAP). This combination has been shown to be more effective in reducing hyperpigmentation than either ingredient alone.
Quantitative Data Summary: this compound and Sodium Ascorbyl Phosphate (SAP)
| Clinical Study Parameter | This compound + SAP | Sodium Ascorbyl Phosphate (SAP) Alone | Study Duration | Participant Group | Source |
| Reduction in Skin Pigmentation (SCINEXA Score) | 26% | 18% | 8 weeks | 27 Japanese women | Marini et al., 2012 |
| Fading of Facial Pigment Spots | Significant fading | Less pronounced fading | 6 weeks | 39 Caucasian women | Marini et al., 2012 |
Potential Synergies with Other Ingredients
While specific clinical data on the following combinations with this compound is limited, their mechanisms of action suggest strong potential for synergistic effects in addressing hyperpigmentation and overall skin health.
Potential Synergistic Partners for this compound
| Ingredient | Mechanism of Action | Potential Synergistic Benefit with this compound |
| Niacinamide | Inhibits melanosome transfer from melanocytes to keratinocytes, strengthens the skin barrier. | Complementary Inhibition: Targets a different step in the pigmentation process. Enhanced Barrier Function: May improve the penetration and efficacy of this compound. |
| Retinoids | Increase cell turnover, inhibit tyrosinase activity. | Accelerated Results: Faster removal of pigmented keratinocytes. Enhanced Penetration: Exfoliating effect may improve peptide absorption. |
| Hyaluronic Acid | Provides intense hydration and plumps the skin. | Improved Skin Health: A well-hydrated stratum corneum can enhance the penetration of other active ingredients. |
| Penetration Enhancers (e.g., Fatty Acids, Terpenes) | Disrupt the stratum corneum lipids to facilitate the passage of active ingredients.[8][9] | Increased Bioavailability: Ensures a higher concentration of this compound reaches the target cells in the epidermis. |
Experimental Protocols
In Vitro: Evaluation of Anti-Inflammatory and Melanogenesis-Inhibiting Effects
Objective: To assess the ability of this compound to reduce the expression of pro-inflammatory and melanogenic genes in human keratinocytes following UVB irradiation.
Methodology:
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media.
-
UVB Irradiation: Sub-confluent NHEK monolayers are irradiated with a physiologically relevant dose of UVB radiation.
-
Treatment: Immediately after irradiation, cells are treated with varying concentrations of this compound.
-
RNA Extraction and qRT-PCR: After a defined incubation period (e.g., 24 hours), total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of target genes, including IL-6, IL-8, TNF-α, and POMC. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative fold change in gene expression in this compound-treated cells is compared to untreated, UVB-irradiated control cells.
In Vivo: Clinical Assessment of Skin Lightening Efficacy
Objective: To evaluate the efficacy of a topical formulation containing this compound, alone or in combination with other actives, in reducing hyperpigmentation.
Methodology:
-
Participant Recruitment: A cohort of healthy volunteers with facial hyperpigmentation (e.g., age spots, melasma) is recruited. Participants are typically screened to have a Fitzpatrick skin type relevant to the study's objectives.
-
Study Design: A randomized, double-blind, placebo-controlled, split-face or parallel-group study design is employed.
-
Product Application: Participants are instructed to apply the test formulation(s) and a placebo to designated areas of the face twice daily for a specified duration (e.g., 8-12 weeks).
-
Clinical Assessments:
-
Instrumental Measurement:
-
Melanin Index: A narrow-band reflectance spectrophotometer (e.g., Mexameter®) is used to quantify changes in melanin content in the skin at baseline and at specified follow-up visits.
-
Colorimetry: A chromameter is used to measure changes in skin color using the Lab* color space, where L* represents lightness.
-
-
Clinical Scoring:
-
SCINEXA (Score of Intrinsic and Extrinsic Skin Aging): A trained dermatologist assesses various parameters of skin aging, including pigmentation irregularities, at each visit.
-
MASI (Melasma Area and Severity Index): For studies focusing on melasma, the MASI score is used to evaluate the area and intensity of hyperpigmentation.
-
-
High-Resolution Photography: Standardized digital photographs are taken at each visit to visually document changes in hyperpigmentation.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in the measured parameters between the treatment and placebo groups.
Visualizations
Caption: Mechanism of Action of this compound in Inhibiting Hyperpigmentation.
Caption: Synergistic Interactions of this compound with Other Cosmetic Ingredients.
Caption: General Workflow for an In Vivo Clinical Study on Skin Lightening Agents.
Conclusion
This compound is a promising and versatile peptide for the management of hyperpigmentation, acting through multiple pathways to reduce melanin production and inflammation. Its efficacy is significantly enhanced when formulated synergistically with other active ingredients, most notably with vitamin C derivatives like Sodium Ascorbyl Phosphate. Further clinical research into combinations with ingredients such as niacinamide and retinoids is warranted to fully elucidate their potential for providing superior skin lightening and anti-aging benefits. The experimental protocols and comparative data presented in this guide offer a foundation for the development and evaluation of next-generation skincare formulations targeting uneven skin tone and hyperpigmentation.
References
- 1. imaging.org [imaging.org]
- 2. Spectral reflectance of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schafskincare.com [schafskincare.com]
- 4. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. skinceuticals.com.au [skinceuticals.com.au]
- 8. Melanin Index in Assessing the Treatment Efficacy of 1064 nm Q Switched Nd-Yag Laser in Nevus of Ota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Tetrapeptide-30: An In Vivo Examination of its Efficacy on UV-Induced Pigmentation
A Comparative Guide for Researchers and Drug Development Professionals
Tetrapeptide-30 has emerged as a significant peptide in the field of dermatology and cosmetic science, particularly for its role in mitigating UV-induced hyperpigmentation. This guide provides an objective comparison of this compound's performance against other established alternatives, supported by available experimental data. It further details the methodologies of key experiments and visualizes the underlying biological pathways and experimental workflows.
Comparative Performance Analysis
This compound's efficacy in reducing hyperpigmentation has been evaluated in several clinical studies. While direct head-to-head trials with extensive quantitative data are not always publicly available, existing research provides valuable insights into its performance, often in comparison to standard treatments like hydroquinone (B1673460) and when used in combination with other brightening agents.
Table 1: In Vivo Efficacy of this compound and Comparators on Hyperpigmentation
| Active Agent(s) | Concentration | Study Duration | Key Efficacy Metric | Quantitative Result | Reference |
| This compound (PKEK) + Sodium Ascorbyl Phosphate (SAP) | Not Specified | 8 weeks | Reduction in Skin Pigmentation (SCINEXA score) | 26% reduction | [1] |
| Cosmetic Topical Brightener (containing this compound, Tranexamic Acid, Phenylethyl Resorcinol, Niacinamide) | Not Specified | 12 weeks | Half-Face Melasma Area Severity Index (MASI) | Statistically significant improvement from baseline | [2] |
| 4% Hydroquinone | 4% | 12 weeks | Half-Face Melasma Area Severity Index (MASI) | Statistically significant improvement from baseline | [2] |
| 4% Hydroquinone | 4% | 12 weeks | Melasma Area Severity Index (MASI) | 64.31% ± 9.68% decrease | |
| Triple Combination Cream (fluocinolone acetonide 0.01%, hydroquinone 4%, tretinoin (B1684217) 0.05%) | Not Specified | 8 weeks | Improvement of >75% in Melasma | Achieved by 73% of patients | [3][4] |
Note: The cosmetic topical brightener containing this compound was found to be non-inferior to 4% hydroquinone for most clinical endpoints in the cited study[2].
Mechanism of Action: A Multi-Faceted Approach
This compound, also known by its amino acid sequence Pro-Lys-Glu-Lys (PKEK), exerts its skin-lightening effects through a multi-pronged mechanism that goes beyond simple tyrosinase inhibition.[5][6]
-
Inhibition of Melanocyte Activation: A key action of this compound is its ability to reduce the activation of melanocytes, the melanin-producing cells. It achieves this by downregulating the expression of the pro-opiomelanocortin (POMC) gene, which is a precursor to the α-melanocyte-stimulating hormone (α-MSH).[1][6][7] By reducing α-MSH levels, the signaling cascade that triggers melanogenesis is dampened.
-
Anti-Inflammatory Effects: UV radiation induces an inflammatory response in the skin, which can lead to post-inflammatory hyperpigmentation (PIH). This compound has been shown to significantly decrease the mRNA expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human keratinocytes following UVB exposure.[6][7] This anti-inflammatory action helps to prevent the initial trigger for pigmentation.
-
Tyrosinase Reduction: While not its primary mechanism, this compound also contributes to the reduction of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[5] This is likely a downstream effect of the reduced melanocyte activation.
The following diagram illustrates the signaling pathway influenced by this compound in the context of UV-induced pigmentation.
Experimental Protocols
The following protocols are representative of the methodologies used in clinical trials to assess the in vivo efficacy of topical treatments for hyperpigmentation.
1. In Vivo Evaluation of Skin Lightening Efficacy (Split-Face, Double-Blind, Randomized Controlled Trial)
-
Objective: To compare the efficacy and tolerability of a topical product containing this compound against a standard treatment (e.g., 4% hydroquinone) for facial hyperpigmentation.
-
Study Population: Adult subjects with moderate symmetric facial melasma or other forms of hyperpigmentation (e.g., Fitzpatrick skin types III–VI).
-
Study Design:
-
Recruitment and Screening: Subjects are recruited based on inclusion and exclusion criteria. Informed consent is obtained.
-
Baseline Assessment:
-
Clinical photographs of the full face are taken under standardized lighting conditions.
-
Half-face Melasma Area Severity Index (MASI) scores are determined by a trained dermatologist. The MASI score assesses the area (A), darkness (D), and homogeneity (H) of melasma.
-
Instrumental measurements of skin color are taken using a spectrophotometer or chromameter (e.g., measuring L, a, and b* values to calculate the Individual Typology Angle - ITA°) and a mexameter (to measure melanin and erythema indices).
-
Subjects complete a quality of life questionnaire (e.g., MelasQoL).
-
-
Randomization and Blinding: Each side of the face is randomly assigned to receive either the investigational product (containing this compound) or the control product. Both subjects and investigators are blinded to the treatment allocation.
-
Treatment Phase: Subjects apply the assigned products to the respective sides of their face twice daily for a specified period (e.g., 12 weeks). They are also instructed to use a broad-spectrum sunscreen daily.
-
Follow-up Visits: Subjects return for follow-up assessments at predetermined intervals (e.g., weeks 4, 8, and 12). At each visit, the baseline assessments (clinical photography, MASI scoring, instrumental measurements, and questionnaires) are repeated.
-
Data Analysis: Statistical analysis is performed to compare the changes in MASI scores, instrumental measurements, and quality of life scores from baseline to the end of the study between the two treatment groups.
-
2. In Vivo Model for UV-Induced Pigmentation
-
Objective: To induce controlled pigmentation spots on human skin to evaluate the efficacy of a topical whitening product.
-
Study Population: Healthy adult subjects with skin phototypes that readily tan (e.g., III or IV).
-
Study Design:
-
Determination of Minimal Erythema Dose (MED): The MED, the lowest dose of UV radiation that produces a defined erythema 24 hours after exposure, is determined for each subject.
-
UV Exposure:
-
Small, defined areas on a non-sun-exposed part of the body (e.g., the buttocks or back) are exposed to a controlled source of UV radiation (e.g., a solar simulator).
-
A common protocol involves three consecutive daily exposures: Day 1 = 1 MED, Day 2 = 0.5 MED, and Day 3 = 0.5 MED.[8]
-
-
Product Application: Immediately after the first UV exposure, the test product is applied to the irradiated area twice daily for the duration of the study (e.g., 27 days). A control area receives a placebo or no treatment.
-
Pigmentation Assessment:
-
Visual assessment of the pigmentation intensity is performed by trained evaluators at regular intervals.
-
Instrumental measurements using a chromameter (L, a, b* values) and a mexameter (melanin index) are taken to quantify the changes in skin color and melanin content over time.
-
-
Data Analysis: The changes in pigmentation in the treated area are compared to the control area to determine the whitening efficacy of the product.
-
The following diagram outlines a typical experimental workflow for a split-face clinical trial.
References
- 1. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of triple combination cream and hydroquinone 4% cream for the treatment of moderate to severe facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The evaluation of whitening efficacy of cosmetic products using a human skin pigmentation spot model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrapeptide-30 for Hyperpigmentation: Long-Term Efficacy and Safety Profile
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of the long-term efficacy and safety of Tetrapeptide-30 (B612320), a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for the management of hyperpigmentation. The performance of this compound is objectively compared with established alternative treatments, namely hydroquinone (B1673460) and kojic acid. This analysis is supported by a review of available experimental data and detailed methodologies for key assays.
Executive Summary
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, present a significant challenge in dermatology. While hydroquinone has long been considered the gold standard for treatment, concerns regarding its long-term safety have prompted the exploration of alternatives. This compound has emerged as a promising candidate, demonstrating a multi-faceted approach to reducing skin pigmentation with a favorable safety profile. This guide synthesizes current knowledge to facilitate informed decisions in research and product development.
Mechanism of Action: A Multi-Pronged Approach
This compound, a four-amino-acid peptide (Proline-Lysine-Glutamic Acid-Lysine), exerts its skin-brightening effects through several mechanisms:
-
Inhibition of Tyrosinase: It acts as a tyrosinase inhibitor, targeting the key enzyme responsible for melanin (B1238610) production.
-
Inhibition of Melanin Transfer: It blocks the transfer of melanin from melanocytes to the upper layers of the skin, the keratinocytes.[1]
-
Anti-inflammatory Function: this compound possesses anti-inflammatory properties that contribute to its effectiveness in reducing hyperpigmentation.[1][2]
This dual action of inhibiting melanin production and its transfer, coupled with its anti-inflammatory effects, provides a comprehensive approach to managing hyperpigmentation.
Comparative Efficacy: Long-Term Performance
Evaluating the long-term efficacy of depigmenting agents is crucial for determining their clinical utility. The following table summarizes the available data on this compound and its key alternatives.
| Feature | This compound | Hydroquinone | Kojic Acid |
| Primary Mechanism of Action | Tyrosinase inhibition, melanin transfer inhibition, anti-inflammatory.[1][2] | Tyrosinase inhibition, melanosome degradation, melanocyte destruction.[3] | Tyrosinase inhibition.[4] |
| Long-Term Efficacy (based on available studies) | Limited long-term (beyond 12 weeks) clinical data available. A study showed a cosmetic topical brightener containing this compound demonstrated statistically significant improvements in half-face MASI compared to baseline after 12 weeks.[5] | Considered the gold standard with high efficacy.[6] A 12-month study of a triple combination cream with 4% hydroquinone showed 94% of patients were either cleared or had mild melasma by the end of the study.[7] However, relapse after discontinuation is common.[8] | Effective, but generally considered less potent than hydroquinone.[9] A 12-week study showed a 58.72% mean improvement in MASI score with 1% kojic acid cream.[4] A combination with 2% hydroquinone showed a 71.87% improvement.[4] |
| Onset of Action | A cosmetic topical brightener containing this compound showed significant improvements in overall appearance after 2 weeks and evenness of skin tone after 4 weeks.[10] | Noticeable effects are typically seen after 5-7 weeks of treatment.[6] A study showed a significant decrease in MASI score from week 0 to week 4.[3] | A study showed no significant change in MASI score from week 0 to week 4, but a significant decrease from week 0 to week 8.[3] |
| Quantitative Efficacy Data (MASI Score Reduction) | A 12-week, randomized, double-blinded, split-face clinical trial of a cosmetic topical brightener (CTB) containing this compound and 4% hydroquinone (HQ) showed both were effective in improving half-face MASI scores compared to baseline.[5] | A 12-week study showed a significant decrease in MASI score with 4% hydroquinone.[3] Another 12-week study showed a 20.7% decrease in the average MASI score.[11] A triple combination cream containing 4% hydroquinone resulted in a 77.8% ± 11% MASI reduction after 8 weeks when combined with a broad-spectrum sunscreen with iron oxide.[12] | A 12-week study of 1% kojic acid cream resulted in a mean percentage improvement in MASI score of 58.72%.[4] A combination of 1% kojic acid and 2% hydroquinone showed a 71.87% improvement.[4] A 12-week study of a combination of 2% glycolic acid, 2% hydroquinone, and 1% kojic acid resulted in a 24.20% decrease in the average MASI score.[13] |
Long-Term Safety Profile: A Critical Comparison
The long-term safety of depigmenting agents is a primary concern for both clinicians and patients.
| Feature | This compound | Hydroquinone | Kojic Acid |
| Common Side Effects | Generally well-tolerated with a low risk of irritation.[14][15] Considered non-comedogenic.[16] | Irritation, redness, stinging, and inflammation are common.[17] | Skin irritation, redness, and contact dermatitis, especially in sensitive skin.[18] |
| Long-Term Safety Concerns | No significant long-term safety concerns have been identified in the available literature. Data on use during pregnancy and breastfeeding is lacking.[16] | Exogenous Ochronosis: A significant risk of permanent blue-black or gray-blue skin discoloration with prolonged use, especially at concentrations above 4% and for durations exceeding one year.[4][19][20] The median duration of use before ochronosis development is approximately 5 years.[19] | Increased sun sensitivity with long-term use.[21] Some studies suggest a potential for carcinogenicity on damaged skin, though more research is needed.[6] Generally recommended for use for no more than 1-3 months at a time.[9] |
| Regulatory Status | Generally regarded as safe for use in cosmetic products. | Over-the-counter sales are banned in some regions, including the European Union, and it is available by prescription only in others.[4] | Use is restricted to a concentration of 1% or less in cosmetic products in some regions due to safety concerns at higher concentrations.[21][22] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay is fundamental to assessing the primary mechanism of action of many depigmenting agents.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then forms melanin. The formation of dopachrome (B613829), an intermediate in the melanin synthesis pathway, can be measured spectrophotometrically at approximately 475-510 nm. The reduction in dopachrome formation in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm or 510 nm at regular intervals for a defined period using a microplate reader in kinetic mode.[7][9][23]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Melanin Transfer Assay
This assay evaluates the ability of a compound to inhibit the transfer of melanosomes from melanocytes to keratinocytes.
Objective: To quantify the transfer of melanin from melanocytes to keratinocytes in a co-culture system and assess the inhibitory effect of a test compound.
Principle: Melanocytes and keratinocytes are co-cultured. Melanin transfer can be quantified by various methods, including microscopy with specific labeling of each cell type and the transferred melanin, or by flow cytometry.
Materials:
-
Human epidermal melanocytes
-
Human epidermal keratinocytes
-
Cell culture medium for melanocytes and keratinocytes
-
Co-culture plates or flasks
-
Test compound (e.g., this compound)
-
Fluorescent dyes for cell labeling (e.g., carboxyfluorescein succinimidyl ester - CFSE) or antibodies for specific cell markers (e.g., anti-keratin 14 for keratinocytes, anti-tyrosinase for melanocytes).[21]
-
Microscope with fluorescence capabilities or a flow cytometer.
Procedure (Microscopy-based):
-
Culture human epidermal melanocytes and keratinocytes separately to confluence.
-
Label one cell type (e.g., keratinocytes) with a fluorescent dye like CFSE according to the manufacturer's protocol.
-
Co-culture the labeled keratinocytes with unlabeled melanocytes in the presence of various concentrations of the test compound. A vehicle control should be included.
-
After a defined incubation period (e.g., 24-72 hours), fix and permeabilize the cells.
-
Stain for a melanocyte-specific marker (e.g., anti-tyrosinase antibody) and a keratinocyte-specific marker (e.g., anti-keratin 14 antibody) using immunofluorescence.
-
Visualize the cells using a fluorescence microscope. The amount of melanin (visible as dark granules) within the fluorescently labeled keratinocytes is quantified.
-
The reduction in melanin content within keratinocytes in the presence of the test compound indicates inhibition of melanin transfer.
Signaling Pathways and Experimental Workflows
// Nodes UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Keratinocytes [label="Keratinocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Melanocytes [label="Melanocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Melanin_Synthesis [label="Melanin Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanosome [label="Melanosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanin_Transfer [label="Melanin Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpigmentation [label="Hyperpigmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tetrapeptide_30 [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; Hydroquinone [label="Hydroquinone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; Kojic_Acid [label="Kojic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#FBBC05"];
// Edges UV_Radiation -> Keratinocytes [label="stimulates"]; Keratinocytes -> Melanocytes [label="signals to"]; Melanocytes -> Tyrosinase [label="activates"]; Tyrosinase -> Melanin_Synthesis [label="catalyzes"]; Melanin_Synthesis -> Melanosome [label="occurs in"]; Melanosome -> Melanin_Transfer [label="transferred via"]; Melanin_Transfer -> Keratinocytes [label="to"]; Keratinocytes -> Hyperpigmentation [label="leads to"];
Tetrapeptide_30 -> Tyrosinase [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Tetrapeptide_30 -> Melanin_Transfer [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Hydroquinone -> Tyrosinase [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Kojic_Acid -> Tyrosinase [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Mechanism of Hyperpigmentation and Points of Intervention."
Conclusion
This compound presents a compelling alternative to traditional hyperpigmentation treatments, offering a multi-targeted mechanism of action with a favorable long-term safety profile. While hydroquinone remains a potent agent, its significant risk of exogenous ochronosis with prolonged use necessitates caution and exploration of safer alternatives. Kojic acid is a moderately effective option with a better safety profile than hydroquinone, though it can cause skin sensitivity with long-term application.
The available evidence suggests that this compound is a safe and effective ingredient for improving skin tone and reducing hyperpigmentation. However, a clear need exists for more long-term, direct comparative clinical trials against hydroquinone and kojic acid to definitively establish its relative efficacy and long-term performance. Such studies will be instrumental in solidifying the position of this compound in the therapeutic armamentarium for hyperpigmentation disorders. Researchers and drug development professionals are encouraged to pursue these investigations to further elucidate the full potential of this promising peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Exogenous Ochronosis: Clinicopathological Correlation in Indian Patients and the Practical Applicability of the Dogliotti and Phillips Classification Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kojic Acid vis-a-vis its Combinations with Hydroquinone and Betamethasone Valerate in Melasma: A Randomized, Single Blind, Comparative Study of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blinded, Split-Face Study Comparing the Efficacy and Tolerability of Two Topical Products for Melasma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. jcadonline.com [jcadonline.com]
- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Long term safety of kojic acid in skin lightening creams. - Skintour [skintour.com]
- 10. suntextreviews.org [suntextreviews.org]
- 11. An Update on New and Existing Treatments for the Management of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Hydroquinone, Kojic Acid and Glycolic Acid Combination in the Treatment of Melasma | Bangladesh Journal of Medical Science [banglajol.info]
- 13. us.typology.com [us.typology.com]
- 14. Peptides Side Effects: Are They Safe for Aesthetics? | Hubmed [hubmeded.com]
- 15. deascal.com [deascal.com]
- 16. researchgate.net [researchgate.net]
- 17. Allergic Contact Dermatitis to Kojic Acid | Actas Dermo-Sifiliográficas [actasdermo.org]
- 18. Exogenous ochronosis associated with hydroquinone: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Update on Melasma—Part II: Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrapeptide-30 in Clinical Applications for Hyperpigmentation
For Immediate Release
A comprehensive review of clinical studies on Tetrapeptide-30 reveals its significant efficacy in addressing skin hyperpigmentation, including melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines. This guide provides a detailed comparison of its clinical outcomes, experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Clinical Outcomes
This compound has demonstrated notable success in improving skin tone and reducing hyperpigmentation across various clinical trials. The following table summarizes the key quantitative findings from these studies.
| Study Population | Indication | Treatment Protocol | Duration | Key Outcomes | Measurement Method |
| Japanese Women | Facial Hyperpigmentation | Twice daily application of a formulation containing this compound (PKEK) and Sodium Ascorbyl Phosphate (SAP) | 8 weeks | 26% reduction in skin pigmentation.[1] | SCINEXA Score |
| Subjects with skin types V-VI | Facial Melasma and Post-Inflammatory Hyperpigmentation | Daily application of a this compound (PKEK) formulation | 12 weeks | Significant improvement in overall appearance (P < 0.05) and evenness of skin tone (P < 0.01) compared to vehicle.[2] | Expert grading of digital images |
| N/A | Age Spots | Application of a 2.5% this compound solution | 8 weeks | Notable fading of age spots.[3] | In vivo studies |
| N/A | Uneven Skin Tone | Application of a 2.5% this compound solution | 4 weeks | Significant improvement in the evenness of skin tone.[3] | In vivo studies |
| N/A | Overall Appearance | Application of a 2.5% this compound solution | 2 weeks | Significant improvement in overall appearance.[3] | In vivo studies |
Mechanism of Action: Signaling Pathway
This compound exerts its skin-lightening effects through a multi-faceted mechanism that involves the modulation of key signaling pathways in melanogenesis. It has been shown to downregulate inflammatory cytokines and interfere with the UV-induced p53–POMC–α-MSH–MC1R signaling cascade. This interference leads to a reduction in the production of pro-inflammatory mediators and a decrease in the expression of crucial melanogenic enzymes like tyrosinase.
The following diagram illustrates the signaling pathway affected by this compound:
Experimental Protocols
The clinical efficacy of this compound has been evaluated using various standardized experimental protocols. These methodologies are crucial for ensuring the reproducibility and comparability of results across different studies.
In Vivo Assessment of Skin Lightening
A common protocol for evaluating the in vivo skin-lightening effects of topical agents involves the following steps:
-
Subject Recruitment: A cohort of subjects with specific hyperpigmentation concerns (e.g., melasma, solar lentigines) is recruited. Skin types are often classified using the Fitzpatrick scale.
-
Product Application: Subjects are instructed to apply the test product (containing this compound) and a vehicle (placebo) to designated areas on their skin, often in a split-face or split-body design, for a specified duration (e.g., 8-12 weeks).
-
Instrumental Measurements:
-
Chromameter/Mexameter: These devices are used to measure changes in skin color and melanin content. Key parameters include the Melanin Index (MI) and the Individual Typology Angle (ITA°), which quantifies the skin's degree of pigmentation.
-
Digital Photography: Standardized high-resolution photographs are taken at baseline and at various follow-up points. These images are then analyzed by expert graders to assess changes in overall appearance, skin tone evenness, and the size and intensity of pigmented lesions.
-
-
Clinical Scoring:
-
SCINEXA (Score of Intrinsic and Extrinsic Skin Aging): This validated scoring system is used to assess various parameters of skin aging, including pigmentation.
-
-
Subjective Assessments: Participants may also complete self-assessment questionnaires to provide their perception of the product's efficacy and tolerability.
The following diagram outlines a typical experimental workflow for a clinical trial investigating a topical depigmenting agent:
References
Safety Operating Guide
Proper Disposal Procedures for Tetrapeptide-30: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Tetrapeptide-30, providing detailed protocols and operational plans for researchers, scientists, and drug development professionals.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This compound, a synthetic peptide used in research and development, requires adherence to specific disposal protocols to mitigate potential biological activity and ensure regulatory compliance. This document provides a step-by-step guide for the proper handling and disposal of this compound waste, including recommended inactivation procedures and best practices for waste segregation and storage.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines.[1][2][3] Treat all peptide waste as potentially hazardous chemical waste.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound waste.[1][2]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory | Use a fume hood or biosafety cabinet when handling powders to prevent inhalation.[1] |
II. Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe handling and compliant disposal. Never dispose of peptides in regular trash or down the drain.[1][3]
-
Solid Waste: This includes contaminated items such as pipette tips, gloves, vials, and any absorbent material used for spills.[2]
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste: This includes unused this compound solutions, reaction mixtures, and solvent rinsates.
-
Collect all liquid waste in a sealed, compatible, and clearly labeled waste container.[3] Do not mix with incompatible waste streams.
-
Waste Container Labeling:
All waste containers must be clearly labeled to ensure proper identification and handling.
| Label Information | Description |
| Generator Information | Principal Investigator's Name, Laboratory/Room Number, Phone Number |
| Chemical Contents | List all chemical constituents by their full name (e.g., "this compound, Water, DMSO"). Avoid abbreviations. |
| Concentration/Volume | Approximate concentration and total volume of the waste. |
| Hazard Identification | Indicate any known hazards (e.g., "Chemical Waste," "Biologically Active Material"). |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
III. Disposal Procedures for this compound Waste
The primary methods for the disposal of this compound are through a licensed chemical waste contractor, typically involving incineration.[4] However, for liquid waste, a chemical inactivation step prior to collection is recommended as a best practice to denature the peptide and reduce its biological activity.
This protocol describes a general method for the chemical inactivation of aqueous solutions containing this compound. Note: This is a general guideline. Researchers must validate this procedure for their specific waste composition and consult with their institution's EHS department.
Objective: To hydrolyze and inactivate this compound in liquid waste streams.
Materials:
-
Liquid this compound waste
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6% NaOCl) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Designated chemical waste container
-
pH indicator strips or pH meter
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Select Inactivation Reagent: Choose a suitable inactivation reagent. Sodium hypochlorite (bleach) is a strong oxidizing agent effective for degrading peptides.[2] Strong bases like NaOH can also be used for hydrolysis.
-
Inactivation Step:
-
Carefully and slowly add the inactivation reagent to the liquid peptide waste. A common ratio is 1 part bleach to 10 parts waste solution.[2]
-
Stir the solution gently.
-
-
Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation.[2]
-
Neutralization (if necessary): Check the pH of the solution. If required by your institution's guidelines for waste collection, neutralize the solution to a pH between 6.0 and 9.0.
-
For basic solutions (from NaOH treatment), slowly add a weak acid (e.g., 1 M HCl or citric acid).
-
For bleach solutions, consult your EHS department for specific neutralization requirements.
-
-
Final Disposal: Transfer the inactivated and neutralized solution to a properly labeled hazardous chemical waste container.[2]
-
Documentation: Record the inactivation procedure, including reagents used and final pH, in your laboratory notebook or waste log.
Quantitative Data for Inactivation:
| Parameter | Recommended Value | Notes |
| Inactivation Reagent | 10% Bleach Solution (final concentration 0.5-1.0% NaOCl) or 1 M NaOH | Choice depends on waste compatibility and institutional protocols. |
| Reagent to Waste Ratio | 1:10 | Ensure thorough mixing. |
| Contact Time | Minimum 30-60 minutes | Longer times may be necessary for higher concentrations. |
| Final pH for Collection | 6.0 - 9.0 (check institutional requirements) | Prevents corrosive damage to containers and infrastructure. |
IV. Disposal of Contaminated Solid Waste and Empty Containers
-
Contaminated Solids: All solid waste contaminated with this compound should be placed in a designated hazardous waste container and disposed of through your institution's EHS-approved vendor.[2]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[4] The rinsate must be collected and disposed of as liquid chemical waste.[4] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed.[4]
V. Accidental Release and Spill Management
In the event of a spill, the primary goal is to prevent the spread of the material and ensure personnel safety.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment and Cleanup:
-
For solid spills: Carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5]
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite (B1170534) or sand), collect the absorbed material, and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS department.
Mandatory Visualizations
Caption: Disposal workflow for this compound waste.
Caption: Logical workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
